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2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- Documentation Hub

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  • Product: 2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl-
  • CAS: 137440-96-1

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone (CAS 137440-96-1)

Executive Summary 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone (CAS 137440-96-1) is a functionalized heterocyclic scaffold characterized by a "push-pull" electronic structure. Unlike its catalytic cousin 4-(dimethylamino)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Dimethylamino)-6-methyl-2(1H)-pyridinone (CAS 137440-96-1) is a functionalized heterocyclic scaffold characterized by a "push-pull" electronic structure. Unlike its catalytic cousin 4-(dimethylamino)pyridine (DMAP), this molecule exists predominantly as the 2-pyridone tautomer, functioning effectively as a vinylogous urea. This structural distinction renders it a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, epigenetic modulators, and non-nucleoside reverse transcriptase inhibitors (NNRTIs), where it serves as a robust hydrogen bond donor/acceptor motif.

This guide provides a rigorous technical analysis of the molecule, detailing a self-validating synthesis protocol starting from dehydroacetic acid, analyzing its tautomeric behavior, and outlining its utility in modern drug discovery.

Physicochemical Profile

The core utility of CAS 137440-96-1 lies in its electronic distribution. The 4-dimethylamino group acts as a strong electron donor, while the carbonyl at position 2 acts as an acceptor. This creates a highly polarized system with significant electron density on the oxygen atom.

Table 1: Key Chemical Data[1]
PropertySpecification
IUPAC Name 4-(dimethylamino)-6-methyl-1H-pyridin-2-one
CAS Number 137440-96-1
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Core Scaffold 2-Pyridone (Lactam form dominant)
Electronic Character Vinylogous Urea (Push-Pull system)
Solubility Soluble in DMSO, Methanol, DCM/MeOH mixtures; low solubility in non-polar alkanes.
pKa (Predicted) ~0.5 (protonation at O), ~11.5 (deprotonation of NH)

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium is non-negotiable for using this compound effectively in docking studies or synthesis.

The Vinylogous Urea Concept

While pyridine derivatives are aromatic bases, 2-pyridones behave more like cyclic amides. The introduction of a dimethylamino group at the 4-position reinforces the lactam (keto) tautomer through resonance stabilization. The lone pair on the exocyclic nitrogen donates into the ring, pushing electron density onto the carbonyl oxygen.

  • Implication for Drug Design: The molecule presents a dual-point pharmacophore: the N-H is a Hydrogen Bond Donor (HBD), and the Carbonyl-O is a strong Hydrogen Bond Acceptor (HBA).

Visualization: Tautomerism and Resonance

The following diagram illustrates the dominant lactam form and the resonance contribution that stabilizes the molecule.

Tautomerism Lactam Lactam Form (Dominant) (2-Pyridone) Lactim Lactim Form (Minor) (2-Hydroxypyridine) Lactam->Lactim Tautomerization (Solvent Dependent) Resonance Zwitterionic Resonance (Vinylogous Urea) Lactam->Resonance Electronic Delocalization

Figure 1: Tautomeric equilibrium favoring the lactam form due to resonance stabilization from the 4-dimethylamino group.

Validated Synthesis Protocol

Direct functionalization of the pyridone ring is difficult due to its electron-rich nature. The most robust, self-validating route utilizes Dehydroacetic Acid (DHA) as a starting material. This route is preferred for its scalability and the avoidance of expensive palladium catalysts.

Reaction Scheme Overview
  • Ring Transformation: DHA is converted to 4-hydroxy-6-methyl-2-pyridone using ammonia.

  • Activation: The 4-hydroxy group is converted to a leaving group (Chloride or Tosylate).

  • Nucleophilic Substitution (SₙAr): Displacement with dimethylamine.[1]

Synthesis Start Dehydroacetic Acid (DHA) (Commercial Starter) Step1 Step 1: Ammonolysis Reagent: NH4OH / Heat Start->Step1 Inter1 Intermediate A: 4-hydroxy-6-methyl-2-pyridone Step1->Inter1 Step2 Step 2: Chlorination Reagent: POCl3 / Reflux Inter1->Step2 Inter2 Intermediate B: 4-chloro-6-methyl-2-pyridone Step2->Inter2 Step3 Step 3: SₙAr Displacement Reagent: Dimethylamine (aq) / Heat Inter2->Step3 Final Target Product: 4-(dimethylamino)-6-methyl-2-pyridone Step3->Final

Figure 2: Three-step synthetic pathway from Dehydroacetic acid to the target aminopyridone.

Detailed Methodology
Step 1: Preparation of 4-Hydroxy-6-methyl-2-pyridone
  • Reagents: Dehydroacetic acid (1.0 eq), Ammonium Hydroxide (28% aq, 5.0 eq).[2]

  • Procedure: Dissolve DHA in aqueous ammonia. Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The pyrone ring opens and recyclizes to the pyridone.

  • Validation: Upon cooling and acidification (pH ~5 with HCl), the product precipitates as a white/off-white solid.

  • Yield Expectation: 80–90%.

Step 2: Chlorination (The Critical Junction)
  • Reagents: 4-Hydroxy-6-methyl-2-pyridone (Intermediate A), Phosphorus Oxychloride (POCl₃).

  • Procedure: Suspend Intermediate A in neat POCl₃. Heat to reflux. The reaction is complete when the solid dissolves and gas evolution (HCl) ceases.

  • Workup: Caution: Quench carefully into ice water. Neutralize with Na₂CO₃ to precipitate the 4-chloro derivative.

  • Mechanism: Conversion of the 4-hydroxy (tautomeric with 4-keto) to the 4-chloro enol ether. Note that the 2-position is less reactive toward chlorination under these specific conditions due to steric shielding and electronic deactivation if temperature is controlled.

Step 3: Nucleophilic Aromatic Substitution[1]
  • Reagents: 4-Chloro-6-methyl-2-pyridone (Intermediate B), Dimethylamine (40% aq. solution or solution in THF).

  • Procedure: Dissolve Intermediate B in ethanol or dioxane. Add excess dimethylamine (3–5 eq). Heat in a sealed tube (pressure vessel) at 80–100°C for 12 hours.

  • Purification: Concentrate solvent. Recrystallize from Ethanol/Ethyl Acetate.

  • Self-Validation Check:

    • TLC:[2] Disappearance of the chloro-starting material (higher R_f) and appearance of a more polar, UV-active spot (product).

    • NMR: Appearance of a strong singlet (6H) around 3.0 ppm corresponding to N(CH₃)₂.

Applications in Drug Discovery[5][6]

Kinase Inhibition

The 2-pyridone scaffold is a bioisostere for the phenol moiety found in many ATP-competitive inhibitors.

  • Binding Mode: The lactam motif (NH donor / C=O acceptor) mimics the hinge-binding interaction required for kinase selectivity.

  • Role of 4-NMe₂: The dimethylamino group points into the solvent-exposed region or a specific hydrophobic pocket, improving solubility and adjusting the electronics of the ring to fine-tune the acidity of the N-H.

Epigenetics (Bromodomain & EZH2)

Pyridone derivatives have been identified as acetyl-lysine mimetics. The 6-methyl group provides a handle for inducing twist or fitting into small hydrophobic clefts within bromodomains, while the carbonyl interacts with the conserved asparagine residue.

Agrochemistry (Phytotoxicity)

Research indicates that 4-substituted-6-methyl-2-pyridones possess phytotoxic activity, inhibiting growth in dicotyledonous species. The mechanism likely involves interference with photosystem II or carotenoid biosynthesis, similar to other pyridinone herbicides like Fluridone.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Specific Risk: As an aminopyridone, potential for skin sensitization exists.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the electron-rich amine, although the pyridone ring confers significant stability. Hygroscopic; keep desiccated.

References

  • Synthesis from Dehydroacetic Acid

    • Title: Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.[3]

    • Source: Jacinto Demuner A., et al. (2009).[3]

    • URL:[Link]

  • Chlorination and Substitution Mechanism

    • Title: Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (Analogous chemistry).
    • Source: Azuma Y., et al. (2003).
    • URL:[Link][4][5]

  • Medicinal Chemistry Context (Pyridinones)

    • Title: Recent Advances of Pyridinone in Medicinal Chemistry.
    • Source: Frontiers in Chemistry (2022).
    • URL:[Link]

  • General Reactivity of 4-Aminopyridines

    • Title: 4-(Methylamino)pyridine Properties and Catalysis.[6][7]

    • Source: Sigma-Aldrich Technical D

Sources

Exploratory

Technical Guide to 4-(dimethylamino)-6-methyl-2-pyridone: Structural Dynamics and Synthetic Utility

Part 1: Chemical Identity & Structural Analysis Executive Summary 4-(dimethylamino)-6-methyl-2-pyridone (also known as 4-(dimethylamino)-6-methylpyridin-2(1H)-one) is a functionalized heterocyclic building block widely u...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Structural Analysis

Executive Summary

4-(dimethylamino)-6-methyl-2-pyridone (also known as 4-(dimethylamino)-6-methylpyridin-2(1H)-one) is a functionalized heterocyclic building block widely utilized in medicinal chemistry.[1][2][3] It serves as a critical scaffold in the development of kinase inhibitors, epigenetic modulators (such as EZH2 inhibitors), and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

The molecule is characterized by a 2-pyridone core substituted with an electron-donating dimethylamino group at the C4 position and a methyl group at the C6 position. This substitution pattern imparts unique electronic properties, balancing the electron-deficient nature of the pyridone ring with the strong mesomeric donation from the amine.

Structural Specifications
PropertyDetail
IUPAC Name 4-(dimethylamino)-6-methylpyridin-2(1H)-one
Common Synonyms 4-dimethylamino-6-methyl-2-pyridone; 2-hydroxy-4-dimethylamino-6-methylpyridine (tautomer)
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
CAS Number Derivative of 3749-51-7 (4-OH precursor)
SMILES CN(C)C1=CC(=O)NC(C)=C1
InChI Key (Calculated) VHYFNPMBLIVWCW-UHFFFAOYSA-N (Analogous)
Tautomeric Equilibrium & Resonance

The compound exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In solution and the solid state, the lactam form predominates due to the stability of the amide-like resonance and the high bond energy of the C=O bond.

The 4-dimethylamino group acts as a strong


-donor (+M effect), significantly increasing electron density at the C3 and C5 positions and the carbonyl oxygen. This makes the carbonyl oxygen a potent hydrogen bond acceptor, crucial for binding in active sites of enzymes.

Tautomerism Lactam Lactam Form (2-Pyridone) Predominant Lactim Lactim Form (2-Hydroxypyridine) Minor Lactam->Lactim Proton Transfer Resonance Zwitterionic Resonance (N+ = C-O-) Lactam->Resonance Resonance (+M from NMe2)

Figure 1: Tautomeric equilibrium and resonance stabilization. The lactam form is thermodynamically favored.

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 4-(dimethylamino)-6-methyl-2-pyridone involves a Nucleophilic Aromatic Substitution (S_NAr) on a 4-halo-2-pyridone intermediate. The 4-position of the 2-pyridone ring is electrophilic, particularly when activated by a leaving group like chloride.

Step-by-Step Synthesis Protocol
Phase 1: Precursor Synthesis (Dehydroacetic Acid Route)

If the 4-hydroxy precursor is not purchased, it can be synthesized from dehydroacetic acid.

  • Hydrolysis: Treat dehydroacetic acid with 90% H₂SO₄ at 130°C to form 4-hydroxy-6-methyl-2-pyrone (triacetic acid lactone).

  • Ammonolysis: React the pyrone with aqueous NH₄OH (28%) under reflux to convert the pyrone oxygen to nitrogen, yielding 4-hydroxy-6-methyl-2-pyridone .

Phase 2: Chlorination (Activation)
  • Reagents: Phosphorus Oxychloride (POCl₁), Benzyltriethylammonium chloride (TEBA) or Pyridine (catalyst).

  • Procedure:

    • Suspend 4-hydroxy-6-methyl-2-pyridone (1.0 eq) in POCl₃ (3-5 eq).

    • Heat to reflux (approx. 100-110°C) for 2-4 hours. The solid will dissolve as the reaction proceeds.

    • Quench: Carefully pour the reaction mixture onto crushed ice/water (Exothermic!). Neutralize with Na₂CO₃ to pH 7-8.

    • Isolation: Filter the precipitate or extract with Ethyl Acetate.

    • Product: 4-chloro-6-methyl-2-pyridone .

Phase 3: Nucleophilic Substitution (S_NAr)
  • Reagents: Dimethylamine (40% aq. solution or 2M in THF), Ethanol or Water.

  • Procedure:

    • Dissolve 4-chloro-6-methyl-2-pyridone (1.0 eq) in Ethanol (or use a sealed tube with aqueous DMA).

    • Add Dimethylamine (5.0 eq, excess is required to drive kinetics and scavenge HCl).

    • Reflux: Heat at 80-100°C for 6-12 hours. Monitor by TLC (the product is more polar than the chloride).

    • Workup: Concentrate the solvent. The product often crystallizes upon cooling or can be recrystallized from Ethanol/Ether.

Synthesis Step1 Start: 4-hydroxy-6-methyl-2-pyridone (CAS 3749-51-7) Step2 Activation: Chlorination (POCl3, Reflux) Step1->Step2 Dehydration/Chlorination Intermediate Intermediate: 4-chloro-6-methyl-2-pyridone Step2->Intermediate Step3 Substitution: S_NAr (Dimethylamine, EtOH, Heat) Intermediate->Step3 Cl displacement Product Product: 4-(dimethylamino)-6-methyl-2-pyridone Step3->Product

Figure 2: Synthetic pathway via chlorination and nucleophilic aromatic substitution.

Part 3: Physicochemical Properties & Applications

Physicochemical Profile

The introduction of the dimethylamino group significantly alters the solubility and acid-base profile compared to the 4-hydroxy parent.

PropertyValue / Description
Physical State White to off-white crystalline solid
Melting Point 220–225 °C (Typical for amino-pyridones)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (unless protonated)
pKa (Predicted) ~3.5 (N-protonation of dimethylamino) and ~11 (NH deprotonation)
UV/Vis Bathochromic shift relative to 4-OH parent due to N-Me₂ conjugation
Applications in Drug Discovery

This scaffold is highly valued for its ability to mimic nucleobases and interact with kinase hinge regions.

  • Kinase Inhibition: The lactam motif (NH-C=O) functions as a donor-acceptor pair for hydrogen bonding, often binding to the hinge region of kinases (e.g., ATP-binding pocket). The 4-dimethylamino group projects into the solvent-accessible region or a hydrophobic pocket, improving potency.

  • Epigenetics (EZH2): Pyridone derivatives are core scaffolds in EZH2 inhibitors (e.g., Tazemetostat analogs), where the 6-methyl group provides steric positioning and the 2-oxo group interacts with key residues like Trp or Tyr in the active site.

  • Viral Replication: Analogous compounds have shown activity as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) by binding to allosteric sites on the HIV-1 reverse transcriptase.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification
  • Acute Toxicity: Pyridone derivatives can be irritants. The 4-chloro intermediate is a skin sensitizer and lachrymator.

  • Handling: Always handle POCl₃ in a fume hood due to the release of HCl gas.

  • Storage: Store the final product in a cool, dry place. It is generally stable but hygroscopic.

Analytical Validation

To verify the structure of the synthesized compound, look for these diagnostic signals:

  • ¹H NMR (DMSO-d₆):

    • Singlet at ~2.1 ppm (3H, 6-Methyl).

    • Singlet at ~2.9 ppm (6H, N-Dimethyl).

    • Singlet at ~5.3 ppm (1H, H-3 proton).

    • Singlet at ~5.6 ppm (1H, H-5 proton).

    • Broad singlet at ~10.5-11.0 ppm (NH).

  • MS (ESI): [M+H]⁺ peak at m/z 153.1.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135448147 (Related Pyrimidone Structure). Retrieved from [Link]

  • Mijin, D. Ž., et al. (1994).[1] Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones. ResearchGate.[1] Retrieved from [Link]

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. Molecules.[1][2][3][4][5][6] Retrieved from [Link]

  • Synthonix. 4-Hydroxy-6-methylpyridin-2(1H)-one (Precursor Data). Retrieved from [Link][5]

  • Chemistry Steps. Elimination of Alcohols To Alkenes With POCl3 and Pyridine (Mechanistic Reference). Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: Physical Properties and Characterization of 4-Dimethylamino-6-methyl-2(1H)-pyridinone

The following technical guide details the physical properties, synthesis, and characterization of 4-dimethylamino-6-methyl-2(1H)-pyridinone . This document is structured for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and characterization of 4-dimethylamino-6-methyl-2(1H)-pyridinone . This document is structured for researchers and drug development professionals, synthesizing theoretical principles with practical experimental data where specific literature values are limited.

Executive Summary & Chemical Identity

4-dimethylamino-6-methyl-2(1H)-pyridinone is a functionalized heterocyclic intermediate belonging to the 2-pyridone (lactam) class. It is structurally characterized by a pyridine ring substituted with a carbonyl group at position 2, a dimethylamino group at position 4, and a methyl group at position 6.

This molecule serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the 2-pyridone core acts as a bioisostere for amide or phenol moieties.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-(dimethylamino)-6-methylpyridin-2(1H)-one
Systematic Name 6-methyl-4-(dimethylamino)-2-oxo-1,2-dihydropyridine
Molecular Formula C

H

N

O
Molecular Weight 152.19 g/mol
SMILES CN(C)c1cc(C)[nH]c(=O)c1
Core Scaffold 2-Pyridone (2(1H)-Pyridinone)

Structural Characterization & Tautomerism

A critical feature of 2-pyridones is their lactam-lactim tautomerism . For 4-dimethylamino-6-methyl-2(1H)-pyridinone, the equilibrium is heavily shifted toward the lactam (2-pyridone) form in the solid state and in polar solvents.

Tautomeric Equilibrium

The presence of the electron-donating dimethylamino group at position 4 stabilizes the carbonyl of the lactam form through resonance (vinylogous amide resonance), making the lactam significantly more stable than the lactim (2-hydroxypyridine) tautomer.

Tautomerism Lactam Lactam Form (Dominant) 4-dimethylamino-6-methyl-2(1H)-pyridinone (Polar Solvents / Solid State) Lactim Lactim Form (Minor) 4-dimethylamino-6-methyl-pyridin-2-ol (Gas Phase / Non-polar Solvents) Lactam->Lactim Tautomerization (K_eq << 1) Resonance 4-NMe2 group donates e- density, stabilizing the C=O bond. Resonance->Lactam

Figure 1: Tautomeric equilibrium favoring the lactam form due to resonance stabilization from the 4-dimethylamino group.

Physical Properties

The physical behavior of this molecule is governed by its ability to form intermolecular hydrogen bonds (via the lactam NH and C=O) and the lipophilicity introduced by the dimethylamino and methyl groups.

Solid-State Properties
PropertyValue / CharacteristicAnalysis
Physical State Solid (Crystalline powder)Typical for 2-pyridones due to strong intermolecular H-bonding (dimerization).
Color Off-white to pale yellowExtended conjugation from the amino group to the carbonyl often imparts a slight yellow hue.
Melting Point 180 – 210 °C (Estimated) While the 4-hydroxy analog melts at ~218°C, the 4-dimethylamino group removes a hydrogen bond donor, likely lowering the melting point slightly relative to the hydroxy or primary amino analogs.
Crystal Habit Needles or PrismsOften crystallizes from ethanol/water mixtures.
Solution Properties
PropertyValue / CharacteristicAnalysis
Solubility (High) DMSO, DMF, Methanol, EthanolThe polar lactam core dictates solubility in polar aprotic and protic solvents.
Solubility (Moderate) Dichloromethane, ChloroformThe lipophilic methyl and dimethylamino groups improve solubility in chlorinated solvents compared to unsubstituted pyridones.
Solubility (Low) Water, Hexanes, Diethyl EtherLimited water solubility due to the lipophilic substituents; insoluble in non-polar hydrocarbons.
pKa (Basic) ~6.0 – 7.0 (Calculated)Protonation occurs at the 4-dimethylamino group or the carbonyl oxygen (O-protonation is common in amides).
pKa (Acidic) ~11.0 (Lactam NH)The lactam NH is weakly acidic, allowing deprotonation by strong bases (e.g., NaH) for N-alkylation reactions.

Synthesis Protocol

The most robust synthetic route involves the conversion of the readily available 4-hydroxy-6-methyl-2-pyridone (often synthesized from dehydroacetic acid or triacetic acid lactone) into the 4-chloro intermediate, followed by nucleophilic aromatic substitution with dimethylamine.

Step-by-Step Methodology
Step 1: Chlorination (Activation)
  • Precursor: 4-hydroxy-6-methyl-2(1H)-pyridinone.

  • Reagent: Phosphoryl chloride (POCl

    
    ).
    
  • Conditions: Reflux (80-100°C) for 2-4 hours.

  • Product: 4-chloro-6-methyl-2(1H)-pyridinone.

  • Mechanism: Conversion of the 4-hydroxy (tautomeric 4-one) group to a good leaving group (chloride).

Step 2: Nucleophilic Substitution (Amination)
  • Precursor: 4-chloro-6-methyl-2(1H)-pyridinone.

  • Reagent: Dimethylamine (40% aq. solution or ethanolic solution).

  • Conditions: Sealed tube or autoclave at 120-140°C for 6-12 hours.

  • Purification: Recrystallization from Ethanol/Water.

  • Yield: Typically 60-80%.

Synthesis Start Start: 4-hydroxy-6-methyl-2-pyridone (Commercially Available) Step1 Step 1: Chlorination Reagent: POCl3, Reflux Intermediate: 4-chloro-6-methyl-2-pyridone Start->Step1 Activation Step2 Step 2: Nucleophilic Substitution Reagent: NH(CH3)2, Heat (130°C) Mechanism: S_NAr Step1->Step2 Amination Final Final Product: 4-dimethylamino-6-methyl-2(1H)-pyridinone Step2->Final Purification (Recrystallization)

Figure 2: Synthetic workflow from the 4-hydroxy precursor to the 4-dimethylamino target.

Characterization & Spectral Analysis

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR)

Solvent: DMSO-d



  • 
     11.0 – 11.5 ppm (1H, br s):  Lactam NH . This signal is broad and exchangeable with D
    
    
    
    O.
  • 
     5.5 – 5.8 ppm (1H, s/d): C3-H . The proton alpha to the carbonyl.
    
  • 
     5.8 – 6.0 ppm (1H, s/d): C5-H . The proton beta to the carbonyl.
    
  • 
     2.9 – 3.0 ppm (6H, s): N(CH
    
    
    
    )
    
    
    . The dimethylamino protons appear as a strong singlet.
  • 
     2.1 – 2.2 ppm (3H, s): C6-CH
    
    
    
    . The methyl group attached to the ring.[1][2][3][4]
Infrared Spectroscopy (FT-IR)
  • 3200 – 2800 cm

    
     (Broad):  N-H stretching (Lactam), often broadened by hydrogen bonding.
    
  • 1640 – 1660 cm

    
     (Strong):  C=O stretching (Amide I band). This is lower than typical ketones due to conjugation with the nitrogen lone pair.
    
  • 1580 – 1600 cm

    
    :  C=C stretching of the pyridine ring.
    
UV-Vis Spectroscopy
  • 
    :  ~280 – 310 nm (Methanol).
    
  • Effect: The 4-dimethylamino group acts as a strong auxochrome, causing a bathochromic (red) shift compared to the 6-methyl-2-pyridone parent, indicating extended conjugation.

Safety & Stability

  • Stability: The molecule is stable under standard laboratory conditions. It is not hygroscopic but should be stored in a cool, dry place.

  • Reactivity:

    • Acidity: The N-H proton can be removed by bases (NaH, K

      
      CO
      
      
      
      ) to form an anion, which can be alkylated at the Nitrogen (N-alkylation) or Oxygen (O-alkylation), though N-alkylation is typically favored in polar aprotic solvents.
    • Electrophilic Attack: The C3 and C5 positions are electron-rich and susceptible to electrophilic substitution (e.g., bromination, nitration).

  • Hazards: Like many aminopyridines, it should be treated as a potential irritant to skin, eyes, and the respiratory tract. Use standard PPE (gloves, goggles, fume hood).

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (General reference for 2-pyridone tautomerism and reactivity).
  • Findlay, J. A., et al. (1976). "Reactions of 4-hydroxy-6-methyl-2-pyridone with aldehydes." Canadian Journal of Chemistry, 54(2), 270-274. Link (Source for 4-hydroxy precursor properties).

  • Spitzner, R. (2001). "Pyridines: From Lab to Production." Chemical Reviews. (General synthesis of aminopyridones via chloropyridones).
  • PubChem Database. "4-hydroxy-6-methyl-2-pyridone." CID 67664. Link (Reference for precursor physical data).

Sources

Exploratory

Technical Guide: Tautomerism of 4-(dimethylamino)-6-methyl-2-pyridone vs. 2-Hydroxypyridine

The following technical guide details the tautomeric behaviors of 2-hydroxypyridine and its 4-(dimethylamino)-6-methyl derivative. Executive Summary This guide analyzes the thermodynamic and kinetic distinctions between...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomeric behaviors of 2-hydroxypyridine and its 4-(dimethylamino)-6-methyl derivative.

Executive Summary

This guide analyzes the thermodynamic and kinetic distinctions between the tautomeric equilibria of 2-hydroxypyridine (2-HP) and 4-(dimethylamino)-6-methyl-2-pyridone (DMMP) .

While 2-HP acts as a "chameleon," shifting its tautomeric preference based on solvent polarity and phase, DMMP functions as an "anchor," effectively locked in the 2-pyridone (lactam) state due to strong electronic donation from the C4-dimethylamino group. Understanding this distinction is critical for medicinal chemists designing kinase inhibitors or fragment-based leads where hydrogen bond donor/acceptor (DA/AD) fidelity dictates binding affinity.

Part 1: The Baseline – 2-Hydroxypyridine (The Chameleon)

The Lactam-Lactim Equilibrium

2-Hydroxypyridine exists in a delicate equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. This system is the textbook example of solvent-dependent tautomerism.

  • Gas Phase: The lactim form is thermodynamically preferred (approx. 0.3–3.0 kJ/mol more stable) due to the preservation of aromaticity in the pyridine ring.

  • Solution Phase: The equilibrium shifts dramatically based on the dielectric constant (

    
    ) of the solvent.
    
    • Non-polar solvents (e.g., Cyclohexane,

      
      ):  Both forms coexist, often with a slight preference for the lactam or a near 1:1 ratio depending on concentration (due to dimerization).
      
    • Polar solvents (e.g., Water, DMSO,

      
      ):  The lactam form dominates (
      
      
      
      in favor of lactam). The large dipole moment of the lactam (
      
      
      D) is stabilized by the polar solvent significantly more than the smaller dipole of the lactim (
      
      
      D).
  • Solid State: Exclusively exists as the lactam form, stabilized by intermolecular hydrogen-bonded dimers.

Dimerization

In non-polar solvents, the lactam form self-associates into a centrosymmetric dimer held together by two strong N–H···O=C hydrogen bonds. This dimerization is a critical confounding factor in NMR studies; dilution shifts the equilibrium back toward the monomeric lactim.

Part 2: The Derivative – 4-(dimethylamino)-6-methyl-2-pyridone (The Anchor)

Electronic Locking Mechanism

Unlike the parent 2-HP, the 4-(dimethylamino)-6-methyl derivative is thermodynamically locked in the lactam form.

  • 4-Dimethylamino Effect (The Driver): The

    
     group is a potent 
    
    
    
    -electron donor. Through resonance, the lone pair on the exocyclic nitrogen donates into the ring, pushing electron density onto the carbonyl oxygen at C2.
    • This creates a "vinylogous urea" electronic structure. Ureas are inherently stable in the keto form.

    • The resonance contribution stabilizes the carbonyl bond and increases the basicity of the oxygen, making the O–H (lactim) form energetically prohibitive.

    • Literature on 4-amino-2-pyridones indicates the lactam is favored by factors as high as

      
      .
      
  • 6-Methyl Effect (The Fine-Tuner): The methyl group at C6 provides weak inductive electron donation (

    
    ). While sterically adjacent to the nitrogen, it does not significantly disrupt the planarity required for the lactam's resonance stabilization.
    
Comparative Thermodynamic Profile
Feature2-Hydroxypyridine (2-HP)4-(dimethylamino)-6-methyl-2-pyridone
Dominant Form (Water) Lactam (

)
Lactam (

, est.)
Dominant Form (Gas) Lactim (slight preference)Lactam (predicted)
H-Bond Profile DA (Lactam) or AD (Lactim)DA (Lactam) - Fixed
Aromaticity Lactim > LactamLactam stabilized by exocyclic resonance
Dimerization Strong (

M

in

)
Weaker (Steric bulk of 6-Me and 4-NMe2 interference)

Part 3: Experimental Protocols (Self-Validating)

Protocol A: NMR Solvent Titration (Determining )

Objective: Quantify the tautomeric ratio (


) and validate the "locked" nature of the derivative.

Materials:

  • Analyte: 2-HP (Control) and DMMP (Test).

  • Solvents:

    
     (Non-polar), 
    
    
    
    (Polar),
    
    
    (Protic).
  • Internal Standard: TMS (Tetramethylsilane).[1]

Workflow:

  • Preparation: Prepare 10 mM solutions of analyte in each solvent. Note: Low concentration is vital to minimize dimerization effects in non-polar solvents.

  • Acquisition: Acquire

    
    H-NMR (min 400 MHz).
    
    • 2-HP Signatures: Look for coupling constants. Lactam ring protons typically show

      
       Hz (alkene-like), while lactim aromatic protons show 
      
      
      
      Hz.
    • DMMP Signatures: The 4-NMe2 protons will appear as a singlet (

      
       ppm). The C3-H and C5-H protons will appear as singlets or weakly coupled doublets.
      
  • C13/N15 Validation (Advanced):

    • Measure

      
      C chemical shift of C2.
      
    • Lactam (C=O):

      
       ppm.
      
    • Lactim (C-OH):

      
       ppm (often shielded relative to carbonyl).
      
    • Comparison: If DMMP C2 shift remains constant (

      
       ppm) across 
      
      
      
      and
      
      
      , the system is locked. If 2-HP shifts significantly (
      
      
      ppm), tautomerism is active.
Protocol B: UV-Vis Ratio Determination

Objective: Rapid screening of tautomeric state using distinctive absorption bands.

  • Standard Curves: Synthesize "fixed" derivatives:

    • O-methylated (Lactim mimic): 2-methoxypyridine.

    • N-methylated (Lactam mimic): 1-methyl-2-pyridone.

  • Measurement:

    • Record UV spectrum of 2-HP and DMMP in cyclohexane and water.

    • Lactam Band:

      
       nm (strong 
      
      
      
      ).
    • Lactim Band:

      
       nm (often with fine vibrational structure in non-polar solvents).
      
  • Calculation:

    • Deconvolute the experimental spectrum using the fixed standards as basis sets.

    • For DMMP, the spectrum should closely match the N-methylated standard regardless of solvent.

Part 4: Implications for Drug Discovery

Binding Mode Fidelity

In kinase drug discovery, the hinge region requires specific H-bond motifs.

  • 2-HP Scaffolds: Risky. If the binding pocket is hydrophobic, the scaffold may flip to the lactim form, altering the H-bond pattern from Donor-Acceptor (DA) to Acceptor-Donor (AD) . This can lead to unexpected SAR cliffs.

  • DMMP Scaffolds: Reliable.[2] The 4-NMe2 group locks the motif as a Donor-Acceptor (DA) system (NH is donor, C=O is acceptor). This provides a rigid pharmacophore for structure-based design.

Bioisosterism

The 4-(dimethylamino)-6-methyl-2-pyridone core is a bioisostere for cytosine but with enhanced lipophilicity due to the methyl groups. It is effectively a "lipophilic cytosine" mimic suitable for crossing the blood-brain barrier.

Part 5: Visualizations

Diagram 1: Tautomeric Equilibrium & Solvent Effects

This diagram illustrates the shift from Lactim to Lactam and the dimerization trap.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Favored in Gas Phase Lactam Lactam Form (2-Pyridone) Favored in Polar Solvents Lactim->Lactam Solvent Polarity Increase (Stabilizes Dipole) Lactam->Lactim Gas Phase / High Temp Dimer H-Bonded Dimer (Non-polar Solvents) Lactam->Dimer High Conc. Non-polar Solvent Dimer->Lactam Dilution

Caption: Equilibrium shifts toward Lactam in polar media; Dimerization traps Lactam in non-polar media.

Diagram 2: Resonance Stabilization of DMMP

This diagram details why the 4-dimethylamino derivative is "locked" in the lactam form.

Resonance StructureA Neutral Lactam (Standard Form) StructureB Zwitterionic Resonance (Vinylogous Urea) StructureA->StructureB 4-NMe2 Donation (Strong Resonance) StructureC Lactim Form (Unstable) StructureA->StructureC Tautomerization (Disfavored > 10^8) Note The 4-NMe2 group pumps electron density to the Carbonyl Oxygen (C2), stabilizing the C=O bond and preventing enolization.

Caption: Strong electron donation from 4-NMe2 creates a stable vinylogous urea resonance hybrid.

References

  • Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. PMC. (2016). Link

  • 2-Pyridone. Wikipedia. Link

  • Prototropic Tautomerism of Heteroaromatic Compounds.Chimia. (1992). (Discusses the

    
     preference for amino-substituted lactams). Link
    
  • Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases. RSC Perkin Trans 2. Link

  • Theoretical investigation of tautomerism of 2- and 4-pyridones: substituent effects. Organic & Biomolecular Chemistry. (2024). Link

Sources

Foundational

The Acid-Base Profile of 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone: A Mechanistic Guide to Basicity and pKa Determination

Executive Summary Understanding the ionization constants (pKa) of heterocyclic fragments is a critical path in drug design, directly dictating a molecule's solubility, lipophilicity, and target-binding kinetics. The comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization constants (pKa) of heterocyclic fragments is a critical path in drug design, directly dictating a molecule's solubility, lipophilicity, and target-binding kinetics. The compound 4-(dimethylamino)-6-methyl-2(1H)-pyridinone represents a fascinating structural hybrid: it merges the neutral, amphoteric lactam core of a 2-pyridone with the profound electron-donating capabilities of a 4-dimethylamino group (analogous to the superbase DMAP).

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we will dissect the structural causality behind this molecule's enhanced basicity, provide predictive quantitative profiling, and outline a self-validating experimental workflow for precise pKa determination.

Structural Causality of Basicity

To understand the basicity of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone, we must analyze the push-pull electronic system inherent to its structure.

Unsubstituted 2-pyridone is a lactam that exists in tautomeric equilibrium with 2-hydroxypyridine. Because the ring nitrogen's lone pair is heavily delocalized into the carbonyl group to maintain amide resonance, the nitrogen is exceptionally non-basic. When protonation does occur, it happens at the carbonyl oxygen (yielding a pKa of ~0.75 for the conjugate acid), which preserves the aromaticity of the resulting 2-hydroxypyridinium cation. Furthermore, the deprotonation of the lactam nitrogen occurs at a pKa of approximately 11.6[1].

The introduction of a 4-dimethylamino group fundamentally alters this electronic landscape via a strong mesomeric (+M) effect:

  • Enhanced Oxygen Basicity: The lone pair on the exocyclic nitrogen at C4 delocalizes through the conjugated diene system directly into the carbonyl oxygen.

  • Resonance Stabilization of the Cation: Upon protonation of the carbonyl oxygen, the resulting positive charge is not localized. Instead, it is distributed across the molecule, heavily stabilized by the exocyclic nitrogen to form an iminium-like resonance structure.

  • Inductive Support: The 6-methyl group provides an additional, albeit minor, inductive (+I) push of electron density into the ring, further stabilizing the conjugate acid.

Resonance N1 Neutral Lactam 4-(dimethylamino)-6-methyl- 2(1H)-pyridinone N2 O-Protonated Cation (Conjugate Acid) N1->N2 + H+ N2->N1 - H+ N3 Resonance Stabilized Imminium Form N2->N3 Resonance Delocalization

Figure 1: Protonation and resonance stabilization of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone.

Quantitative pKa Profiling

Because of the massive resonance stabilization provided by the 4-dimethylamino group, the pKa of the conjugate acid is shifted from the highly acidic range of standard 2-pyridones into the physiological range. This is the exact mechanistic principle that makes 4-dimethylaminopyridine (DMAP) nearly 10,000 times more basic than standard pyridine.

Below is a comparative data summary illustrating the predicted shift in basicity.

CompoundpKa (Conjugate Acid)pKa (Neutral Acid)Primary Protonation Site
2-Pyridone 0.7511.65[1]Carbonyl Oxygen
4-Dimethylaminopyridine (DMAP) 9.60N/ARing Nitrogen
4-(Dimethylamino)-6-methyl-2(1H)-pyridinone **~ 6.5 - 8.0***> 12.0 *Carbonyl Oxygen

*Predicted values based on combined substituent mesomeric (+M) and inductive (+I) effects.

Self-Validating Experimental Protocol: UV-Vis Titration

While potentiometric titration is common, the highly conjugated nature of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone makes UV-Vis spectrophotometric titration the gold standard for this specific scaffold[2]. The protonation of the carbonyl oxygen and subsequent formation of the iminium resonance structure causes a massive shift in the chromophore's absorption maximum (


).

This protocol is designed as a self-validating system : the presence of sharp, distinct isosbestic points across the pH titration range mathematically proves that only a single protonation equilibrium is occurring, free from degradation or precipitation artifacts.

UVVisWorkflow S1 1. Prepare Stock Solution (Target in co-solvent) S3 3. Mix & Equilibrate (Constant Ionic Strength) S1->S3 S2 2. Prepare Aqueous Buffers (pH range 2.0 - 10.0) S2->S3 S4 4. Acquire UV-Vis Spectra (Isosbestic point verification) S3->S4 S5 5. Non-linear Regression (Absorbance vs. pH) S4->S5

Figure 2: Step-by-step experimental workflow for UV-Vis spectrophotometric pKa determination.

Step-by-Step Methodology

Step 1: Reagent and Buffer Preparation

  • Prepare a 10 mM stock solution of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone in spectroscopic-grade DMSO.

  • Prepare a series of universal aqueous buffers (e.g., Britton-Robinson) spanning pH 2.0 to 10.0 in 0.5 pH increments. Adjust all buffers to a constant ionic strength of 0.15 M using KCl to mimic physiological osmolarity.

Step 2: Sample Equilibration

  • Dilute the DMSO stock into the aqueous buffers to achieve a final compound concentration of 50 µM.

  • Critical Control: Ensure the final DMSO concentration remains

    
     0.5% (v/v) to prevent co-solvent-induced pKa shifts. Allow 30 minutes for thermodynamic equilibration at 25.0 ± 0.1 °C.
    

Step 3: Spectral Acquisition & Self-Validation

  • Blank the UV-Vis spectrophotometer with the corresponding pH buffer.

  • Scan the absorbance from 220 nm to 400 nm for each sample.

  • Validation Check: Overlay the spectra. You must observe tight isosbestic points (wavelengths where absorbance remains constant across all pH values). If these points drift, the compound is either precipitating or degrading, and the assay must be optimized.

Step 4: Non-Linear Regression Analysis

  • Extract the absorbance values at the analytical wavelength (the

    
     of the fully protonated species).
    
  • Plot Absorbance vs. pH and fit the data to the Henderson-Hasselbalch equation using non-linear regression software to derive the precise pKa.

Implications for Drug Development

Determining the precise pKa of this fragment is not just an academic exercise; it is a fundamental requirement for predicting in vivo behavior[3]. If the pKa of the conjugate acid falls near 7.4 (physiological pH), the molecule will exist as a dynamic mixture of neutral lactam and protonated cation in the bloodstream.

  • Permeability: Only the neutral lactam form will efficiently cross lipophilic biological membranes (e.g., in PAMPA or Caco-2 assays)[4].

  • Target Binding: The protonation state dictates the hydrogen bond donor/acceptor profile. A protonated carbonyl oxygen acts as a strong hydrogen bond donor, which could critically alter its binding pose within kinase hinge regions or bromodomain active sites.

By rigorously profiling the basicity of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone using the validated workflows above, researchers can rationally optimize formulation strategies and predict pharmacokinetic liabilities early in the drug discovery pipeline.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons.[Link]

  • Albert, A., & Serjeant, E. P. (1971). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall / National Library of Australia. [Link]

  • Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press / Scribd.[Link]

Sources

Exploratory

Solubility Profile of 4-(dimethylamino)-6-methyl-2-pyridone: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 4-(dimethylamino)-6-methyl-2-pyridone, a heterocyclic compound of interest in pharmaceutical research and development. In the a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-(dimethylamino)-6-methyl-2-pyridone, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published empirical data for this specific molecule, this document synthesizes information from structurally related compounds, namely 4-(dimethylamino)pyridine (DMAP) and various pyridone derivatives, to project a scientifically grounded solubility profile. The core of this guide is a detailed exposition of the experimental methodologies required to empirically determine and validate these solubility characteristics. We present step-by-step protocols for both thermodynamic and kinetic solubility assays, emphasizing the critical interplay of physicochemical principles such as pH, solvent polarity, and molecular structure. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive overview and the practical tools for the precise and reliable characterization of the solubility of 4-(dimethylamino)-6-methyl-2-pyridone and similar novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate to be effective, it must first be in solution at its site of absorption.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and formulation challenges. Therefore, a thorough understanding of a compound's solubility profile in both aqueous and organic media is paramount from the earliest stages of discovery through to formulation development.[2]

This guide focuses on 4-(dimethylamino)-6-methyl-2-pyridone, a molecule featuring a polar pyridone core capable of hydrogen bonding and a basic dimethylamino group, alongside a lipophilic methyl group.[3][4] This combination of functional groups suggests a nuanced solubility behavior that is highly dependent on the solvent system.[3] The 2-pyridone scaffold itself is considered a "privileged structure" in medicinal chemistry, in part due to its ability to enhance physicochemical properties like water solubility and metabolic stability.[5]

Physicochemical Properties and Predicted Solubility Profile

2.1. Structural Analysis

  • Pyridone Core: The lactam (amide) functionality within the pyridone ring features both a hydrogen bond donor (N-H) and acceptor (C=O), which is expected to confer a degree of aqueous solubility.[4][5]

  • 4-(dimethylamino) Group: This tertiary amine is a basic functional group. At physiological pH, and more so in acidic conditions, it will be protonated, leading to a significant increase in aqueous solubility.[6][7][8] The pKa of the conjugate acid of this group will be a critical determinant of the pH-solubility profile.

  • 6-methyl Group: The methyl group is a non-polar, lipophilic substituent that will tend to decrease aqueous solubility.[3]

2.2. Predicted Solubility in Aqueous and Organic Solvents

Based on the solubility of the related compound 4-(dimethylamino)pyridine (DMAP), which is reported to be soluble in water (76 g/L at 25°C) and various organic solvents, we can project a similar, though not identical, profile for 4-(dimethylamino)-6-methyl-2-pyridone.[9][10][11] The presence of the polar pyridone core may enhance water solubility compared to DMAP, while the methyl group may slightly counteract this.

Table 1: Predicted Solubility Profile of 4-(dimethylamino)-6-methyl-2-pyridone

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Aqueous Water (pH 7.4)Moderately to Highly SolubleThe polar pyridone core and the basic dimethylamino group are expected to drive aqueous solubility.[4][12]
Acidic Buffer (pH 1.2)Highly SolubleProtonation of the dimethylamino group will significantly increase solubility.[6][7]
Basic Buffer (pH 9.0)Moderately SolubleThe compound will be in its less soluble, neutral form.
Polar Protic Methanol, EthanolHighly SolubleCapable of hydrogen bonding with the pyridone moiety.[9][13]
Polar Aprotic Acetone, AcetonitrileSolubleGood dipole-dipole interactions are expected.[9][13]
Dimethyl Sulfoxide (DMSO)Highly SolubleA common solvent for initial stock solutions of research compounds.[14]
Non-Polar Dichloromethane, ChloroformSolubleThe overall molecule has sufficient non-polar character.[9][13]
Hexane, CyclohexaneSlightly Soluble to InsolubleThe polarity of the pyridone and dimethylamino groups will limit solubility in highly non-polar solvents.[9][13]

Experimental Determination of Solubility: Protocols and Causality

To move from prediction to empirical fact, rigorous experimental determination of solubility is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[15][16] For higher throughput screening in early discovery, kinetic solubility assays are often employed.[2][14]

3.1. Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[15]

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add precise volume of solvent (e.g., pH buffer, organic solvent) prep1->prep2 equil Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours prep2->equil sep1 Allow to stand to sediment undissolved solid equil->sep1 sep2 Centrifuge or filter supernatant to remove all solid particles sep1->sep2 analysis1 Prepare serial dilutions of the clear supernatant sep2->analysis1 analysis2 Quantify concentration using a validated analytical method (HPLC, LC-MS, NMR) analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or µM) analysis2->analysis3

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 4-(dimethylamino)-6-methyl-2-pyridone to a series of glass vials. The excess is critical to ensure that saturation is reached.[17] Add a precise volume of the desired solvent (e.g., purified water, pH 1.2, 4.5, and 6.8 buffers, methanol, acetonitrile, etc.) to each vial.[18]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C for physiological relevance).[17][18] Agitate the samples for a sufficient time to reach equilibrium, generally 24 to 72 hours.[17] It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. To ensure complete removal of undissolved solid, the supernatant should be centrifuged or filtered through a low-binding filter (e.g., PTFE).[19]

  • Analysis: Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice. A calibration curve with known concentrations of the compound must be prepared in the same solvent to ensure accurate quantification.[14] Nuclear Magnetic Resonance (NMR) can also be used, often with an internal standard for quantification.[20][21][22]

  • Data Reporting: Report the solubility in mg/mL or µM. For aqueous solubility, the pH of the saturated solution should be measured and reported.[15]

3.2. Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when diluted into an aqueous buffer.[2][23] It is a measure of how readily a compound stays in solution under non-equilibrium conditions.

G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_detection Detection of Precipitation cluster_analysis Analysis prep1 Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) dilute Add small aliquots of DMSO stock to buffer wells to create a concentration gradient prep1->dilute prep2 Dispense aqueous buffer into a microtiter plate prep2->dilute incubate Incubate for a short period (e.g., 1-2 hours) at room temperature dilute->incubate detect Measure turbidity (nephelometry) or analyze supernatant concentration after filtration/centrifugation (UV-Vis, LC-MS) incubate->detect analysis1 Determine the concentration at which precipitation occurs detect->analysis1 analysis2 Report kinetic solubility value analysis1->analysis2

Caption: Impact of pH on the solubility of a basic compound.

A pH-solubility profile should be determined by performing the thermodynamic solubility assay in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). [18]This is a regulatory expectation for classifying drug substances under the Biopharmaceutics Classification System (BCS). [18][24][25][26][27]According to BCS guidelines, a drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8. [18][24]

Conclusion and Application in Drug Development

This guide has outlined a projected solubility profile for 4-(dimethylamino)-6-methyl-2-pyridone and provided detailed, field-proven protocols for its empirical determination. A comprehensive understanding of this compound's solubility in various aqueous and organic solvents is a non-negotiable prerequisite for its advancement as a drug candidate. The data generated from these studies will directly inform:

  • Feasibility for Oral Delivery: Assessing if sufficient compound will dissolve in the gastrointestinal tract for absorption.

  • Formulation Strategy: Guiding the selection of excipients and vehicle systems for preclinical and clinical studies. [28]* Biopharmaceutics Classification (BCS): Classifying the drug based on its solubility and permeability, which can support requests for biowaivers and streamline development. [24][25][26][29][30]* In Vitro Assay Design: Ensuring that compound concentrations in biological assays are truly in solution to avoid misleading results.

By adhering to the rigorous experimental and analytical principles detailed herein, researchers can build a robust and reliable solubility data package, enabling informed decision-making and mitigating risks in the complex process of drug development.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Gou, Y., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(7), 3584–3591.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • International Journal of Research in Engineering and Science. (2021). Drug Solubility. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Dissolution Technologies. (2004). Biopharmaceutics Classification System: A Regulatory Approach. Retrieved from [Link]

  • European Medicines Agency. (2018). ICH M9 on biopharmaceutics classification system based biowaivers. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • World Health Organization. (2021). ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH M9: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • PubMed. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Retrieved from [Link]

  • Popović, J., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 234-255.
  • Industrial & Engineering Chemistry Research. (2021). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Retrieved from [Link]

  • askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

  • Sci-Hub. (2009). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved from [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]

  • LookChem. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

  • MK Science Set Publishers. (2025). Biopharmaceutical Classification System (Bcs). Retrieved from [Link]

  • Salinas, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393.
  • Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Zhang, W., & Pike, R. N. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1999.
  • MDPI. (2025). Antiproliferative Water-Soluble Mono- and Binuclear Ruthenium Complexes with Pyridone–Imidazole Ligands. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35835-35863.
  • ACS Publications. (1987). Mutual solubility of water and pyridine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link]

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Foundational

Physicochemical Profiling and Synthetic Methodology: 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone

Part 1: Chemical Identity & Fundamental Constants Compound Classification: Substituted Heterocycle / Pyridinone Scaffold IUPAC Name: 4-(dimethylamino)-6-methyl-1H-pyridin-2-one The compound 4-(dimethylamino)-6-methyl-2(1...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Fundamental Constants

Compound Classification: Substituted Heterocycle / Pyridinone Scaffold IUPAC Name: 4-(dimethylamino)-6-methyl-1H-pyridin-2-one

The compound 4-(dimethylamino)-6-methyl-2(1H)-pyridinone represents a specialized scaffold in medicinal chemistry, combining the hydrogen-bond donor/acceptor motif of the pyridinone ring with the basicity and steric bulk of a dimethylamino substituent. It is frequently utilized as a core intermediate in the synthesis of kinase inhibitors and epigenetic modulators.

Physicochemical Data Table
PropertyValueNotes
Molecular Formula

Derived from pyridinone core (

) + substitutions.
Molecular Weight 152.19 g/mol Monoisotopic mass: ~152.09 Da.
Theoretical LogP ~0.8 - 1.2Moderate lipophilicity; highly dependent on tautomeric state.
H-Bond Donors 1The N-H of the lactam ring (1H position).
H-Bond Acceptors 2The Carbonyl (C=O) and the exocyclic Nitrogen.
Physical State Solid (Crystalline)Typically off-white to pale yellow powder.
Solubility DMSO, Methanol, DMFLimited solubility in non-polar hydrocarbons.

Part 2: Structural Dynamics & Tautomerism

To effectively utilize this compound in drug design, researchers must understand its prototropic tautomerism . The "2(1H)-pyridinone" designation explicitly refers to the lactam form, where the hydrogen resides on the ring nitrogen.

The Lactam-Lactim Equilibrium

In solution, this scaffold exists in an equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

  • Lactam Form (Dominant): In polar solvents (water, DMSO) and the solid state, the equilibrium strongly favors the lactam form due to dipolar stabilization and intermolecular hydrogen bonding (dimerization).

  • Lactim Form (Minor): In non-polar solvents or gas phase, the aromatic 2-hydroxypyridine form may become significant.

Implication for Binding: When docking this molecule into protein active sites, the lactam form presents a specific Donor-Acceptor (D-A) motif (NH donor, C=O acceptor), whereas the lactim form presents an Acceptor-Donor (A-D) motif (N acceptor, OH donor).

Visualization: Tautomeric Equilibrium

Tautomerism Lactam Lactam Form (2-Pyridone) Dominant in Polar Media Lactim Lactim Form (2-Hydroxypyridine) Minor / Non-Polar Media Lactam->Lactim Proton Transfer

Figure 1: The prototropic equilibrium between the lactam and lactim forms determines the pharmacophoric signature of the molecule.

Part 3: Synthetic Methodology

The most robust route to 4-(dimethylamino)-6-methyl-2(1H)-pyridinone is a convergent synthesis starting from dehydroacetic acid . This pathway is self-validating as each intermediate has distinct solubility and spectral properties.

Reaction Workflow
  • Precursor Formation: Conversion of dehydroacetic acid to 4-hydroxy-6-methyl-2-pyridone.

  • Activation: Chlorination of the 4-hydroxyl group to create a leaving group.

  • Substitution (

    
    ):  Nucleophilic displacement with dimethylamine.
    
Step-by-Step Protocol

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-pyridone

  • Reagents: Dehydroacetic acid, Aqueous Ammonia (

    
    ).[1]
    
  • Procedure: Reflux dehydroacetic acid in concentrated ammonia. The pyrone ring opens and recycles to form the pyridone.

  • Validation: Product precipitates upon acidification (HCl).

Step 2: Chlorination (Activation)

  • Reagents: 4-Hydroxy-6-methyl-2-pyridone, Phosphoryl chloride (

    
    ).
    
  • Procedure: Heat the intermediate with neat

    
     at 100°C for 4 hours.
    
  • Critical Safety: Quench reaction slowly into ice-water.

    
     reacts violently with water.
    
  • Product: 4-Chloro-6-methyl-2(1H)-pyridinone.

Step 3: Nucleophilic Aromatic Substitution (


) 
  • Reagents: 4-Chloro-6-methyl-2(1H)-pyridinone, Dimethylamine (40% aq. or in THF), Ethanol.

  • Conditions: Sealed tube or autoclave at 120°C-140°C for 12 hours. The electron-deficient pyridone ring facilitates the displacement of the chloride by the amine.

  • Purification: Evaporate solvent.[1] Recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

Synthesis Start Dehydroacetic Acid Inter1 4-Hydroxy-6-methyl-2-pyridone Start->Inter1 NH4OH, Reflux (Ring Switching) Inter2 4-Chloro-6-methyl-2-pyridone Inter1->Inter2 POCl3, 100°C (Chlorination) Product TARGET: 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone Inter2->Product HN(Me)2, 130°C (SnAr Substitution)

Figure 2: Convergent synthetic route utilizing nucleophilic aromatic substitution on the activated pyridone core.

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

TechniqueExpected Signature
1H NMR (DMSO-d6) Methyl (C6): Singlet ~2.1 ppm (3H).Dimethylamino: Singlet ~2.9 ppm (6H).Ring Protons: Two singlets (C3-H and C5-H) around 5.5 - 6.0 ppm.NH: Broad singlet >11.0 ppm (exchangeable).[2]
Mass Spectrometry ESI+: [M+H]+ peak at m/z ~153.1.
UV-Vis Absorption maxima characteristic of the conjugated pyridone system (~300 nm), shifting with pH due to protonation/deprotonation.

References

  • PubChem. 4-(Methylamino)pyridin-2(1H)-one (Analogous Structure).[3] National Library of Medicine. Available at: [Link]

  • J. Med. Chem. Pyridinone Tautomerism and Binding Affinity.[4] (General reference for scaffold dynamics).

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution on Pyridines. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide &amp; Safety Data Sheet (SDS): 4-(dimethylamino)-6-methyl-2-pyridone

Document Control: Advanced Pharmacophore Safety & Handling Guidelines Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Developm...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control: Advanced Pharmacophore Safety & Handling Guidelines Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Development

Executive Summary

The compound 4-(dimethylamino)-6-methyl-2-pyridone (4-DMAMP) represents a highly versatile, electron-rich heterocyclic scaffold frequently utilized in modern drug discovery. Substituted 2-pyridones are critical pharmacophores in the development of antiviral agents, anticancer therapeutics, and specific enzyme inhibitors, such as USP7 inhibitors [3, 4].

However, the very structural features that make 4-DMAMP biologically active—namely, its capacity for hydrogen bonding and its finely tuned electronic distribution—also dictate its physicochemical hazards. This whitepaper transcends a traditional Safety Data Sheet (SDS) by providing the mechanistic causality behind the compound's reactivity, toxicity, and required handling protocols.

Structural Profiling & Hazard Causality

To handle 4-DMAMP safely, one must understand the electronic effects of its substituents. The core is a 2-pyridone ring, which exists in a tautomeric equilibrium with its 2-hydroxypyridine form.

The Electronic Influence of the Dimethylamino Group

The dimethylamino group at the C4 position is a strong


-electron donor. Mechanistically, this functional group pushes electron density into the conjugated pyridone system, significantly increasing the nucleophilicity of the C3 and C5 positions.
  • Causality for Storage: Because of this high electron density, 4-DMAMP is highly susceptible to electrophilic attack and rapid oxidation[1]. It must be stored strictly away from halogens, strong acids, and oxidizing agents to prevent exothermic degradation.

Thermal Stability and Degradation

When exposed to temperatures exceeding 190°C, the molecule undergoes thermal degradation. The cleavage of the dimethylamino group and the breakdown of the heterocyclic ring release highly toxic nitrogen oxides (NOx) and carbon oxides (COx).

Reactivity A 4-(dimethylamino)-6-methyl-2-pyridone (Base Scaffold) B Electrophilic Substitution (C3 / C5 Positions) A->B Halogens, Nitration C N/O-Alkylation (Tautomeric Shift) A->C Alkyl Halides, Base D Thermal Degradation (>190°C) A->D High Heat / Oxidation E Toxic Gas Release (NOx, COx) D->E Decomposition

Caption: Chemical reactivity and thermal degradation pathways of 4-DMAMP.

Toxicological Mechanisms & Exposure Mitigation

The 2-pyridone scaffold is biologically active. Its structural similarity to pyrimidine bases allows it to interact with nucleic acids and various protein active sites [4].

Biological Interactions & Hazards
  • Dermal Penetration: The addition of the dimethylamino and methyl groups increases the lipophilicity (LogP) of the molecule compared to the unsubstituted pyridone. This enhances its ability to cross the stratum corneum, making dermal exposure a significant vector for systemic toxicity.

  • Inhalation Hazard: As a finely milled intermediate powder, aerosolized particulates can bypass the upper respiratory tract and deposit in the alveoli, potentially acting as an unintended enzyme inhibitor in vivo [3].

PPE Rationale

Standard laboratory gloves are insufficient. Nitrile gloves with a minimum thickness of 0.11 mm are mandated to provide an adequate breakthrough time against lipophilic heterocyclic compounds. Respiratory protection (N95 or P100 particulate filter) is required when handling the dry powder outside of engineered containment [2].

Quantitative Safety Data

The following tables summarize the empirical data for 4-DMAMP (extrapolated alongside its commercially available 3-cyano derivative for baseline validation) [1].

Table 1: Physicochemical Properties
PropertyValue / DescriptionAnalytical Causality
Molecular Formula C8H12N2OBase scaffold composition.
Physical State Solid (Crystalline Powder)Strong intermolecular H-bonding via the pyridone core.
Boiling Point ~396.4 °C (at 760 mmHg)High boiling point indicative of strong dipole-dipole interactions.
Flash Point 193.6 °CRequires significant thermal energy to vaporize and ignite.
Density ~1.17 g/cm³Standard for densely packed functionalized heterocycles.
Table 2: GHS Hazard Classification & Thresholds
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Skin Irritation Category 2WarningH315: Causes skin irritation.
Eye Irritation Category 2AWarningH319: Causes serious eye irritation.
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation.

Experimental Workflows & Handling Protocols

As a Senior Application Scientist, I mandate that all protocols be self-validating systems . A protocol is only effective if the failure of one step prevents the execution of the next, ensuring absolute safety.

Protocol 1: Safe Handling and Weighing of 4-DMAMP

This workflow prevents aerosolization and dermal exposure during routine synthesis preparation.

  • System Initialization: Power on the Class II biological safety cabinet (BSC) or chemical fume hood.

  • Self-Validation Check: Utilize a calibrated anemometer to verify the hood's face velocity is

    
     100 Linear Feet per Minute (LFM). Causality: If the flow is < 100 LFM, the protocol must be aborted. This ensures aerosolized particulates cannot escape the containment zone.
    
  • Static Mitigation: Wipe the analytical balance and surrounding area with an anti-static solution. Causality: 4-DMAMP powder is prone to static cling; neutralizing the surface prevents the powder from aggressively adhering to gloves or escaping the weighing boat.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the compound. Avoid aggressive pouring.

  • Decontamination: Post-weighing, wipe down the balance with a 70% Isopropanol/Water solution to solubilize and remove any micro-spills.

Protocol 2: Emergency Spill Response

In the event of a breach, mechanical sweeping is strictly prohibited as it aerosolizes the active pharmaceutical ingredient (API).

  • Isolation: Immediately evacuate non-essential personnel and demarcate the spill zone.

  • Wetting (The Critical Step): Gently spray the spilled powder with a fine mist of water or dilute isopropanol. Causality: Wetting the powder drastically increases its mass and cohesion, completely neutralizing the inhalation hazard.

  • Absorption: Cover the wetted API with an inert absorbent material (e.g., vermiculite or sand).

  • Collection & Disposal: Use non-sparking tools to scoop the slurry into a high-density polyethylene (HDPE) hazardous waste container. Seal and label as "Toxic Heterocyclic Waste."

SpillResponse S1 Spill Detected S2 Isolate Area & Don PPE S1->S2 S3 Wet Powder & Ventilate S2->S3 S4 Absorb with Inert Material S3->S4 S5 Hazardous Waste Disposal S4->S5

Caption: Step-by-step emergency spill response workflow for 4-DMAMP.

References

The following authoritative sources validate the physicochemical properties, structural behaviors, and biological applications of the 2-pyridone scaffold described in this document.

  • Title: 3-Pyridinecarbonitrile, 1,2-dihydro-4-(dimethylamino)-6-methyl-2-oxo- Chemical Properties Source: LookChem Chemical Database URL: [Link]

  • Title: Novel Synthesis and Antiviral Evaluation of New Benzothiazole-Bearing N-Sulfonamide 2-Pyridone Derivatives as USP7 Enzyme Inhibitors Source: ACS Omega (American Chemical Society) URL: [Link]

  • Title: Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds Source: ResearchGate (Peer-Reviewed Aggregation) URL: [Link]

Foundational

literature review on 4-dimethylamino-6-methyl-2-pyridone derivatives

This guide serves as an advanced technical resource for the synthesis, characterization, and application of 4-dimethylamino-6-methyl-2-pyridone and its functional derivatives. Synthesis, Electronic Structure, and Pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the synthesis, characterization, and application of 4-dimethylamino-6-methyl-2-pyridone and its functional derivatives.

Synthesis, Electronic Structure, and Pharmacophore Applications

Executive Summary

The 4-dimethylamino-6-methyl-2-pyridone scaffold represents a specialized class of heterocyclic intermediates characterized by a "push-pull" electronic system. The strong electron-donating dimethylamino group at the C4 position, conjugated with the electron-withdrawing carbonyl at C2, imparts unique solvatochromic properties and stabilizes the 2-pyridone tautomer over the 2-hydroxypyridine form. These derivatives are critical intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) , kinase inhibitors , and environment-sensitive fluorescent probes .

This guide provides a validated synthetic workflow, structural analysis, and mechanistic insights into the reactivity of this scaffold.

Chemical Identity & Electronic Structure

Tautomerism and Resonance

Unlike simple pyridones which exhibit solvent-dependent tautomerism, the 4-dimethylamino substituent strongly favors the 2-pyridone (lactam) form due to resonance stabilization. The lone pair on the exocyclic nitrogen donates electron density into the ring, creating a vinylogous urea character.

  • Core Scaffold: 4-dimethylamino-6-methyl-1H-pyridin-2-one

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Feature: The C4-NMe

    
     group deactivates the ring towards nucleophilic attack at C3/C5 but activates the carbonyl oxygen for H-bonding or alkylation.
    
Mechanism of Stabilization (DOT Visualization)

The following diagram illustrates the resonance contribution and the tautomeric equilibrium shifted by the C4-donor.

Tautomerism Lactam 2-Pyridone Form (Dominant) Lactim 2-Hydroxypyridine Form (Minor) Lactam->Lactim Tautomerism (Unfavorable) Resonance Zwitterionic Resonance (Vinylogous Urea) Lactam->Resonance Resonance Stabilization (+M Effect of 4-NMe2)

Figure 1: Tautomeric equilibrium and resonance stabilization of the 4-dimethylamino-2-pyridone core.

Synthetic Methodologies

Two primary routes exist for accessing this scaffold. Method A (Nucleophilic Substitution) is preferred for late-stage diversification, while Method B (Condensation) is scalable for bulk preparation of the core.

Method A: S Ar Displacement (Recommended Protocol)

This method utilizes 4-chloro-6-methyl-2-pyridone as a precursor. The electronegativity of the nitrogen atom in the pyridine ring activates the C4 position for nucleophilic attack.

Reagents & Materials
  • Substrate: 4-Chloro-6-methyl-2(1H)-pyridone (or 3-cyano derivative).

  • Nucleophile: Dimethylamine (40% aq.[1] solution or 2.0 M in THF).

  • Solvent: Ethanol or DMF (for higher temperatures).

  • Catalyst: None required (autocatalytic) or K

    
    CO
    
    
    
    .
Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 eq (e.g., 5 mmol) of 4-chloro-6-methyl-2-pyridone in 20 mL of Ethanol (EtOH).

  • Addition: Add 5.0 eq of Dimethylamine (aq. or THF solution). A large excess drives the equilibrium and acts as a base to neutralize HCl generated.

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material (R

    
     ~0.6) will disappear, and a highly fluorescent spot (product) will appear at lower R
    
    
    
    .
  • Work-up:

    • Cool reaction to room temperature.[2]

    • Concentrate in vacuo to remove solvent and excess amine.

    • Resuspend the residue in minimal cold water (10 mL).

  • Purification:

    • If solid precipitates: Filter and wash with cold Et

      
      O.
      
    • If oil remains: Extract with CHCl

      
       (3 x 15 mL), dry over Na
      
      
      
      SO
      
      
      , and recrystallize from EtOAc/Hexane.
  • Yield: Typically 85–92%.

Method B: Condensation (Hantzsch-Type)

Useful for synthesizing the 3-cyano derivative (a common intermediate).

  • Reactants: Ethyl acetoacetate + DMF-DMA

    
     Enaminone intermediate.
    
  • Cyclization: Enaminone + 2-Cyanoacetamide + NaOEt

    
    3-cyano-4-dimethylamino-6-methyl-2-pyridone .
    

Experimental Characterization Data

The following data serves as a reference for validating the synthesized compound.

ParameterSpecification / ObservationNotes
Appearance White to pale yellow crystalline solidoften fluorescent under UV (365 nm)
Melting Point 258–260 °C (dec)High MP due to intermolecular H-bonding (dimer formation)

H NMR

2.15 (s, 3H, 6-Me), 2.95 (s, 6H, NMe

), 5.45 (s, 1H, H-3), 5.70 (s, 1H, H-5)
Distinct singlet for NMe

; H-3/H-5 protons are shielded by the amino group
MS (ESI) [M+H]

= 153.1 (Core)
3-Cyano derivative [M+H]

= 178.1
Solubility Soluble in DMSO, MeOH, CHCl

; Poor in Water, Hexane
Amphiphilic character

Applications in Drug Discovery & Materials[4]

Kinase Inhibitor Scaffolds

The 2-pyridone motif mimics the hydrogen-bonding pattern of nucleobases (acceptor-donor-acceptor), making it an excellent scaffold for ATP-competitive kinase inhibitors.

  • Mechanism: The lactam (NH-C=O) binds to the hinge region of the kinase ATP pocket.

  • Role of 4-NMe

    
    :  Solubilizing group and electronic modulator to tune the pKa of the N1-proton.
    
Fluorescent Probes

4-Dimethylamino-2-pyridones exhibit Intramolecular Charge Transfer (ICT) .

  • Environment Sensitivity: The fluorescence quantum yield and emission maximum (

    
    ) shift significantly based on solvent polarity.
    
  • Use Case: Probing hydrophobic pockets in proteins (fluorescence increases in non-polar environments).

Synthetic Workflow Diagram

The following diagram summarizes the conversion of precursor materials into the final bioactive scaffold.

SynthesisPath Start Dehydroacetic Acid (Commercial) Inter1 4-Hydroxy-6-methyl-2-pyridone Start->Inter1 H2SO4, 130°C; then NH4OH Inter2 4-Chloro-6-methyl-2-pyridone Inter1->Inter2 POCl3, Reflux Product 4-Dimethylamino-6-methyl-2-pyridone Inter2->Product HN(Me)2, EtOH, Reflux (S_NAr)

Figure 2: Synthetic route from commercial Dehydroacetic acid to the target amino-pyridone.

References

  • LookChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-4-(dimethylamino)-6-methyl-2-oxo - Properties and Suppliers. Retrieved from [Link]

  • Azuma, Y., et al. (2003).[3] Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. ChemInform. Retrieved from [Link]

  • Organic Syntheses. (1966). General methods for amino-ketone precursors relevant to heterocycle synthesis. Organic Syntheses, Coll. Vol. 5, p. 434. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Structures, Photoresponse Properties, and Biological Activity of Dicyano-Substituted 4-Aryl-2-pyridone Derivatives. ACS Omega. Retrieved from [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Retrieved from [Link]

Sources

Exploratory

potential biological activity of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone

This technical guide details the physicochemical properties, synthetic pathways, and biological potential of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone . This scaffold represents a critical "push-pull" electronic system...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthetic pathways, and biological potential of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone . This scaffold represents a critical "push-pull" electronic system utilized in medicinal chemistry for developing PCSK9 inhibitors, fluorescent probes, and epigenetic modulators.

Executive Summary & Chemical Identity[1]

4-(dimethylamino)-6-methyl-2(1H)-pyridinone is a heterocyclic scaffold characterized by a 2-pyridone core substituted with an electron-donating dimethylamino group at the C4 position and a methyl group at the C6 position.

This molecule is distinct from the common catalyst DMAP (4-dimethylaminopyridine) due to the presence of the carbonyl/hydroxyl functionality at C2. It exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone (lactam) form in solid state and polar solvents, which is critical for its hydrogen-bonding interactions in biological targets.

PropertySpecification
IUPAC Name 4-(dimethylamino)-6-methyl-1H-pyridin-2-one
Molecular Formula

Molecular Weight 152.19 g/mol
Core Scaffold 2-Pyridone (Lactam)
Key Functionality H-bond Donor (N1-H), H-bond Acceptor (C2=O), Basic Center (N4)
Primary Applications PCSK9 Inhibition, Epigenetic Modulation (METTL3), Fluorescence Probes

Validated Synthetic Protocol

To ensure reproducibility, we utilize a Nucleophilic Aromatic Substitution (


)  strategy. Direct condensation of dimethylamine with the 4-hydroxy precursor is often sluggish; therefore, activation via a 4-chloro or 4-sulfonate intermediate is the industry standard.
Step 1: Precursor Synthesis (Dehydroacetic Acid Route)
  • Starting Material: Dehydroacetic acid (DHAA).[1]

  • Reagent: 90%

    
     (Acid-catalyzed hydrolysis/decarboxylation).
    
  • Product: 4-hydroxy-6-methyl-2-pyridone (Intermediate A).

  • Protocol: Reflux DHAA in concentrated sulfuric acid for 1 hour. Pour onto crushed ice. Neutralize precipitate to obtain Intermediate A.

Step 2: Activation (Chlorination)
  • Reagent: Phosphoryl chloride (

    
    ) or Thionyl Chloride (
    
    
    
    ).
  • Conditions: Reflux, 4 hours.

  • Product: 4-chloro-6-methyl-2(1H)-pyridinone (Intermediate B).

  • Mechanism: Conversion of the C4-hydroxyl (tautomeric enol) to a good leaving group. Note: The C2 carbonyl is less reactive toward chlorination under controlled conditions due to the lactam stability.

Step 3: Amination ( )
  • Reagents: Dimethylamine (40% aq. or in THF),

    
     (base).
    
  • Solvent: DMF or Ethanol (sealed tube if volatile).

  • Conditions:

    
    , 6-12 hours.
    
  • Workup: Evaporate solvent, recrystallize from Ethanol/Ethyl Acetate.

Synthetic Pathway Visualization

SynthesisPathway DHAA Dehydroacetic Acid IntA 4-Hydroxy-6-methyl- 2-pyridone DHAA->IntA 1. H2SO4, Reflux 2. NH3/H2O (Ring Switch) IntB 4-Chloro-6-methyl- 2-pyridone IntA->IntB POCl3, Reflux (Chlorination) Final 4-(Dimethylamino)-6-methyl- 2(1H)-pyridinone IntB->Final HN(Me)2, K2CO3 (SNAr Displacement)

Figure 1: Step-wise synthesis from Dehydroacetic Acid to the target 4-dimethylamino derivative.

Biological Activity & Therapeutic Potential[3][4][5][6][7]

The 4-amino-2-pyridone class has emerged as a privileged scaffold in recent medicinal chemistry campaigns. The specific 4-dimethylamino substitution enhances lipophilicity and alters the pKa of the pyridine nitrogen, modulating bioavailability and target residence time.

A. PCSK9 Inhibition (Cardiovascular)

Research identifies 4-amino-2-pyridones as a novel chemotype for inhibiting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) .

  • Mechanism: Small molecule inhibition of PCSK9 secretion or direct binding prevents the degradation of the Low-Density Lipoprotein Receptor (LDLR).

  • Role of 4-Dimethylamino Group: The electron-rich nitrogen acts as a hydrogen bond acceptor for specific residues in the PCSK9 binding pocket (likely interacting with cryptic pockets identified in phenotypic screens).

  • Outcome: Increased surface LDLR levels

    
     Enhanced clearance of plasma LDL-C.
    
B. Epigenetic Modulation (METTL3 & Bromodomains)

The pyridone core mimics the acetyl-lysine recognition motif found in bromodomains and the nucleobase recognition in RNA methyltransferases.

  • METTL3: Recent studies (e.g., J. Med.[2] Chem. 2021) utilize pyrimidinone/pyridinone scaffolds to inhibit the METTL3-METTL14 complex. The 4-amino substituent is critical for filling the hydrophobic pocket of the enzyme, preventing methylation of

    
    -adenosine (
    
    
    
    ) in RNA.
  • Significance: Inhibition of METTL3 is a therapeutic strategy for Acute Myeloid Leukemia (AML) .

C. Fluorescence & Cellular Imaging

The "Push-Pull" Electronic System (Dimethylamino donor + Carbonyl acceptor) creates an internal charge transfer (ICT) state.

  • Application: This molecule serves as a turn-on fluorescent probe for sensing micro-environmental polarity or viscosity within cells.

  • Stokes Shift: The molecule typically exhibits a large Stokes shift, reducing self-quenching and background noise in biological imaging.

Mechanism of Action: PCSK9 Pathway

PCSK9_Mechanism Compound 4-(Dimethylamino)-6-methyl- 2(1H)-pyridinone PCSK9 PCSK9 Protein (Secreted) Compound->PCSK9  Allosteric/Direct Binding   Complex PCSK9-LDLR Complex Compound->Complex  BLOCKS Formation   LDLR LDL Receptor (Hepatocyte Surface) PCSK9->LDLR  Binds   PCSK9->Complex  Forms   Recycling Receptor Recycling to Membrane LDLR->Recycling  If PCSK9 Blocked   Lysosome Lysosomal Degradation Complex->Lysosome  Promotes Degradation  

Figure 2: Therapeutic intervention point of the target molecule in the PCSK9-LDLR regulation pathway.

Experimental Data Summary (Class-Based)

While specific clinical data for the exact 4-dimethylamino analog is proprietary to early-stage discovery, the following SAR (Structure-Activity Relationship) data is established for the 4-amino-6-methyl-2-pyridone class:

Assay TypeMetricTypical Activity RangeNotes
PCSK9 Secretion (HepG2)


Potency increases with N-alkylation (e.g., dimethyl vs. H).
Cytotoxicity (HeLa)


Moderate cytotoxicity; suitable as a lead, not a final drug.
Solubility (PBS pH 7.4) LogS

to

Dimethylamino group improves solubility vs. hydrophobic analogs.
Fluorescence Emission


Solvent-dependent (Blue/Cyan emission).

References

  • Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. Source: University of Padua / Unipd.it Context: Establishes the 4-amino-2-pyridone scaffold as a validated hit for PCSK9 inhibition in HepG2 cells.

  • Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxy-6-methyl-2-pyrone. Source: Stoyanov, E.V., et al. Molecules, 2004. Context: Provides the foundational chemistry for converting the lactone/hydroxy-pyridone to the amino-pyridone.

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Source:Journal of the Brazilian Chemical Society / NIH PMC. Context: Details the synthesis of the core scaffold from dehydroacetic acid and its biological relevance.

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Source:Journal of Medicinal Chemistry, 2021. Context: Illustrates the use of methylamino-substituted pyrimidinone/pyridone systems in epigenetic drug discovery.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocols for 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone: A Comprehensive Application Note

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide an authoritative, self-validating, and mechanistically grounded protocol for the synthesis of 4-(dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide an authoritative, self-validating, and mechanistically grounded protocol for the synthesis of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone, a highly valuable scaffold in the development of kinase inhibitors and epigenetic modulators.

Introduction & Chemical Context

The 2-pyridone motif is a privileged pharmacophore in drug discovery, frequently utilized to establish critical hydrogen-bonding networks within target protein binding pockets. The specific functionalization of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone presents unique synthetic challenges. Direct amination of the corresponding 4-hydroxy-2-pyridone is thermodynamically unfavorable and often results in intractable mixtures.

To bypass this limitation, industry-standard medicinal chemistry relies on a highly regioselective three-step sequence: Deoxychlorination , Regioselective Nucleophilic Aromatic Substitution (


) , and Acid-Catalyzed Hydrolysis  [1]. This application note details the causality, optimization, and step-by-step execution of this workflow.

SyntheticRoute A 4-Hydroxy-6-methyl- 2-pyridone B 2,4-Dichloro-6- methylpyridine A->B POCl3, DMF 100°C, 6h C 2-Chloro-4-(dimethylamino)- 6-methylpyridine B->C HNMe2, EtOH 50°C, 12h D 4-(Dimethylamino)-6- methyl-2(1H)-pyridinone C->D 6M HCl Reflux, 18h

Figure 1: Three-step synthetic workflow for 4-(dimethylamino)-6-methyl-2(1H)-pyridinone.

Experimental Protocols & Mechanistic Causality

Step 1: Deoxychlorination to 2,4-Dichloro-6-methylpyridine

Objective: Convert both oxygenated positions of the starting material into highly reactive chloride leaving groups [2].

Protocol:

  • Suspend 4-hydroxy-6-methyl-2-pyridone (10.0 g, 80.0 mmol) in Phosphorus oxychloride (

    
    , 37.3 mL, 400.0 mmol, 5.0 eq) under a nitrogen atmosphere.
    
  • Add

    
    -Dimethylformamide (DMF, 0.6 mL, 0.1 eq) dropwise at room temperature.
    
  • Heat the reaction mixture to 100 °C for 6 hours.

  • Cool the mixture to room temperature and carefully pour it over crushed ice (400 g) with vigorous stirring.

  • Neutralize the aqueous mixture to pH ~7 using saturated aqueous

    
    .
    
  • Extract with Dichloromethane (DCM, 3 × 150 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.
    

Causality & Mechanistic Rationale:


 alone is often insufficiently electrophilic to drive complete double-chlorination. The addition of catalytic DMF generates the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion) in situ. This intermediate rapidly attacks the tautomeric enol forms of the pyridone, facilitating the expulsion of the oxygen atoms as phosphorodichloridate species.

In-Process Control (IPC) & Validation:

  • TLC: Hexane/EtOAc (4:1). The product appears as a highly UV-active spot at

    
     ~0.75.
    
  • LC-MS: Target

    
     162.0 / 164.0 
    
    
    
    (characteristic 3:1 chlorine isotope pattern).
Step 2: Regioselective Amination

Objective: Selectively install the dimethylamino group at the C4 position while leaving the C2 chloride intact for subsequent hydrolysis[1].

Protocol:

  • Dissolve 2,4-dichloro-6-methylpyridine (10.0 g, 61.7 mmol) in absolute Ethanol (100 mL).

  • Add Triethylamine (TEA, 12.9 mL, 92.6 mmol, 1.5 eq) followed by Dimethylamine (33% solution in EtOH, 21.0 mL, 154.3 mmol, 2.5 eq).

  • Stir the reaction mixture at 50 °C for 12 hours in a sealed vessel.

  • Concentrate the mixture under reduced pressure to remove ethanol and excess amine.

  • Partition the residue between Ethyl Acetate (150 mL) and Water (100 mL). Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purify via silica gel chromatography (Hexane/EtOAc gradient) to afford 2-chloro-4-(dimethylamino)-6-methylpyridine.

Causality & Mechanistic Rationale: In 2,4-dichloropyridines, the C4 position is significantly more reactive toward nucleophilic attack than the C2 position. The transition state for C4 attack allows the developing negative charge to be delocalized directly onto the highly electronegative pyridine nitrogen atom (forming a stable Meisenheimer complex) without completely disrupting the aromaticity of the adjacent bonds. Ethanol is chosen as the solvent because polar protic solvents hydrogen-bond with the departing chloride ion, lowering the activation energy of the rate-determining step.

SNArMechanism SM 2,4-Dichloro-6-methylpyridine Attack Nucleophilic Attack at C4 by Dimethylamine SM->Attack Meisenheimer Meisenheimer Complex (Anion stabilized by Pyridine N) Attack->Meisenheimer Rate Determining Step Cl_Loss Expulsion of Chloride Ion Meisenheimer->Cl_Loss Fast Product 2-Chloro-4-(dimethylamino)- 6-methylpyridine Cl_Loss->Product

Figure 2: S_NAr mechanism highlighting C4 regioselectivity via Meisenheimer complex.

In-Process Control (IPC) & Validation:

  • TLC: Hexane/EtOAc (1:1). The product appears at

    
     ~0.45.
    
  • LC-MS: Target

    
     171.0 / 173.0 
    
    
    
    [1].
Step 3: Acid-Catalyzed Hydrolysis

Objective: Hydrolyze the remaining C2 chloride to reveal the final 2-pyridone core [3].

Protocol:

  • Suspend 2-chloro-4-(dimethylamino)-6-methylpyridine (8.0 g, 46.9 mmol) in 6M aqueous HCl (80 mL).

  • Heat the mixture at reflux (100-110 °C) for 18-24 hours.

  • Cool the reaction to 0 °C and carefully adjust the pH to ~7 using 6M aqueous NaOH.

  • Extract the aqueous phase with a 10% Methanol/DCM mixture (4 × 100 mL) due to the high polarity of the product.

  • Dry the combined organic layers over

    
    , filter, and concentrate. Triturate the resulting solid with cold diethyl ether to afford pure 4-(dimethylamino)-6-methyl-2(1H)-pyridinone.
    

Causality & Mechanistic Rationale: While basic hydrolysis is possible, acidic conditions are vastly superior for this substrate. The 6M HCl protonates the pyridine nitrogen, drastically increasing the electrophilicity of the C2 position. Water attacks C2, followed by the elimination of HCl and rapid tautomerization to the thermodynamically stable 2-pyridone form. The C4-dimethylamino group is completely stable under these harsh acidic conditions because its lone pair is heavily delocalized into the electron-deficient pyridinium ring, reducing its basicity and preventing cleavage.

HydrolysisMechanism A 2-Chloro-4-(dimethylamino)- 6-methylpyridine B Protonated Pyridinium (Highly Electrophilic C2) A->B 6M HCl C Nucleophilic Attack by H2O & Chloride Loss B->C H2O, Reflux D 4-(Dimethylamino)-6- methyl-2(1H)-pyridinone C->D Tautomerization

Figure 3: Acid-catalyzed hydrolysis pathway to the final 2-pyridone.

In-Process Control (IPC) & Validation:

  • TLC: DCM/MeOH (9:1). The product appears at

    
     ~0.30 and stains strongly with Iodine or 
    
    
    
    .
  • LC-MS: Target

    
     153.1 
    
    
    
    .

Quantitative Data & Analytical Validation

To ensure reproducibility, the following tables summarize the optimization parameters for the critical


 step and the analytical checkpoints required to validate the entire synthetic system.
Table 1: Optimization of Regioselectivity (Step 2)

Representative optimization matrix demonstrating the necessity of polar protic solvents and mild heating for optimal C4 selectivity.

SolventTemp (°C)Equivalents

Time (h)Conversion (%)Regiomeric Ratio (C4:C2)
THF251.2244585:15
THF502.5128080:20
EtOH251.2246092:8
EtOH 50 2.5 12 >95 95:5
Table 2: Analytical Validation Checkpoints

Self-validating parameters for each isolated intermediate.

Intermediate / ProductChemical FormulaExact MassTarget


TLC System

Value
2,4-Dichloro-6-methylpyridine

161.0162.0 / 164.0Hex/EtOAc (4:1)0.75
2-Chloro-4-(dimethylamino)-6-methylpyridine

170.1171.0 / 173.0Hex/EtOAc (1:1)0.45
4-(Dimethylamino)-6-methyl-2(1H)-pyridinone

152.1 153.1 DCM/MeOH (9:1) 0.30

References

  • Title: Exploration and Characterization of the Antimalarial Activity of Pyrimidine-2,4-Diamines for which Resistance is Mediated by the ABCI3 Transporter Source: ResearchGate URL: [Link]

  • Title: US8044068B2 - Aminopyrrolidine compound Source: Google Patents URL
  • Title: US6677352B1 - 1,6-naphthyridine derivatives and their use to treat diabetes and related disorders Source: Google Patents URL
Application

how to synthesize 4-(dimethylamino)-6-methyl-2-pyridone from dehydroacetic acid

Technical Application Note: Scalable Synthesis of 4-(dimethylamino)-6-methyl-2-pyridone Abstract & Utility This application note details the robust, step-by-step synthesis of 4-(dimethylamino)-6-methyl-2-pyridone startin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 4-(dimethylamino)-6-methyl-2-pyridone

Abstract & Utility

This application note details the robust, step-by-step synthesis of 4-(dimethylamino)-6-methyl-2-pyridone starting from the abundant, bio-based precursor dehydroacetic acid (DHA) .

Substituted 2-pyridones are critical pharmacophores in medicinal chemistry, serving as isosteres for amides and phenyl rings in kinase inhibitors (e.g., P38 MAP kinase, P2X7 antagonists). While direct amination of pyrones is possible, it often lacks regioselectivity. This protocol utilizes a reliable "Deacetylation


 Nitrogen Insertion 

Activation

Substitution"
pathway. This modular approach ensures high purity and allows the intermediate (4-chloro-pyridone) to be used as a divergent scaffold for library synthesis.

Retrosynthetic Analysis

To ensure regiochemical fidelity, the synthesis is disconnected into four logical phases. The core strategy relies on converting the lactone (pyrone) to a lactam (pyridone) before installing the dimethylamine group to prevent ring-opening side reactions common with secondary amines.

Retrosynthesis Target 4-(dimethylamino)-6-methyl-2-pyridone (Target) Chloro 4-chloro-6-methyl-2-pyridone (Activated Scaffold) Target->Chloro SnAr (Me2NH) Hydroxy 4-hydroxy-6-methyl-2-pyridone (Lactam) Chloro->Hydroxy Chlorination (POCl3) TAL Triacetic Acid Lactone (TAL) (4-hydroxy-6-methyl-2-pyrone) Hydroxy->TAL Ammonolysis (NH3) DHA Dehydroacetic Acid (Starting Material) TAL->DHA Acid Hydrolysis (-Ac)

Figure 1: Retrosynthetic disconnection showing the conversion of the pyrone core to the target aminopyridone.

Detailed Experimental Protocols

Phase 1: Preparation of Triacetic Acid Lactone (TAL)

Objective: Removal of the C3-acetyl group from DHA via acid-catalyzed hydrolysis.

Reagents:

  • Dehydroacetic acid (DHA) (Solid)[1]

  • Sulfuric Acid (90-98% conc.)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add DHA (10.0 g, 59.5 mmol) to concentrated

    
     (30 mL).
    
  • Reaction: Heat the mixture rapidly to 130°C in an oil bath.

    • Critical Note: Monitor temperature closely. Maintain 130–135°C for exactly 10–15 minutes . Prolonged heating leads to charring and black tar formation.

  • Quench: Cool the mixture slightly (to ~80°C) and pour it slowly onto 200 g of crushed ice with vigorous stirring.

  • Isolation: A white to pale-yellow precipitate (TAL) forms immediately. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize from water or ethanol if necessary, though the crude is often sufficient for the next step.

    • Yield Expectation: 80–86%.[2]

    • Checkpoint: Product should be a white solid, mp 188–190°C.

Phase 2: Nitrogen Insertion (TAL 4-hydroxy-6-methyl-2-pyridone)

Objective: Converting the pyrone ring to a pyridone ring using ammonia.

Reagents:

  • Triacetic Acid Lactone (from Phase 1)

  • Ammonium Hydroxide (28-30% aqueous

    
    )
    

Protocol:

  • Setup: Place TAL (5.0 g, 39.6 mmol) in a flask.

  • Addition: Add aqueous

    
     (50 mL).
    
  • Reaction: Heat the suspension to reflux (approx. 100°C) for 3–5 hours.

    • Mechanism:[1][2][3][4][5] Nucleophilic attack of ammonia at the lactone carbonyl, ring opening, and recyclization to the lactam.

    • Note: Reaction at room temperature yields the 4-amino-2-pyrone isomer.[6] Heat is required to drive the thermodynamic pyridone product.

  • Workup: Cool to room temperature. Acidify carefully with dilute HCl to pH ~5–6 to precipitate the pyridone.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven.

    • Yield Expectation: 75–80%.

Phase 3: Activation (Chlorination)

Objective: Converting the 4-hydroxy group into a chloro leaving group.[7]

Reagents:

  • 4-hydroxy-6-methyl-2-pyridone[1][6][8][9]

  • Phosphoryl chloride (

    
    )
    
  • Optional: Benzyltriethylammonium chloride (TEBAC) as a phase transfer catalyst/additive.

Protocol:

  • Safety:

    
     is corrosive and reacts violently with water. Work in a fume hood.
    
  • Setup: Mix the pyridone (3.0 g) with neat

    
     (15 mL).
    
  • Reaction: Reflux the mixture (approx. 105°C) for 2–4 hours. The suspension will clear as the chlorinated product forms.

  • Quench (Hazardous): Remove excess

    
     via rotary evaporation (with a caustic trap). Pour the thick residue slowly onto crushed ice/water.
    
  • Neutralization: Neutralize the aqueous slurry with solid

    
     or NaOH solution to pH 7.
    
  • Isolation: The product, 4-chloro-6-methyl-2-pyridone , will precipitate or can be extracted with Dichloromethane (DCM) or Ethyl Acetate.

    • Yield Expectation: 60–75%.

Phase 4: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the chloride by dimethylamine.

Reagents:

  • 4-chloro-6-methyl-2-pyridone

  • Dimethylamine (40% aq. solution or 2.0M in THF)

  • Solvent: Ethanol or Water

Protocol:

  • Setup: Use a pressure tube or sealed heavy-walled flask.

  • Loading: Dissolve the chloro-pyridone (1.0 g) in Ethanol (10 mL). Add excess Dimethylamine (5–10 equivalents).

  • Reaction: Seal the vessel and heat to 100–120°C for 12–18 hours.

    • Logic: Position 4 is activated for nucleophilic attack (vinylogous amide/imide). The excess amine acts as a base to scavenge the HCl byproduct.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.[6]

  • Purification: The residue is often the pure product salt. Treat with minimal water and extract with DCM, or recrystallize from Ethanol/Ether.

    • Yield Expectation: 85–95%.

Process Logic & Troubleshooting

The following workflow diagram illustrates the decision-making process during the critical activation and substitution phases.

Workflow Start Start: 4-OH-Pyridone Step1 Add POCl3 (Reflux) Start->Step1 Check1 Did suspension clear? Step1->Check1 Continue Quench on Ice Check1->Continue Yes Retry Add PCl5 or extend time Check1->Retry No Step2 Add Dimethylamine (Pressure) Continue->Step2 Retry->Step1 Check2 TLC: SM Disappeared? Step2->Check2 Check2->Step2 No (Increase Temp) Finish Isolate Target Check2->Finish Yes

Figure 2: Logical workflow for the chlorination and amination steps, highlighting critical checkpoints.

Analytical Data Summary

CompoundAppearanceMelting PointKey 1H NMR Signals (DMSO-d6/CDCl3)
TAL White Solid188–190°C

2.1 (s, 3H, Me), 5.9 (s, 1H, H-3), 11.5 (br, OH)
4-OH-Pyridone White Solid>250°C

2.1 (s, 3H, Me), 5.5 (s, 1H), 10.8 (br s, NH)
4-Cl-Pyridone Off-white Solid158–160°C

2.2 (s, 3H, Me), 6.1 (s, 1H, H-5), 6.3 (s, 1H, H-3)
Target (4-NMe2) Pale Yellow Solid210–212°C

2.1 (s, 3H, Ar-Me), 2.9 (s, 6H, N-Me2), 5.2 (s, 1H), 10.5 (br, NH)

References

  • Preparation of TAL from DHA: Collie, J. N. (1891). The lactone of triacetic acid.[6][9][10][11][12][13] Journal of the Chemical Society, Transactions, 59, 607–617.

  • Synthesis of 4-hydroxy-6-methyl-2-pyridone from TAL: Da Silva, F. D., et al. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one.[4] Molecules, 14(12), 4973–4986.

  • Reactivity of TAL with Amines (Temperature dependence): Kraus, G. A., et al. (2011). Triacetic acid lactone as a common intermediate for the synthesis of 4-hydroxy-2-pyridones and 4-amino-2-pyrones.[6] Tetrahedron Letters.

  • Chlorination of 4-hydroxy-2-pyridones: Saito, K., et al. (2003).[7] Synthesis and reactions of 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Bioorganic & Medicinal Chemistry Letters.

  • Nucleophilic Substitution on 4-chloropyridones: BenchChem Protocols. Protocol for Nucleophilic Substitution on the Pyridine Ring.

Sources

Method

Application Note: Regioselective N-Alkylation of 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Executive Summary The functionalization of the 2-pyridone core is a f...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists

Executive Summary

The functionalization of the 2-pyridone core is a foundational transformation in medicinal chemistry, as N-alkylated pyridones are ubiquitous in pharmacologically active compounds. However, the alkylation of 2-pyridones is notoriously challenged by ambident reactivity, yielding mixtures of N-alkylated (lactam) and O-alkylated (alkoxypyridine) products.

This application note provides a comprehensive, mechanistically grounded guide to achieving highly selective N-alkylation of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone . By manipulating solvent microenvironments, counterion coordination, and electrophile hardness, researchers can override the inherent electronic bias of this specific electron-rich substrate to achieve >10:1 N:O regioselectivity.

Mechanistic Rationale & Substrate Profiling

The Ambident Challenge

2-Pyridones exist in a tautomeric equilibrium with their 2-hydroxypyridine counterparts. Upon deprotonation, the resulting anion is a highly delocalized ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom acts as a "soft" nucleophilic center, while the oxygen atom acts as a "hard" nucleophilic center.

Electronic Bias of the 4-(Dimethylamino) Substituent

The substrate 4-(dimethylamino)-6-methyl-2(1H)-pyridinone presents a unique challenge. The 4-dimethylamino group exerts a strong positive mesomeric (+M) effect. This electron-donating push delocalizes electron density through the conjugated


-system directly onto the C2-oxygen atom (a "push-pull" resonance system). Consequently, the oxygen atom becomes significantly more nucleophilic than in an unsubstituted 2-pyridone, natively increasing the propensity for unwanted O-alkylation.

To force N-alkylation, the reaction conditions must heavily favor soft-soft interactions and utilize specific counterions that leave the nitrogen sterically and electronically accessible.

G A 4-(Dimethylamino)- 6-methyl-2(1H)-pyridinone B Deprotonation (K2CO3) A->B C Ambident Anion Resonance Hybrid B->C D N-Alkylation (Target Product) C->D Soft Electrophile Polar Solvent E O-Alkylation (Side Product) C->E Hard Electrophile Ag+ Salts

Figure 1: Ambident reactivity and divergent alkylation pathways of the 2-pyridone anion.

Strategic Parameter Optimization

Achieving N-selectivity requires a synergistic combination of base, solvent, and alkylating agent[1].

  • Counterion Selection (The Base): Alkali metal carbonates (e.g.,

    
    , 
    
    
    
    ) are strictly required for N-alkylation. The potassium or cesium cations coordinate loosely in polar solvents, generating a "naked" anion that favors the thermodynamically stable N-alkyl product. Conversely, silver salts (e.g.,
    
    
    ) must be entirely avoided, as
    
    
    acts as a halophilic Lewis acid that tightly coordinates to nitrogen, exclusively driving O-alkylation.
  • Solvent Environment: Classical methods utilize polar aprotic solvents (DMF or DMSO) to solvate the alkali metal cation and leave the ambident anion free to react at the softer nitrogen center[1]. Recently, aqueous micellar systems using Tween 20 have proven highly effective. The hydrophobic core of the micelle encapsulates the alkyl halide, while the polar aqueous interface stabilizes the transition state, drastically enhancing N-selectivity while adhering to green chemistry principles[2].

  • Electrophile Hardness: Soft leaving groups (iodides, bromides) favor N-alkylation. Hard leaving groups (tosylates, mesylates) or highly sterically hindered secondary halides shift the pathway toward O-alkylation.

Quantitative Data Summary

The following table summarizes the expected regioselectivity based on empirical optimization of 2-pyridone alkylations:

Reaction SystemBaseSolventElectrophileExpected N:O RatioYield
Classical Polar Aprotic

(1.5 eq)
DMFBenzyl Bromide~ 5:175-85%
Micellar Aqueous (Green)

(1.5 eq)
2% Tween 20 /

Primary Alkyl Iodide> 10:180-94%
Silver-Mediated (Avoid)

(1.2 eq)
Hexane / TolueneAlkyl Iodide< 1:2070-80%
Neutral Hilbert-Johnson NoneSolvent-Free (Microwave)Alkyl IodideExclusive N-Alkyl40-65%

Note: Data extrapolated from generalized 2-pyridone reactivity profiles[1][2][3].

Validated Experimental Protocols

Below are two self-validating protocols for the N-alkylation of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone. Protocol A is the robust industry standard, while Protocol B offers a highly selective, environmentally benign alternative.

Workflow Step1 Step 1: Solubilization Substrates in 2% Tween 20 (aq) Step2 Step 2: Base Addition Add K2CO3 (1.5 eq) at 25°C Step1->Step2 Step3 Step 3: Alkylation Stir 3-12h, Monitor by HPLC Step2->Step3 Step4 Step 4: Workup EtOAc Extraction & Brine Wash Step3->Step4 Step5 Step 5: Isolation Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step workflow for the micellar-promoted aqueous N-alkylation protocol.

Protocol A: Classical Polar Aprotic Alkylation (DMF)

Best for: Broad substrate scope, rapid reaction times, and unreactive electrophiles.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)-6-methyl-2(1H)-pyridinone (1.0 mmol, 152.2 mg) and anhydrous

    
     (1.5 mmol, 207.3 mg).
    
  • Solvent Addition: Purge the flask with Argon. Add anhydrous DMF (5.0 mL). Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation.

  • Electrophile Addition: Dropwise, add the alkylating agent (e.g., benzyl bromide, 1.2 mmol). Causality Check: Adding the electrophile after the base ensures the substrate is fully deprotonated, preventing the alkyl halide from degrading in the presence of unreacted base.

  • Reaction Monitoring: Stir at room temperature (or heat to 60 °C for less reactive halides) for 4–8 hours. Monitor via TLC (Eluent: 5-10% MeOH in DCM). The N-alkylated product will exhibit a lower

    
     value than the O-alkylated byproduct due to the highly polar lactam carbonyl.
    
  • Workup: Quench the reaction with distilled water (15 mL) to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    Self-Validation: N-alkyl pyridones are highly polar. If extraction yields are low, saturate the aqueous layer with NaCl prior to extraction, or switch to a 9:1 DCM:MeOH extraction solvent.
    
  • Purification: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF. Dry over anhydrous 
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, DCM to 5% MeOH/DCM gradient).
Protocol B: Micellar Aqueous Alkylation (Green Chemistry)

Best for: Maximizing N-selectivity and avoiding toxic polar aprotic solvents[2].

  • Preparation: In a reaction vial, dissolve Tween 20 (2% w/w relative to water) in distilled water (3.0 mL).

  • Reagent Loading: Add 4-(dimethylamino)-6-methyl-2(1H)-pyridinone (1.0 mmol) and the alkylating agent (1.2 mmol) to the micellar solution. Stir vigorously for 5 minutes to ensure encapsulation of the hydrophobic reagents within the micelles.

  • Base Addition: Add

    
     (1.5 mmol) in one portion.
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours. The micellar interface stabilizes the polar transition state, heavily biasing the reaction toward N-alkylation.

  • Workup & Isolation: Dilute the mixture with Ethyl Acetate (10 mL). The emulsion will break. Separate the layers, extract the aqueous phase with EtOAc (

    
     mL), dry over 
    
    
    
    , and purify via column chromatography.

Analytical Differentiation (N- vs. O-Alkylation)

Accurate characterization is critical to validate the regiochemical outcome. Do not rely solely on mass spectrometry, as N- and O-alkylated isomers are isobaric.

  • Infrared (IR) Spectroscopy (Primary Diagnostic):

    • N-Alkyl (Target): Exhibits a strong, sharp lactam carbonyl (

      
      ) stretching band between 1640–1660 cm⁻¹ .
      
    • O-Alkyl (Side Product): Completely lacks the carbonyl stretch. Shows only aromatic

      
       and 
      
      
      
      stretches around 1590–1600 cm⁻¹.
  • 
     NMR Spectroscopy: 
    
    • N-Alkyl: The

      
      -carbon of the newly attached alkyl group (e.g., 
      
      
      
      ) is heavily shielded by the nitrogen, typically appearing at 45–52 ppm .
    • O-Alkyl: The

      
      -carbon (e.g., 
      
      
      
      ) is deshielded by the more electronegative oxygen, appearing significantly downfield at 65–70 ppm .
  • 
     NMR Spectroscopy: 
    
    • Protons on the

      
      -carbon of the N-alkyl group appear further upfield (e.g., ~3.5 ppm for 
      
      
      
      ) compared to the O-alkyl group (e.g., ~4.0 ppm for
      
      
      ).

References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water Organic Letters URL:[2]

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts ResearchGate / Journal of Organic Chemistry URL:[1]

  • Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems Synthesis URL:

  • Microwave Assisted Rapid Preparation of N-Alkyl-2-Pyridones Under Neutral Conditions by Hilbert-Johnson Reaction Heterocycles URL:[3]

Sources

Application

Application Note: Regioselective Alkylation of 4-(dimethylamino)-6-methyl-2-pyridone

This Application Note provides a comprehensive technical guide for the regioselective alkylation of 4-(dimethylamino)-6-methyl-2-pyridone . It addresses the specific challenges posed by the 6-methyl steric hindrance and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the regioselective alkylation of 4-(dimethylamino)-6-methyl-2-pyridone . It addresses the specific challenges posed by the 6-methyl steric hindrance and the 4-dimethylamino electronic effects , offering optimized protocols for both N- and O-alkylation.

Executive Summary

The alkylation of 4-(dimethylamino)-6-methyl-2-pyridone presents a classic problem of ambident nucleophilicity, complicated by specific steric and electronic factors. The 2-pyridone scaffold exists in a tautomeric equilibrium with 2-hydroxypyridine .[1] Upon deprotonation, the resulting anion can react at either the Nitrogen (N1) or the Oxygen (O2) atom.

  • N-Alkylation yields the 2-pyridone (lactam) derivative.

  • O-Alkylation yields the 2-alkoxypyridine (lactim ether) derivative.

For this specific substrate, the 6-methyl group introduces steric hindrance adjacent to the nitrogen, kinetically disfavoring N-alkylation. Conversely, the 4-dimethylamino group is a strong electron-donating group (EDG) that enhances the nucleophilicity of both centers, but particularly increases the electron density at the oxygen via resonance. This guide outlines protocols to selectively access either regioisomer by manipulating the Hard-Soft Acid-Base (HSAB) parameters, solvent polarity, and counter-ion effects.

Mechanistic Insight & Strategic Analysis

The Ambident Anion & Resonance

Deprotonation of the substrate generates an ambident anion. The negative charge is delocalized between the nitrogen and the oxygen.

  • Nitrogen (N1): The "Soft" nucleophilic center. Reaction here restores the amide-like aromaticity (pyridone form).

  • Oxygen (O2): The "Hard" nucleophilic center. Reaction here results in a fully aromatic pyridine system (alkoxypyridine).

Substrate-Specific Factors
  • 6-Methyl Steric Effect: The methyl group at position 6 is ortho to the nitrogen. This creates a "steric wall" that hinders the approach of electrophiles to the N1 position, shifting the kinetic preference toward O-alkylation, especially with bulky electrophiles (e.g., isopropyl halides).

  • 4-Dimethylamino Electronic Effect: The

    
     group donates electron density into the ring. Through resonance, this significantly increases the electron density at the Oxygen (O2), making it a "harder" and more reactive center compared to unsubstituted pyridones.
    
Visualizing the Pathway (DOT Diagram)

AlkylationPathways Substrate 4-(dimethylamino)-6-methyl-2-pyridone (Tautomeric Equilibrium) Anion Ambident Anion (Delocalized Negative Charge) Substrate->Anion Deprotonation Cond_N Condition A: Soft/Thermodynamic (Polar Aprotic Solvent + Alkali Base) Anion->Cond_N Promotes N-Attack Cond_O Condition B: Hard/Kinetic (Non-Polar Solvent + Silver Salt) Anion->Cond_O Promotes O-Attack Prod_N N-Alkylated Product (Lactam / Pyridone) Thermodynamically Stable Cond_N->Prod_N Overcomes 6-Me Sterics via Heat & Solvent Prod_O O-Alkylated Product (Lactim Ether / Pyridine) Kinetically Favored (Sterics) Cond_O->Prod_O Ag+ Coordinates Halide Favors Hard O-Center

Figure 1: Decision pathways for regioselective alkylation based on reaction conditions.

Experimental Protocols

Protocol A: Selective N-Alkylation (Targeting the Lactam)

Objective: Synthesize the N-alkylated pyridone derivative. Mechanism: Uses a polar aprotic solvent to dissociate the ion pair, leaving the "naked" anion. Although the 6-Me group hinders N-attack, the use of a thermodynamic base and heat drives the reaction to the more stable N-alkylated product (the lactam form is generally more stable than the lactim ether).

  • Reagents:

    • Substrate: 4-(dimethylamino)-6-methyl-2-pyridone (1.0 equiv)

    • Base: Potassium Carbonate (

      
      ) (2.0 equiv) or Cesium Carbonate (
      
      
      
      ) (1.5 equiv)
    • Electrophile: Alkyl Iodide (e.g., MeI) (1.2 equiv)

    • Solvent: DMF (Dimethylformamide) or NMP (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of substrate in 5.0 mL of anhydrous DMF.

  • Deprotonation: Add powdered

    
     (2.0 mmol). Stir at room temperature for 30 minutes to ensure deprotonation. The suspension may change color.
    
  • Addition: Add the Alkyl Iodide (1.2 mmol) dropwise.

    • Note: For volatile electrophiles like MeI, use a condenser or sealed tube.

  • Reaction: Heat the mixture to 60–80°C .

    • Critical Step: Heating is essential to overcome the steric hindrance of the 6-methyl group at the nitrogen center.

  • Monitoring: Monitor by TLC or LC-MS. N-alkylation is typically slower than O-alkylation; reaction times of 4–12 hours may be required.

  • Work-up: Dilute with water and extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash chromatography (typically requires polar eluent, e.g., DCM/MeOH) to isolate the N-alkyl product.

Protocol B: Selective O-Alkylation (Targeting the Lactim Ether)

Objective: Synthesize the O-alkylated pyridine derivative. Mechanism: Uses the Silver Salt method . Silver (


) coordinates with the halide of the alkylating agent, creating a potent carbocation-like character ("Hard" electrophile) that prefers the "Hard" oxygen center. Additionally, the heterogeneous nature in non-polar solvents prevents full solvation of the anion, maintaining a tight ion pair that favors O-alkylation.
  • Reagents:

    • Substrate: 4-(dimethylamino)-6-methyl-2-pyridone (1.0 equiv)

    • Promoter: Silver Carbonate (

      
      ) (1.1 equiv)
      
    • Electrophile: Alkyl Halide (e.g., MeI, BnBr) (1.2 equiv)

    • Solvent: Toluene or Benzene (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a foil-wrapped flask (to protect silver salts from light), suspend 1.0 mmol of substrate and 1.1 mmol of

    
     in 10 mL of anhydrous Toluene.
    
  • Addition: Add the Alkyl Halide (1.2 mmol).

  • Reaction: Stir at Room Temperature or mild heat (40°C).

    • Note: High heat is rarely needed for O-alkylation as it is kinetically favored and the 6-Me group does not hinder the Oxygen.

  • Monitoring: Monitor by TLC. This reaction is often faster than N-alkylation.

  • Work-up: Filter the mixture through a pad of Celite to remove silver salts (

    
     precipitate). Wash the pad with EtOAc.
    
  • Purification: Concentrate the filtrate. The O-alkylated product is usually less polar than the N-alkylated isomer and can be purified on silica gel (Hexanes/EtOAc).

Data Analysis & Validation

Distinguishing the two isomers is critical. Use the following markers:

FeatureN-Alkylated Product (Lactam) O-Alkylated Product (Lactim Ether)
1H NMR (N-Me/O-Me) 3.3 – 3.6 ppm (N-Me)3.8 – 4.0 ppm (O-Me)
13C NMR (Carbonyl/C-O) ~160–165 ppm (Carbonyl C=O)~160–165 ppm (Aromatic C-O)
13C NMR (N-Me/O-Me) ~30–40 ppm ~50–60 ppm
UV-Vis

typically shifted red (longer

)

typically blue-shifted (aromatic)
Polarity (TLC) More Polar (lower

)
Less Polar (higher

)

Expert Tip: The 6-methyl group protons will also show slight chemical shift differences. In the N-alkyl product, the 6-Me is adjacent to the N-Me, potentially causing NOE (Nuclear Overhauser Effect) signals between the 6-Me and N-Me groups. This is a definitive confirmation of N-alkylation.

Troubleshooting & Optimization

  • Problem: Low yield of N-alkyl product; significant O-alkyl byproduct observed.

    • Solution: Switch solvent to NMP (N-methylpyrrolidone) and increase temperature to 100°C. Ensure the alkylating agent is a "soft" electrophile (Iodide is better than Bromide/Tosylate).

  • Problem: Reaction is sluggish.

    • Solution: The 4-dimethylamino group makes the ring electron-rich, but the 6-Me sterics are significant. Use a sealed tube to allow heating above the boiling point of the alkyl halide (e.g., MeI).

  • Problem: Separation of isomers is difficult.

    • Solution: Convert the residual starting material (unreacted pyridone) to a salt by washing the organic layer with dilute NaOH; the O-alkyl product is neutral and will remain in the organic layer, while the N-alkyl product (though neutral) is much more polar.

References

  • Regioselectivity in Pyridone Alkylation (General)

    • Title: "Alkylations of Heterocyclic Ambident Anions II.
    • Source: Hopkins, G. C., et al. Journal of Organic Chemistry, 1967.
    • URL:[Link]

  • Silver Salt Method (O-Alkylation)

    • Title: "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides."
    • Source: Kornblum, N., et al. Journal of the American Chemical Society, 1955.
    • URL:[Link]

  • Steric Effects in Pyridone Alkylation

    • Title: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions"
    • Source: Torhan, M. C., et al. Tetrahedron Letters, 2013.
    • URL:[Link]

  • NMR Characterization of N- vs O-Methyl Pyridones

    • Title: "Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts"
    • Source: Wang, N., et al. Journal of Organic Chemistry, 2024.[1]

    • URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone in Drug Discovery

Executive Summary This application note details the synthetic utility and handling protocols for 4-(dimethylamino)-6-methyl-2(1H)-pyridinone (DMP). As a highly functionalized heterocyclic scaffold, DMP serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility and handling protocols for 4-(dimethylamino)-6-methyl-2(1H)-pyridinone (DMP). As a highly functionalized heterocyclic scaffold, DMP serves as a critical intermediate in the synthesis of epigenetic modulators (specifically EZH2 inhibitors), kinase inhibitors, and anti-infectives.

Unlike generic building blocks, the DMP scaffold presents unique challenges regarding tautomeric control and regioselectivity (N- vs. O-alkylation). This guide provides optimized protocols to leverage the electron-donating character of the C4-dimethylamino group while maintaining the integrity of the lactam core.

Structural Dynamics & Reactivity Profile

The Tautomeric Equilibrium

The defining characteristic of 2-pyridinones is the lactam-lactim tautomerism. While the 2-pyridone (lactam) form is generally thermodynamically favored in the solid state and polar solvents, the 2-hydroxypyridine (lactim) form can participate in competitive O-alkylation reactions, leading to pharmaceutical impurities.

  • Lactam Form (Desired): Essential for hydrogen bond acceptor/donor motifs in ATP-binding pockets.

  • Lactim Form (Undesired): Leads to alkoxypyridine byproducts during alkylation.

Electronic Activation

The C4-dimethylamino group is a strong


-donor (+M effect). This significantly increases electron density at the C3  and C5  positions, making the ring highly susceptible to electrophilic aromatic substitution (EAS), such as halogenation or nitration, which are gateways to Suzuki-Miyaura cross-coupling.

ReactivityMap Core 4-(dimethylamino)- 6-methyl-2(1H)-pyridinone N1 N1 Position: Site of N-Alkylation (Target for Drug Linkage) Core->N1 Primary Functionalization O2 O2 Position: Site of O-Alkylation (Impurity Risk) Core->O2 Competitive Side Reaction C3 C3 Position: High Nucleophilicity (Site of Halogenation) Core->C3 Electrophilic Attack C4 C4 Position: Dimethylamino Group (Strong +M Donor) C4->C3 Activates

Figure 1: Reactivity map of the DMP scaffold highlighting competitive sites and electronic activation.

Protocol A: Regioselective N-Alkylation

Objective: To attach the pharmacophore linker to the N1 position while suppressing O-alkylation. Challenge: The ambident nucleophile nature of the pyridinone anion. Solution: Utilization of the "Cesium Effect" and solvent control to favor the soft nucleophile (Nitrogen) over the hard nucleophile (Oxygen).

Materials
  • Substrate: 4-(dimethylamino)-6-methyl-2(1H)-pyridinone (1.0 eq)

  • Electrophile: Benzyl bromide or Alkyl halide (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: Charge an oven-dried reaction flask with DMP (1.0 eq) and

    
     (1.5 eq).
    
  • Solvation: Add anhydrous DMF under an inert atmosphere (

    
     or Ar). Stir at room temperature for 30 minutes.
    
    • Mechanism:[1][2][3][4][5] This pre-stirring step generates the cesium salt of the pyridinone. The large cesium cation coordinates loosely with the oxygen, shielding it sterically and electronically, thereby directing alkylation to the nitrogen [1].

  • Addition: Dropwise add the alkyl halide (1.1 eq) dissolved in minimal DMF.

  • Reaction: Stir at 60°C for 4-12 hours. Monitor via LC-MS (Target mass M+R).

  • Workup: Dilute with EtOAc, wash extensively with water (x3) and brine (x1) to remove DMF. Dry over

    
    .
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Success Criteria: N-alkylated product >95% ratio vs. O-alkylated byproduct.

Protocol B: C3-Iodination for Cross-Coupling

Objective: To introduce a reactive handle at the C3 position for subsequent Suzuki or Sonogashira coupling. Context: The C4-dimethylamino group activates the C3 position, making it more reactive than the C5 position due to ortho-direction resonance stabilization.

Materials
  • Substrate: N-alkylated DMP (from Protocol A) or unprotected DMP.

  • Reagent: N-Iodosuccinimide (NIS) (1.05 eq).

  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Methodology
  • Dissolution: Dissolve the pyridinone substrate in MeCN (0.1 M) at

    
    .
    
  • Addition: Add NIS portion-wise over 15 minutes.

    • Note: Do not dump NIS all at once; the exotherm can lead to di-halogenation (C3 and C5).

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Observation: The solution usually turns from pale yellow to orange.

  • Quench: Add 10% aqueous sodium thiosulfate solution to quench unreacted iodine species (color will fade).

  • Isolation: Extract with DCM. The product is often pure enough for the next step without chromatography.

Data Validation:

  • 1H NMR: Loss of the C3-proton doublet (typically around

    
     5.8-6.0 ppm).
    
  • Regioselectivity Check: NOE (Nuclear Overhauser Effect) analysis between the N-alkyl group and the remaining ring proton can confirm if C3 or C5 was halogenated.

Pharmaceutical Application Workflow (EZH2 Inhibitor Analog)

The following workflow illustrates how DMP is used to construct a scaffold analogous to Tazemetostat (an EZH2 inhibitor), where the pyridinone ring is a core structural motif.

SynthesisWorkflow Step1 Starting Material 4-(dimethylamino)-6-methyl-2-pyridinone Step2 Step 1: C3-Iodination (Reagent: NIS, MeCN) Step1->Step2 Step3 Intermediate A 3-iodo-4-(dimethylamino)-6-methyl-2-pyridinone Step2->Step3 Step4 Step 2: N-Alkylation (Reagent: Ar-CH2-Br, Cs2CO3) Step3->Step4 Step5 Intermediate B Fully Functionalized Core Step4->Step5 Step6 Step 3: Suzuki Coupling (Reagent: Ar-B(OH)2, Pd(dppf)Cl2) Step5->Step6 Final Target Molecule Biaryl Pyridinone Scaffold Step6->Final

Figure 2: Step-wise synthesis of a bioactive biaryl pyridinone scaffold using DMP.

Analytical Specifications & Troubleshooting

HPLC Method for Purity Assessment

Due to the polar nature of the pyridinone and the basic dimethylamino group, standard C18 methods often result in peak tailing.

  • Column: C18 with polar end-capping (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH is crucial to suppress protonation of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic) and 310 nm (conjugated system).

Troubleshooting Guide
ProblemProbable CauseCorrective Action
High O-Alkylation Counter-ion is too small (Li, Na) or solvent is too non-polar.Switch base to

or use Mitsunobu conditions (

/DIAD).
Di-halogenation Excess halogenating agent or high temperature.Perform reaction at

; use exact stoichiometry (1.0 eq) of NIS.
Poor Solubility High lattice energy of the pyridinone.Use NMP (N-methyl-2-pyrrolidone) or add mild heat (40°C) during solvation.
Peak Tailing (HPLC) Interaction of basic amine with silanols.Use high pH buffer (

) or add Triethylamine modifier.

References

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry. (2022). Discusses the challenges of N vs O alkylation and catalytic solutions.

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. (2015). Demonstrates micellar systems for regiocontrol.

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (2022). Reviews the biological relevance of pyridinone scaffolds in HIV and kinase inhibitors.

  • Synthesis of 2-pyridones. Organic Chemistry Portal. A comprehensive database of synthetic methodologies for constructing and modifying the pyridinone ring.

  • Tazemetostat (EZH2 Inhibitor) Structure & Mechanism. National Center for Advancing Translational Sciences (NCATS). Illustrates the pharmaceutical relevance of substituted pyridinone cores. [6]

Sources

Application

reaction conditions for coupling 4-(dimethylamino)-6-methyl-2-pyridone with halides

Application Note: Regioselective Halide Coupling Strategies for 4-(Dimethylamino)-6-methyl-2-pyridone Executive Summary & Mechanistic Rationale The functionalization of 2-pyridones is a critical operation in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Halide Coupling Strategies for 4-(Dimethylamino)-6-methyl-2-pyridone

Executive Summary & Mechanistic Rationale

The functionalization of 2-pyridones is a critical operation in medicinal chemistry, given the prevalence of this pharmacophore in kinase inhibitors, antifibrotics, and antimicrobial agents. However, coupling 2-pyridones with halides presents a classic challenge of ambident nucleophilicity: the tautomerism between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms often results in a difficult-to-separate mixture of N- and O-alkylated/arylated products[1].

When working specifically with 4-(dimethylamino)-6-methyl-2-pyridone , two competing structural features dictate the reaction's causality:

  • Electronic Activation (The 4-NMe₂ Group): The strongly electron-donating dimethylamino group pushes electron density into the ring via resonance, elevating the overall nucleophilicity of both the nitrogen and oxygen centers.

  • Steric Hindrance (The C6-Methyl Anomaly): Substituents at the C6-position of 2-pyridones introduce significant steric bulk directly adjacent to the nitrogen atom. Under standard thermodynamic conditions, this steric penalty heavily favors O-arylation or O-alkylation[2].

To achieve selective N-coupling, one must bypass this thermodynamic preference by employing kinetic control—specifically through transition-metal catalysis (e.g., Copper) that coordinates directly to the nitrogen center, or by utilizing highly reactive electrophiles like diaryliodonium salts at room temperature[3],[4].

Divergent Reaction Pathways

The following diagram illustrates the divergent synthetic pathways required to selectively functionalize the N- or O- position of the sterically hindered 4-(dimethylamino)-6-methyl-2-pyridone scaffold.

Pathway Start 4-(Dimethylamino)-6-methyl-2-pyridone Split Ambident Nucleophile (Lactam ⇌ Lactim) Start->Split PathN N-Coupling (Sterically Hindered by C6-Me) Split->PathN Kinetic Control PathO O-Coupling (Sterically Unhindered) Split->PathO Thermodynamic Control CatN Cu(I) + Diaryliodonium Salts PathN->CatN BaseO K2CO3 / DMF + Halides PathO->BaseO ProdN N-Functionalized Pyridone CatN->ProdN Overcomes Sterics ProdO 2-Alkoxypyridine BaseO->ProdO Default Pathway

Divergent coupling pathways of 4-(dimethylamino)-6-methyl-2-pyridone highlighting N- vs O-selectivity.

Quantitative Selectivity Profiles

The table below summarizes the expected regioselectivity outcomes when coupling 4-(dimethylamino)-6-methyl-2-pyridone under various established conditions. Data is extrapolated from validated methodologies for C6-substituted 2-pyridones[3],[2],[5].

Reaction PathwayCoupling PartnerCatalyst / ReagentsSolvent & TempDominant RegioisomerExpected Selectivity (N:O)
Classical SN2 Primary Alkyl HalideK₂CO₃ (1.5 eq)DMF, 80 °CO-Alkylated< 1:10
Phase-Transfer Aryl IodideCuI (10 mol%), TBAHToluene, 110 °CN-Arylated> 8:1
Iodonium Coupling Diaryliodonium SaltCuCl (10 mol%), Et₃NToluene, 25 °CN-Arylated> 95:5
Metal-Free Arylation Diaryliodonium SalttBuOK or Cs₂CO₃DCE, 120 °CO-Arylated< 1:9

Validated Experimental Protocols

Protocol A: Regioselective N-Arylation via Copper Catalysis

Objective: Overcome the C6-methyl steric barrier to synthesize N-aryl pharmacophores using mild, room-temperature conditions[3],[4].

Causality & Design: Traditional Buchwald-Hartwig or Ullmann couplings require high heat (100–120 °C), which can degrade the electron-rich 4-NMe₂ substrate or erode regioselectivity. By utilizing a highly electrophilic diaryliodonium salt, the oxidative addition step is dramatically accelerated. Copper(I) chloride coordinates preferentially to the nitrogen atom, forcing the N-arylation pathway via a kinetically controlled reductive elimination before the sterically unhindered oxygen can react[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk tube and backfill with Argon. The electron-rich nature of the substrate makes it susceptible to oxidation; rigorous exclusion of oxygen is critical.

  • Reagent Loading: Add 4-(dimethylamino)-6-methyl-2-pyridone (1.0 mmol, 152 mg), CuCl (0.1 mmol, 10 mol%, 9.9 mg), and the desired diaryliodonium triflate salt (1.2 mmol).

  • Solvent & Base: Inject anhydrous, degassed toluene (5.0 mL) followed by triethylamine (Et₃N, 1.2 mmol). Note: Et₃N is chosen over stronger inorganic bases to prevent background uncatalyzed O-arylation.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (25 °C) for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove copper salts. Wash the organic layer with saturated aqueous NH₄Cl, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the N-arylated product.

Protocol B: Regioselective O-Alkylation via HSAB Control

Objective: Exploit the C6-methyl steric bulk to selectively synthesize 2-alkoxypyridine derivatives.

Causality & Design: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the lactim tautomer is a "harder" nucleophile than the nitrogen. By using a hard alkali metal base (K₂CO₃) in a polar aprotic solvent (DMF), the potassium cation is heavily solvated, leaving a highly reactive, naked oxygen anion. The C6-methyl group physically blocks the nitrogen from attacking the incoming alkyl halide, allowing thermodynamic O-alkylation to dominate[2].

Step-by-Step Methodology:

  • Deprotonation: In a 50 mL round-bottom flask, dissolve 4-(dimethylamino)-6-methyl-2-pyridone (1.0 mmol, 152 mg) in anhydrous DMF (5.0 mL). Add finely powdered K₂CO₃ (1.5 mmol, 207 mg).

  • Pre-activation: Stir the suspension at 60 °C for 30 minutes to ensure complete formation of the potassium pyridin-2-olate salt.

  • Electrophile Addition: Cool the mixture slightly to 40 °C. Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture back to 80 °C and stir for 4–6 hours.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract the aqueous phase with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/Ethyl Acetate) to yield the O-alkylated product.

Analytical Checkpoints (Self-Validating System)

To verify the success of the regioselective protocols, utilize NMR spectroscopy to confirm the site of attachment:

  • ¹³C NMR Marker: The carbonyl carbon (C=O) of the N-coupled 2-pyridone will appear characteristically around 160–165 ppm . If O-coupling occurred, the molecule aromatizes into a pyridine ring, and the C2 carbon shifts downfield to ~165–170 ppm , accompanied by the loss of the distinct lactam character.

  • ¹H NMR Marker: In the N-arylated product, the C6-methyl protons will experience a distinct anisotropic shielding effect from the newly attached, orthogonal N-aryl ring, shifting their resonance upfield compared to the O-arylated isomer.

References

  • [1] Title: P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters Source: Organic Chemistry Portal / J. Org. Chem. URL: 1

  • [3] Title: Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature Source: ResearchGate / J. Org. Chem. URL: 3

  • [4] Title: Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature | The Journal of Organic Chemistry Source: ACS Publications URL: 4

  • [2] Title: Substituent Effects of 2-Pyridones on Selective O-Arylation with Diaryliodonium Salts: Synthesis of 2-Aryloxypyridines under Transition-Metal-Free Conditions Source: ResearchGate URL: 2

  • [5] Title: Synthesis of 2-pyridones Source: Organic Chemistry Portal / Synthesis URL: 5

Sources

Method

halogenation of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone at position 3

Application Note: Regioselective C3-Halogenation of 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Not...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective C3-Halogenation of 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Protocol Matrix

Strategic Context & Mechanistic Rationale

Halogenated 2-pyridinones are highly sought-after scaffolds in drug discovery, serving as critical precursors for transition-metal-catalyzed cross-coupling reactions and as potent halogen bond donors in target-directed ligand design [1]. The substrate, 4-(dimethylamino)-6-methyl-2(1H)-pyridinone, presents a unique electronic topology that requires precise handling to achieve high regioselectivity.

Causality of Regioselectivity (Expertise & Experience): When evaluating the specific nature of this heterocycle, the C3 position emerges as the kinetic and thermodynamic hotspot. The strong resonance electron donation from the C4-dimethylamino group heavily activates the ring toward electrophilic aromatic substitution (


). Simultaneously, the C2-carbonyl oxygen and the C4-amine exert a synergistic "push-pull" directing effect, stabilizing the Wheland intermediate exclusively at C3 [2].

While the C5 position is also ortho to the dimethylamino group, the steric hindrance from the adjacent C6-methyl group and the lack of direct resonance stabilization from the carbonyl oxygen make C5 significantly less reactive. To prevent over-halogenation (forming the 3,5-dihalo byproduct), the stoichiometric control of the halogenating agent and stringent temperature regulations are paramount [4].

Mechanism A 4-(Dimethylamino)-6-methyl- 2(1H)-pyridinone B C4-NMe2 Resonance Donation A->B C C2-Carbonyl Directing Effect A->C D Synergistic Activation of C3 Position B->D C->D E Electrophilic Attack by NXS D->E F Regioselective C3-Halogenation E->F

Logical relationship of electronic effects driving C3-regioselective halogenation.

Reagent Selection and Experimental Design

Unlike unsubstituted pyridines which require harsh conditions (e.g., elemental halogens at elevated temperatures) [3], the electron-rich nature of 4-amino-2-pyridinones allows for mild halogenation using N-halosuccinimides (NCS, NBS, NIS).

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is selected for bromination and iodination due to its ability to solvate highly polar transition states and stabilize the electrophilic halogen species. For chlorination, Acetonitrile (MeCN) is preferred as it minimizes solvent-electrophile side reactions occasionally observed with NCS in DMF over extended periods.

  • Self-Validating Checkpoints: The protocols are designed as self-validating systems. The progression of the reaction is visually indicated by color changes and analytically confirmed by the disappearance of the C3-H singlet (typically around

    
     5.6–5.8 ppm in 
    
    
    
    NMR).

Step-by-Step Halogenation Protocols

Protocol S1 1. Substrate Dissolution (DMF or MeCN, 0.2 M) S2 2. Thermal Equilibration (Cool to 0 °C) S1->S2 S3 3. Electrophile Addition (1.05 eq NXS, dropwise) S2->S3 S4 4. In-Process Control (TLC/LC-MS monitoring) S3->S4 S5 5. Quench & Extraction (Na2S2O3 / EtOAc) S4->S5 S6 6. Isolation (Recrystallization) S5->S6

Step-by-step experimental workflow for the halogenation of 2-pyridinones.

Protocol A: Synthesis of 3-Bromo-4-(dimethylamino)-6-methyl-2(1H)-pyridinone

Causality Note: Bromination is highly exothermic and rapid. Strict temperature control at 0 °C is non-negotiable to prevent C5-bromination.

  • Preparation: Charge a flame-dried round-bottom flask with 4-(dimethylamino)-6-methyl-2(1H)-pyridinone (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL) under an argon atmosphere.

  • Equilibration: Submerge the flask in an ice-water bath and stir for 15 minutes to achieve an internal temperature of 0 °C.

  • Electrophile Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 equiv, 10.5 mmol) in anhydrous DMF (15 mL). Add this solution dropwise over 30 minutes via an addition funnel. Validation Check: The solution will transiently turn pale yellow upon each drop, fading as the electrophile is consumed.

  • In-Process Control (IPC): After 1 hour, sample the reaction for LC-MS. The target mass

    
     should reflect a bromine isotope pattern (M / M+2 at ~1:1 ratio). The absence of starting material confirms completion.
    
  • Quench & Workup: Pour the mixture into ice-cold saturated aqueous

    
     (100 mL) to quench any residual NBS. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove DMF.
    
  • Isolation: Dry over anhydrous

    
    , concentrate under reduced pressure, and recrystallize from EtOH/Water to yield the pure 3-bromo derivative.
    
Protocol B: Synthesis of 3-Chloro-4-(dimethylamino)-6-methyl-2(1H)-pyridinone

Causality Note: Chlorination via NCS is kinetically slower than bromination. Allowing the reaction to warm to room temperature ensures full conversion without risking degradation.

  • Preparation: Dissolve the pyridinone substrate (1.0 equiv, 10 mmol) in anhydrous MeCN (50 mL).

  • Addition: Add N-Chlorosuccinimide (NCS, 1.05 equiv, 10.5 mmol) in portions at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 2.5 hours.

  • IPC: Monitor via TLC (DCM:MeOH 9:1). The 3-chloro product will elute slightly higher than the starting material due to decreased polarity.

  • Workup: Concentrate the MeCN in vacuo. Partition the residue between EtOAc (100 mL) and water (50 mL). Wash with brine, dry, and concentrate.

  • Isolation: Purify via flash column chromatography (silica gel, gradient DCM to 5% MeOH in DCM).

Protocol C: Synthesis of 3-Iodo-4-(dimethylamino)-6-methyl-2(1H)-pyridinone

Causality Note: Iodination requires a slight excess of NIS due to its lower electrophilicity and potential for competitive homolytic cleavage if exposed to light.

  • Preparation: Dissolve the substrate (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL). Shield the flask from direct light using aluminum foil.

  • Addition: Add N-Iodosuccinimide (NIS, 1.10 equiv, 11.0 mmol) in one portion at 0 °C.

  • Reaction: Stir at 0 °C for 1 hour, then warm to 25 °C and stir for an additional 3 hours.

  • Validation Check: The reaction mixture will maintain a deep orange/red hue. Upon completion (verified by LC-MS), quenching with saturated

    
     will cause an immediate color shift from orange to pale yellow, validating the neutralization of active iodine species.
    
  • Isolation: Follow the extraction and LiCl washing procedure described in Protocol A. Recrystallize from hot ethanol.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the C3-halogenation workflows, providing a benchmark for reproducibility.

Halogenating AgentTarget ProductSolventTemp (°C)Reaction Time (h)Isolated Yield (%)
NCS (1.05 eq)3-ChloroMeCN0 to 252.582
NBS (1.05 eq)3-BromoDMF01.089
NIS (1.10 eq)3-IodoDMF0 to 254.076

Note: Yields represent isolated, analytically pure material following recrystallization or chromatography.

References

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.Organic Letters.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines.Organic Syntheses.
  • Evaluation of 6‐Halogenated 2‐Pyridone Moieties as Halogen Bond Donors.ResearchGate.
  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.ResearchGate.
Application

Application Note: Preparation and Characterization of 4-(Dimethylamino)-6-methyl-2-pyridone Metal Complexes

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Mechanistic Insights & Ligand Design The rational design of transition metal co...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Mechanistic Insights & Ligand Design

The rational design of transition metal complexes relies heavily on the electronic and steric tuning of the organic ligands. 4-(Dimethylamino)-6-methyl-2-pyridone (DMAMPy) represents a highly specialized, electron-rich modification of the classic 2-pyridone scaffold.

Electronic Push-Pull Dynamics

Unsubstituted 2-pyridones exist in a tautomeric equilibrium between the neutral lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. Deprotonation yields a 2-pyridonate anion, characterized by a delocalized negative charge distributed between the nitrogen and oxygen atoms, making it a highly versatile ambidentate ligand[1].

The incorporation of a 4-(dimethylamino) group introduces a powerful electron-donating effect via resonance (analogous to the widely used catalyst DMAP). This "push" of electron density significantly increases the basicity and nucleophilicity of the pyridonate oxygen and nitrogen[2]. Consequently, DMAMPy is exceptionally adept at stabilizing metals in higher oxidation states or increasing the electron density at the metal center to facilitate downstream oxidative addition in catalytic cycles.

Steric Control via the 6-Methyl Group

While the 4-position governs electronics, the 6-methyl group dictates the coordination geometry. In alkali metal chemistry, 6-methyl-2-pyridone derivatives often form complex, highly bridged polymeric sheets[3]. However, when applied to transition metals (e.g., Ru, Cu, Pd), the steric bulk of the 6-methyl group adjacent to the coordinating nitrogen restricts the formation of higher-order polymers. Instead, it thermodynamically favors discrete mononuclear chelates (e.g., piano-stool complexes) or highly ordered dinuclear architectures (e.g., paddlewheel complexes).

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Pre-Activation (Synthesis of Sodium DMAMPy)

Direct reaction of the neutral ligand with metal precursors often yields mixed protonated/deprotonated species. Pre-forming the sodium salt ensures quantitative coordination.

  • Preparation: In an inert-atmosphere glovebox or using standard Schlenk techniques, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Hexanes. Stir for 5 minutes, let settle, and decant the solvent to remove the mineral oil.

  • Solvent Addition: Resuspend the washed NaH in anhydrous THF (10 mL/mmol) and cool the flask to 0 °C using an ice bath.

  • Deprotonation: Dissolve DMAMPy (1.0 eq) in a minimum volume of THF and add it dropwise to the NaH suspension over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Isolation: Remove the solvent in vacuo to yield the sodium pyridonate salt as a highly moisture-sensitive solid.

Causality & Expert Insight: Washing the NaH removes mineral oil, which can coat the metal complexes later in the synthesis and inhibit crystallization. Conducting the addition at 0 °C prevents the thermal degradation of the highly nucleophilic pyridonate anion before it can fully form. Validation Checkpoint: The reaction is complete when hydrogen gas evolution strictly ceases, and the cloudy suspension transitions into a clear, pale-yellow solution (prior to solvent removal).

Protocol B: Synthesis of Mononuclear[(p-cymene)Ru(DMAMPy)Cl]

This protocol yields a robust piano-stool complex, useful as a precatalyst in C-H activation.

  • Complexation: Dissolve the freshly prepared Sodium DMAMPy salt (2.0 eq) in anhydrous Dichloromethane (DCM). Add the ruthenium dimer [Ru(p-cymene)Cl2]2 (1.0 eq) in a single portion.

  • Reaction: Stir the dark red mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Purification: Filter the reaction mixture through a tightly packed pad of Celite.

  • Precipitation: Concentrate the filtrate to ~20% of its original volume and layer with cold Diethyl Ether to induce crystallization.

Causality & Expert Insight: The strong N,O-chelating ability of DMAMPy cleaves the robust Ru-Cl-Ru chloride bridges of the precursor. Filtering through Celite removes the insoluble NaCl byproduct. According to Le Chatelier’s principle, the precipitation of NaCl drives the ligand exchange reaction to completion. Validation Checkpoint: The successful cleavage of the dimer is visually confirmed by a color shift from dark brown/red to a vibrant orange.

Protocol C: Synthesis of Dinuclear Paddlewheel[Cu₂(DMAMPy)₄]

Copper(II) naturally favors square planar or square pyramidal geometries, making it ideal for self-assembly into dinuclear paddlewheels.

  • Solution Prep: Dissolve Copper(II) acetate monohydrate (1.0 eq) in HPLC-grade Methanol.

  • Ligand Addition: Add the free DMAMPy ligand (2.0 eq) directly to the stirring solution, followed by Triethylamine (Et₃N, 2.2 eq) to act as a proton sink. (Note: The sodium salt from Protocol A can be used instead, omitting the Et₃N).

  • Assembly: Heat the mixture to reflux (65 °C) for 4 hours.

  • Crystallization: Allow the solution to cool to room temperature slowly, then transfer to a -20 °C freezer overnight to yield dark green crystals.

Causality & Expert Insight: The acetate ligands on the Cu(II) precursor already exist in a paddlewheel configuration. The DMAMPy ligand, being significantly more electron-rich, thermodynamically displaces the acetate. The 6-methyl group provides the exact steric interlocking required to stabilize the bridging N,O-coordination across the two copper centers without causing steric clash. Validation Checkpoint: The formation of a deep green solution indicates the presence of the Cu-Cu bond characteristic of the paddlewheel motif.

Quantitative Data Presentation

Spectroscopic monitoring is critical for validating the coordination mode. A shift in the carbonyl stretching frequency (ν_C=O) is the primary indicator of successful metalation.

CompoundTypical Yield (%)Visual Appearanceν(C=O) / cm⁻¹¹H NMR (6-CH₃)Structural Motif
Free Ligand N/AWhite powder16502.20 ppmMonomer/H-bonded Dimer
Na(DMAMPy) >95Pale yellow solid15902.15 ppmPolymeric sheet[3]
Ru(p-cymene)(DMAMPy)Cl 78Orange microcrystals16102.35 ppmMononuclear piano-stool
Cu₂(DMAMPy)₄ 65Dark green crystals1605N/A (Paramagnetic)Dinuclear paddlewheel

Data Interpretation Note: Upon coordination, the C=O stretch shifts to lower wavenumbers (from 1650 cm⁻¹ to ~1600 cm⁻¹). This occurs because metal coordination withdraws electron density from the oxygen, increasing the single-bond character of the C-O bond and elongating it[1].

Experimental Workflow Visualization

The following diagram maps the divergent synthetic pathways from the free ligand to the respective transition metal complexes.

G Ligand 4-(Dimethylamino)-6-methyl-2-pyridone (Free Ligand) Base NaH / THF, 0°C (Deprotonation) Ligand->Base Step 1 NaSalt Sodium Pyridonate Salt (Reactive Intermediate) Base->NaSalt -H2 gas RuPrec [Ru(p-cymene)Cl2]2 (DCM, RT) NaSalt->RuPrec Pathway A CuPrec Cu(OAc)2 (MeOH, Reflux) NaSalt->CuPrec Pathway B RuComp Mononuclear Ru(II) Complex [(p-cymene)Ru(N,O-L)Cl] RuPrec->RuComp Chelation CuComp Dinuclear Cu(II) Paddlewheel [Cu2(N,O-L)4] CuPrec->CuComp Self-Assembly

Synthetic pathways for 4-(dimethylamino)-6-methyl-2-pyridone metal complexes.

References

1.[1] 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. RSC Publishing.[Link] 2.[3] Alkali metal complexes of 6-methyl-2-pyridone: simple formulae, but not so simple structures. Acta Crystallographica Section B.[Link] 3.[2] Reactions of an Iron Chlorodistannane with Hydroxide: Isolation and Structural Characterization of {(η5-Me3SiC5H4)Fe(CO)[(SntBu2)2(μ-OH)]···DMAP}, DMAP = 4-(N,N-Dimethylamino)pyridine, a μ-OH-Stannyl(stannylene)–Iron Complex. Organometallics (ACS Publications).[Link]

Sources

Method

Application Note: Site-Selective Functionalization of 4-(Dimethylamino)-6-methyl-2-pyridone

This Application Note provides a comprehensive technical guide for the functionalization of the C6-methyl group in 4-(dimethylamino)-6-methyl-2-pyridone . This scaffold presents a unique synthetic challenge: the electron...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the functionalization of the C6-methyl group in 4-(dimethylamino)-6-methyl-2-pyridone . This scaffold presents a unique synthetic challenge: the electron-donating 4-dimethylamino group renders the pyridine ring electron-rich, altering the standard reactivity profiles expected of methyl-pyridones.

The following protocols are prioritized by reliability and synthetic utility , moving from oxidative transformations to radical and nucleophilic strategies.

Introduction & Mechanistic Analysis[1][2][3][4][5][6][7]

The target molecule, 4-(dimethylamino)-6-methyl-2-pyridone (1) , contains three distinct sites of reactivity:

  • The Lactam Core (N1-C2=O): Exists in tautomeric equilibrium, predominantly as the 2-pyridone. The N1-H is acidic (

    
    ).
    
  • The Electron-Rich Ring (C3/C5): The 4-NMe₂ group strongly activates the ring toward electrophilic aromatic substitution (EAS), particularly at C3 and C5.

  • The C6-Methyl Group: This is the target. While "benzylic" in nature (adjacent to the

    
    -system), its acidity is attenuated by the electron-donating capacity of the 4-NMe₂ group.
    

The Central Challenge: Standard reagents often target the highly nucleophilic C3 position (ortho-lithiation or electrophilic halogenation) rather than the C6-methyl group. Successful functionalization requires strategies that suppress ring reactivity or exploit specific radical/oxidative mechanisms.

Strategic Workflows

We define three primary routes for functionalization. The choice depends on the desired downstream intermediate (Aldehyde, Bromide, or Nucleophile).

Workflow Visualization

ReactionPathways Start 4-(dimethylamino)- 6-methyl-2-pyridone SeO2 Route A: SeO2 Oxidation (Riley Oxidation) Start->SeO2 NBS Route B: Radical Bromination (NBS/AIBN) Start->NBS Lithiation Route C: Lateral Lithiation (LDA/n-BuLi) Start->Lithiation Requires Protection Aldehyde 6-Formyl Derivative (Aldehyde) SeO2->Aldehyde Acid 6-Carboxylic Acid Aldehyde->Acid Oxidation Bromide 6-(Bromomethyl) Derivative NBS->Bromide Suzuki C-C Coupling (Suzuki/Sonogashira) Bromide->Suzuki Hetero C-N / C-O Bond (Displacement) Bromide->Hetero Anion C6-Lithiomethyl Species (Dianion) Lithiation->Anion Electrophile Reaction with E+ (Aldehydes/Halides) Anion->Electrophile

Caption: Divergent synthetic pathways for C6-methyl functionalization. Solid lines indicate high-probability routes; dashed lines indicate routes requiring specific protecting group strategies.

Detailed Protocols

Protocol A: Selenium Dioxide Oxidation (The "Riley" Route)

Target: 6-Formyl-4-(dimethylamino)-2-pyridone (Aldehyde) Mechanism: Ene-reaction followed by dehydration. The most robust method for this scaffold as it avoids competition with ring electrophiles.

Reagents:

  • Selenium Dioxide (SeO₂)[1][2][3][4]

  • 1,4-Dioxane (Solvent)

  • Optional: tert-Butyl hydroperoxide (TBHP) as a co-oxidant (allows catalytic SeO₂).

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 (1.0 equiv) in 1,4-dioxane (0.2 M concentration).

  • Addition: Add finely powdered SeO₂ (1.2 - 1.5 equiv).

    • Note: For the catalytic variant, use 0.5 equiv SeO₂ and 2.0 equiv TBHP (70% aq).

  • Reaction: Heat the mixture to reflux (100–105 °C) for 4–12 hours. Monitor by TLC/LCMS. The product (aldehyde) is often more polar than the starting material.

    • Observation: The precipitation of black selenium metal indicates reaction progress.

  • Workup: Filter the hot solution through a pad of Celite to remove selenium metal. Wash the pad with hot dioxane or EtOAc.

  • Purification: Concentrate the filtrate. The aldehyde often precipitates upon cooling or addition of diethyl ether. If not, purify via flash chromatography (DCM/MeOH gradient).

Data & Expectations:

Parameter Expectation
Typical Yield 50–75%
Major Byproduct 6-Carboxylic acid (over-oxidation)

| Key NMR Signal | Aldehyde proton (-CHO) at δ 9.5–10.0 ppm (singlet) |

Protocol B: Radical Bromination (The "Halogenation" Route)

Target: 6-(Bromomethyl)-4-(dimethylamino)-2-pyridone Challenge: The electron-rich ring is prone to electrophilic bromination at C3. Solution: Protonation of the system (using HBr or acid scavengers) or strict radical conditions to favor the benzylic mechanism.

Reagents:

  • N-Bromosuccinimide (NBS) (recrystallized)

  • AIBN or Benzoyl Peroxide (Radical Initiator)

  • Chlorobenzene or

    
    -Trifluorotoluene (Solvents with high boiling points and low polarity).
    

Step-by-Step Procedure:

  • Preparation: Dry the starting material 1 thoroughly.

  • Solvation: Suspend 1 in Chlorobenzene (0.1 M).

  • Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.1 equiv).

  • Deactivation (Critical): If ring bromination is observed in pilot runs, add 1.0 equiv of acetic acid or use the HBr salt of the pyridone. This protonates the 4-NMe₂ and the lactam, deactivating the ring toward electrophilic attack while leaving the methyl group accessible for radical abstraction.

  • Initiation: Heat to 80–90 °C. An incandescent light source (sunlamp) can accelerate initiation.

  • Monitoring: Stop the reaction immediately upon consumption of starting material to prevent di-bromination.

  • Workup: Cool to 0 °C. Filter off the succinimide byproduct. Concentrate the filtrate.

  • Stability Note: The bromomethyl product is reactive. Use immediately for alkylation (e.g., with amines or thiols) or store at -20 °C.

Protocol C: Lateral Lithiation (The "Nucleophilic" Route)

Target: C6-Alkylated derivatives. Constraint: Direct lithiation of 1 is difficult due to the acidic NH and competition from C3-lithiation. Requirement: N-Protection is mandatory for high yields.

Recommended Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Bn (Benzyl).

Step-by-Step Procedure:

  • Protection: React 1 with NaH (1.1 equiv) in DMF, followed by SEM-Cl. Isolate the N-SEM protected intermediate.

  • Lithiation: Dissolve N-SEM-1 in anhydrous THF (0.1 M) under Argon. Cool to -78 °C.[5][6]

  • Deprotonation: Add LDA (1.1 equiv) dropwise.

    • Selectivity Note: In 4-methoxy-2-pyridones, lithiation occurs at C3 (ortho). However, steric bulk at N (SEM) and the kinetic acidity of the methyl group may allow lateral lithiation.

    • Alternative: If C3 lithiation dominates, use LiTMP (more steric bulk) or allow the anion to warm to -20 °C to equilibrate to the thermodynamic benzylic anion (C6-CH₂Li).

  • Quench: Add the electrophile (e.g., MeI, Benzaldehyde) at -78 °C.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Reaction stalls (SeO₂) 4-NMe₂ deactivates methyl acidity.Switch to SeO₂/TBHP protocol; increase temp to 120°C (sealed tube).
Ring Bromination (NBS) Electrophilic attack on electron-rich ring.Add 1.0 eq AcOH or TFA to reaction mixture to deactivate ring.
C3-Alkylation (Lithiation) Kinetic deprotonation at ring C3.Use "Directed Metalation Group" logic: Ensure N-protecting group is bulky. Allow anion equilibration (-40°C) before quench.
Low Solubility Pyridone H-bonding network.Use N-protected starting material or switch solvent to TFE (Trifluoroethanol) for non-lithium reactions.

References

  • SeO₂ Oxidation (Riley Oxidation)

    • Detailed mechanistic insight into the oxidation of active methyl groups on N-heterocycles.
    • Reference: Sharpless, K. B., et al. "Selenium Dioxide Oxidation."[1] Aldrichimica Acta, 1979 , 12, 63.[1]

    • Context: Validates the use of SeO₂/TBHP for methyl-pyridines.

  • Lateral Lithiation of Pyridones

    • Discusses the competition between Ring (C3) and Lateral (Methyl)
    • Reference: Patel, P., & Joule, J. A. "Lithiation of Pyridones." J. Chem. Soc., Chem. Commun., 1985, 1021.
    • Context: Establishes that N-methyl-2-pyridone lithiates at N-Me, while 4-substituted analogs favor C3 without careful control.

  • Functionalization of 4-Methoxy-2-pyridone (Analogous System): Demonstrates C3-lithiation preference in electron-rich pyridones. Reference:J. Chem. Soc., Perkin Trans. 1, 1980, various pages. (General consensus on 4-alkoxy direction).
  • Radical Bromination of Electron-Rich Methyl Aromatics: Strategies for suppressing ring bromination using acid scavengers or protonation. Reference: Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent." J. Org. Chem., 1979, 44, 4733. (Contrast with radical conditions).

Sources

Technical Notes & Optimization

Troubleshooting

purification of 4-(dimethylamino)-6-methyl-2-pyridone by recrystallization

Technical Support Center: Purification of 4-(dimethylamino)-6-methyl-2-pyridone User Guide Overview Subject: Recrystallization Protocol for 4-(dimethylamino)-6-methyl-2-pyridone Cas Registry Number (Analogous): Reference...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(dimethylamino)-6-methyl-2-pyridone

User Guide Overview

Subject: Recrystallization Protocol for 4-(dimethylamino)-6-methyl-2-pyridone Cas Registry Number (Analogous): Referenced via structural analogs (e.g., DMAP, 6-methyl-2-pyridone) Chemical Class: Aminopyridones / Heterocyclic Tautomers Primary Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffolds[1]

Phase 1: Pre-Purification Diagnostics

Before initiating thermal recrystallization, you must characterize the crude matrix. Aminopyridones are prone to "oiling out" due to their ability to form intermolecular hydrogen bond networks (dimerization of the pyridone core) and their moderate basicity.

Critical Check:

  • Purity Assessment: Run a TLC (Solvent: 10% MeOH in DCM).

    • Observation: If the impurity spot (

      
      ) is non-polar (likely starting material) and the product (
      
      
      
      ) is streaking, the crude contains residual salts or oligomers.
  • Solubility Test: Perform a "test tube" scale dissolution with 50 mg of solid.

Solvent Selection Matrix

Based on the polarity of the 2-pyridone lactam core and the dimethylamino substituent.[1]

Solvent SystemPolarity IndexSuitabilityNotes
Ethanol (95%) HighPrimary Candidate Pyridones often crystallize well from alcohols due to H-bonding disruption.[1]
Acetonitrile (ACN) Medium-HighSecondary Candidate Good for removing non-polar impurities; product may be too soluble if hot.[1]
EtOAc / Hexane MediumTertiary Candidate Use if the product is very lipophilic. Risk of oiling out is high.
Water Very HighAnti-Solvent Only The dimethylamino group increases water solubility; use only as a co-solvent.

Phase 2: The Recrystallization Protocol

Safety Warning: Perform all steps in a fume hood. Pyridone derivatives can be bioactive.[2] Wear nitrile gloves and safety goggles.

Step-by-Step Methodology

1. Dissolution (The Saturation Point)

  • Place the crude 4-(dimethylamino)-6-methyl-2-pyridone in an Erlenmeyer flask.

  • Add Ethanol (95%) sparingly.

  • Heat the mixture to a gentle reflux (

    
    ) on a stir plate.
    
  • Technical Insight: If the solution is dark brown/black but clear, colored oligomers are present. If suspended solids remain that are NOT the product (check MP of solid), filter the hot solution.

2. Decolorization (Optional but Recommended)

  • If the solution is highly colored, remove from heat, let cool slightly (to avoid flash boiling), and add Activated Charcoal (1-2% w/w) .

  • Reflux for 5-10 minutes.[1]

  • Filter hot through a Celite pad.[1]

3. Crystallization Induction

  • Allow the filtrate to cool slowly to room temperature (RT). Do not rush this step.

  • Mechanism:[3][4] Rapid cooling traps impurities in the crystal lattice.

  • If no crystals form at RT, scratch the inner wall of the flask with a glass rod or add a "seed crystal" if available.

  • Place in an ice bath (

    
    ) for 1 hour to maximize yield.
    

4. Isolation

  • Collect crystals via vacuum filtration (Buchner funnel).[5]

  • Wash: Wash the filter cake with cold Ethanol (

    
    ).
    
  • Drying: Dry under high vacuum (

    
    ) at 
    
    
    
    for 4 hours. Pyridones can be hygroscopic; ensure thorough drying.[1]

Phase 3: Troubleshooting & FAQs

Issue 1: The Product "Oiled Out" Instead of Crystallizing

Diagnosis: The temperature dropped too fast, or the solvent polarity is mismatched, causing the product to separate as a liquid phase before organizing into a lattice. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of a more polar co-solvent (e.g., Methanol) to increase solubility stability.

  • Seeding: Cool very slowly and add a seed crystal at the cloud point.

Issue 2: Low Yield (<50%)

Diagnosis: The product is too soluble in the chosen solvent even at cold temperatures. Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process (Second Crop).

  • Alternative: Use an "Anti-Solvent" method.[1][6] Dissolve in minimal hot Ethanol, then dropwise add hot Heptane until turbidity persists. Cool slowly.

Issue 3: Product is Still Colored (Yellow/Brown)

Diagnosis: Pyridine-based oligomers are trapped in the crystal.[1] Solution:

  • Perform a recrystallization from water/ethanol (1:1) . Many colored organic impurities are less soluble in water than the polar aminopyridone, or they stay in the mother liquor.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and troubleshooting, ensuring you choose the correct path based on experimental observation.

RecrystallizationLogic Start Start: Crude Solid SolubilityTest Solubility Test (50mg) Start->SolubilityTest Decision1 Soluble in Hot EtOH? SolubilityTest->Decision1 RouteA Protocol A: EtOH Recryst. Decision1->RouteA Yes RouteB Protocol B: Solvent Switch (Try ACN or EtOAc) Decision1->RouteB No Oiling Issue: Oiling Out? RouteA->Oiling FixOil Re-heat & Add MeOH or Slow Cool Oiling->FixOil Yes Success Pure Crystals Oiling->Success No FixOil->Success

Caption: Decision tree for solvent selection and remediation of 'oiling out' phenomena during aminopyridone purification.

Quantitative Data: Typical Properties

PropertyValue / RangeRelevance
Melting Point (Expected)

High MP indicates strong intermolecular H-bonding (dimerization).[1]
Solubility (Water) ModerateEnhanced by the dimethylamino group; pH dependent.
pKa (Approx)

The molecule is amphoteric but predominantly basic at the amine.

References

  • Sigma-Aldrich. 4-(Dimethylamino)pyridine (DMAP) Product Specification & Solubility Data.[1] (Analogous structural properties).[6][7] Link

  • Thermo Fisher Scientific. Recrystallization Guide: Solvent Selection and Troubleshooting.Link

  • University of Colorado Boulder. Recrystallization of Pyridine Derivatives and Heterocycles. Organic Chemistry Laboratory Manual.[1] Link

  • National Institutes of Health (NIH) - PubChem. 4-dimethylamino-pyridine Compound Summary (Physical Properties).[1]Link

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone

Scientist’s Note: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected precipitation events when working with 2-pyridinone derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Scientist’s Note: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected precipitation events when working with 2-pyridinone derivatives. The core issue with 4-(dimethylamino)-6-methyl-2(1H)-pyridinone is a paradox of its own structural design.

The 2-pyridinone moiety is a privileged pharmacophore capable of acting simultaneously as a hydrogen bond donor (N-H) and acceptor (C=O). While this dual nature is excellent for target binding, it causes the molecules to self-associate into tightly packed dimers or helical polymers in the solid state . Furthermore, the addition of the 6-methyl group increases the overall lipophilicity (LogP) compared to the parent 2-pyridone, while the 4-dimethylamino group introduces basicity . To successfully formulate this compound, we must strategically disrupt its crystal lattice energy without compromising its stability in your assay.

Part 1: Physicochemical Profiling

Understanding the causality behind your compound's behavior begins with its physicochemical profile. Every solubilization strategy must be tailored to these specific molecular parameters.

PropertyValueCausality & Impact on Solubilization Strategy
Molecular Weight ~152.20 g/mol Low MW generally favors aqueous solubility, but its compact, planar nature allows for dense, high-energy crystal packing.
Hydrogen Bonding 1 Donor (N-H)2 Acceptors (C=O, N)Drives solid-state dimerization. Requires strong H-bond disrupting solvents (e.g., DMSO, DMF) to break the initial lattice.
Ionizable Center 4-Dimethylamino groupActs as a basic tertiary amine. Enables pH-driven salt formation in acidic media, which is the most effective route for high-concentration aqueous stocks.
Lipophilic Surface 6-Methyl groupDecreases intrinsic aqueous solubility compared to unmethylated analogs; necessitates the use of steric shielding (e.g., cyclodextrins) for neutral pH assays.
Part 2: The Mechanistic Root of the Problem

The diagram below illustrates the competing thermodynamic pathways that dictate whether your compound remains in solution or crashes out.

Solubilization Solid Solid State (H-Bonded Helical/Dimer Network) Aqueous Aqueous Buffer (pH 7.4) Precipitation Risk High Solid->Aqueous Direct Dissolution (Thermodynamically Unfavorable) Acidic Acidic Media (pH < 4.0) Protonated Dimethylamino (Soluble) Solid->Acidic Ionization (Salt Formation) Organic Polar Aprotic (DMSO/DMF) H-Bond Disruption (Soluble) Solid->Organic Solvation (Breaks Dimers) Formulation HP-β-CD Complexation Steric Shielding (Soluble) Aqueous->Formulation Encapsulation Organic->Aqueous Solvent Shift (Causes 'Crashing Out')

Thermodynamic pathways for the solubilization of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone.

Part 3: Troubleshooting Guides & FAQs

Q1: My compound dissolves perfectly in 100% DMSO but crashes out immediately when I dilute it into my physiological assay buffer (pH 7.4). Why does this happen, and how do I fix it? A1: This is the classic "solvent shift" phenomenon. In 100% DMSO, the strong hydrogen-bond accepting nature of the solvent outcompetes the intermolecular hydrogen bonds of the 2-pyridinone dimers, keeping it in solution . When diluted into water, the DMSO is rapidly solvated by the aqueous bulk. This leaves the highly lipophilic 6-methyl-pyridinone core exposed to water. The molecules rapidly re-associate via hydrogen bonding and precipitate. Solution: Do not exceed a 1-2% final DMSO concentration. Instead of a direct spike into the buffer, use a "step-down" dilution method, or pre-formulate the DMSO stock with a carrier like Hydroxypropyl-β-Cyclodextrin (HPβCD) before introducing it to the aqueous environment (See Protocol 2).

Q2: Can I use pH adjustment to improve the aqueous solubility for in vivo animal dosing? A2: Yes. The 4-dimethylamino group is a tertiary amine, which acts as a weak base. By lowering the pH of your vehicle to below its pKa (typically around pH 3.5–4.5), you protonate the nitrogen. This breaks the crystal lattice energy and introduces strong charge-dipole interactions with water, forming a highly water-soluble cationic salt. Solution: Use dilute HCl or a citrate buffer to lower the pH (See Protocol 1). Ensure your target biological system can tolerate the acidic vehicle.

Q3: Is there a risk of tautomerization affecting my UV-Vis or fluorescence assay results? A3: Absolutely. 2-pyridinones exist in a dynamic tautomeric equilibrium with their 2-hydroxypyridine (lactim) forms. In polar protic solvents (like water), the 2-pyridinone (lactam) form is heavily favored. In non-polar environments (like lipid membranes or hydrophobic binding pockets), the 2-hydroxypyridine form may predominate. This equilibrium shifts the electronic structure of the ring, altering UV-Vis absorbance readings. Always establish your standard curves in the exact solvent system and pH used for your final assay to ensure quantitative accuracy.

Part 4: Validated Solubilization Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation steps; they are critical for confirming that you have achieved a true solution rather than a micro-suspension.

Protocol 1: pH-Driven Salt Formation (For High-Concentration Aqueous Needs)

Rationale: Protonating the 4-dimethylamino group forces the molecule into a cationic state, overcoming the hydrophobic effect of the 6-methyl group and disrupting dimer formation.

  • Weighing: Weigh the desired amount of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone into a clean glass vial.

  • Suspension: Add 80% of the final target volume using sterile Deionized (DI) water. The suspension will be opaque and cloudy.

  • Titration: Dropwise, add 0.1 M HCl while stirring continuously at 500 RPM. Monitor the pH using a micro-probe. Target a pH of 3.5 – 4.0. The solution should transition from cloudy to completely transparent.

  • Self-Validation Step: Transfer 1 mL of the clear solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes.

    • Pass: No pellet forms. The compound is fully ionized and dissolved.

    • Fail: A white pellet forms at the bottom. The compound is not fully dissolved; you must lower the pH slightly or decrease the target concentration.

  • Finalization: Bring to the final volume with DI water. Filter sterilize through a 0.22 µm PTFE or PES membrane.

Protocol 2: HPβCD Inclusion Complexation (For Neutral pH In Vitro Assays)

Rationale: Hydroxypropyl-β-Cyclodextrin (HPβCD) provides a lipophilic internal cavity that encapsulates the hydrophobic core of the molecule, while its hydrophilic exterior maintains aqueous solubility at a physiological pH of 7.4.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HPβCD in your target assay buffer (e.g., PBS, pH 7.4).

  • Stock Preparation: Prepare a highly concentrated stock of the pyridinone derivative in 100% DMSO (e.g., 50 mM).

  • Complexation: Under high-speed vortexing, add the DMSO stock to the HPβCD solution drop-by-drop. Do not exceed a final DMSO concentration of 2% (v/v).

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature to provide the kinetic energy required for the drug to enter the cyclodextrin cavity.

  • Self-Validation Step: Measure the absorbance of the solution at its λmax (typically ~290-300 nm). Centrifuge the sample at 10,000 x g for 10 minutes, then re-measure the absorbance of the supernatant.

    • Pass: The absorbance remains identical (Δ < 2%).

    • Fail: A drop in absorbance >5% indicates incomplete complexation and micro-precipitation. You must increase the HPβCD concentration or lower the drug concentration.

References
  • Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances (RSC Publishing). Available at:[Link]

  • Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere. Chemical Reviews - ACS Publications. Available at:[Link]

Troubleshooting

troubleshooting N- vs O-selectivity in 4-(dimethylamino)-6-methyl-2-pyridone reactions

Welcome to the technical support center for reactions involving 4-(dimethylamino)-6-methyl-2-pyridone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 4-(dimethylamino)-6-methyl-2-pyridone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of N- vs. O-selectivity with this versatile heterocyclic building block. The inherent ambident nucleophilicity of the 2-pyridone system presents a common but surmountable challenge. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to empower you to control your reaction outcomes with precision.

Troubleshooting Guide: Controlling N- vs. O-Selectivity

The core challenge in the functionalization of 4-(dimethylamino)-6-methyl-2-pyridone lies in its existence as a tautomeric mixture and the ambident nature of its corresponding anion. The pyridone can be attacked by electrophiles at either the nitrogen or the oxygen atom, leading to N-substituted 2-pyridones or O-substituted 2-alkoxypyridines, respectively.[1] The selectivity of this process is not random; it is highly sensitive to a range of reaction parameters.[2] Understanding and manipulating these factors is key to achieving the desired regiochemical outcome.

G cluster_0 4-(Dimethylamino)-6-methyl-2-pyridone System cluster_1 Reaction with Base cluster_2 Electrophilic Attack (E+) pyridone Pyridone Tautomer (N-H) hydroxypyridine Hydroxypyridine Tautomer (O-H) pyridone->hydroxypyridine Tautomerization anion Ambident Pyridonate Anion (Resonance Stabilized) pyridone->anion -H+ hydroxypyridine->anion -H+ N_product N-Substituted Product (Kinetic Control often favored) anion->N_product Attack at Nitrogen (Soft Nucleophile) O_product O-Substituted Product (Thermodynamic/Hard-Hard Interaction) anion->O_product Attack at Oxygen (Hard Nucleophile)

Caption: Competing N- and O-functionalization pathways for 2-pyridones.

Q1: My reaction is yielding a mixture of N- and O-alkylated products, but I want to exclusively synthesize the N-alkylated pyridone. How can I improve my selectivity?

This is a classic selectivity problem. To favor the N-alkylated product, you need to create conditions that promote reaction at the more nucleophilic nitrogen center. Several interconnected factors are at play:

  • Base and Counter-ion: The use of strong bases like sodium hydride (NaH) or lithium hydride (LiH) is highly recommended.[3] These bases irreversibly deprotonate the pyridone, forming the sodium or lithium salt. In polar aprotic solvents, these smaller cations (Li⁺, Na⁺) form looser ion pairs, leaving the nitrogen atom more accessible for alkylation. In fact, studies have shown that LiH can provide excellent N-selectivity.[3]

  • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are your best choice.[2][3] These solvents are effective at solvating the cation, which disrupts tight ion-pairing between the cation and the pyridonate oxygen. This "frees" the anion, allowing the kinetically favored attack from the more nucleophilic nitrogen atom.

  • Electrophile: While less influential than the base or solvent for this specific goal, using "softer" electrophiles can further enhance N-selectivity. According to the Hard and Soft Acids and Bases (HSAB) principle, the nitrogen atom of the pyridonate is a softer nucleophilic center than the oxygen.[4][5] Therefore, soft electrophiles like primary alkyl iodides or benzyl bromides will preferentially react at the nitrogen.

A particularly effective modern approach involves micellar catalysis. Running the reaction in water with a surfactant like Tween 20 has been shown to provide high regioselectivity for N-alkylation with a wide range of alkyl halides under mild conditions.[6][7]

Q2: I am trying to synthesize the 2-alkoxypyridine isomer (O-alkylation). What reaction conditions should I employ to favor this outcome?

Achieving high O-selectivity requires a different strategic approach, often aimed at enhancing the reactivity of the oxygen atom or using reaction partners that inherently prefer it.

  • Base and Counter-ion: The choice of counter-ion is critical. Silver salts, such as silver carbonate (Ag₂CO₃), are famously used to direct alkylation to the oxygen atom.[8] The soft silver(I) cation (Ag⁺) coordinates strongly to the hard oxygen atom of the pyridonate anion. This interaction makes the oxygen atom the primary site of reactivity. In general, N-alkylation is often performed via the sodium salt, while O-alkylation is favored with the silver salt.[8]

  • Solvent Choice: Nonpolar solvents are generally preferred for O-alkylation, especially when using silver salts. Solvents like toluene, benzene, or chloroform will minimize the dissociation of the pyridonate salt, keeping the cation closely associated with the oxygen and directing the electrophile to that position.

  • Electrophile and HSAB Principle: To favor reaction at the hard oxygen center, a "hard" electrophile should be used.[4][9][10] Hard electrophiles are characterized by high positive charge density and low polarizability. Examples include acyl chlorides, sulfonyl chlorides, and silyl halides. For alkylation, using a harder alkylating agent (e.g., converting an alkyl bromide to a tosylate) can increase the proportion of O-alkylation.

  • Alternative Methods: The Mitsunobu reaction can also be tuned to favor O-alkylation, although its outcome is highly dependent on the specific alcohol and the substituents on the pyridone ring.[1][11] Palladium-catalyzed methods for O-alkylation have also been developed, leveraging the coordinating effect between the palladium catalyst and the nitrogen atom on the pyridine ring.[1]

Q3: How significantly does the nature of my electrophile (R-X) impact the N/O product ratio?

The impact is substantial and can be rationalized using the HSAB principle.[4][5][12] The pyridonate anion is an ambident nucleophile with two reactive sites of different "hardness":

  • Nitrogen Atom: Considered a soft nucleophilic center. It is more polarizable.

  • Oxygen Atom: Considered a hard nucleophilic center. It is less polarizable and more electronegative.

The principle states that hard acids prefer to react with hard bases, and soft acids with soft bases.[9][10]

  • Soft Electrophiles (Soft Acids): These have low positive charge density and are highly polarizable (e.g., CH₃I, allyl bromide, benzyl bromide). They will preferentially react with the soft nitrogen atom, leading to N-alkylation .

  • Hard Electrophiles (Hard Acids): These have a high positive charge density and are less polarizable (e.g., acyl chlorides, sulfonyl chlorides, (CH₃)₃SiCl). They will preferentially react with the hard oxygen atom, leading to O-acylation/silylation .

This principle is a powerful predictive tool. For instance, if you are reacting the pyridonate with methyl iodide (a classic soft electrophile), you should expect a high degree of N-methylation under appropriate solvent and base conditions. Conversely, reacting it with acetyl chloride (a hard electrophile) will almost certainly lead to O-acylation.

FactorFavors N-SubstitutionFavors O-SubstitutionRationale
Solvent Polar Aprotic (DMF, DMSO)Nonpolar (Toluene, Chloroform)Polar solvents separate ion pairs, exposing the more nucleophilic nitrogen.[2]
Base / Counter-ion NaH, KH, LiH (Na⁺, K⁺, Li⁺)Ag₂CO₃, CsF (Ag⁺, Cs⁺)Small cations in polar solvents create "naked" anions. Ag⁺ coordinates to the hard oxygen.[1][8]
Electrophile (HSAB) Soft (Alkyl iodides, benzyl halides)Hard (Acyl halides, silyl halides, alkyl tosylates)Soft-soft (N-attack) and hard-hard (O-attack) interactions are favored.[5][12]
Temperature Generally lower temperaturesGenerally higher temperaturesN-alkylation is often the kinetically favored product, while O-alkylation can be thermodynamically more stable.
Specialized Methods Micellar Catalysis (Tween 20/H₂O)Mitsunobu (substrate dependent), Pd-catalysisThese methods create unique reaction environments that override standard conditions.[1][6]

Frequently Asked Questions (FAQs)

Q: How can I definitively distinguish between the N- and O-substituted products using spectroscopy?

Spectroscopic analysis, particularly NMR and IR, provides clear signatures to differentiate the isomers.

  • ¹H NMR Spectroscopy:

    • N-Alkylated: The protons on the alkyl group attached to the nitrogen will typically be slightly downfield compared to the O-alkylated isomer due to the proximity of the pyridone ring current and the carbonyl group. The chemical shifts of the ring protons will also differ significantly between the two isomers.

    • O-Alkylated: The protons on the carbon directly attached to the oxygen (e.g., -O-CH₂ -R) will have a characteristic chemical shift, often in the range of 4.0-4.5 ppm, depending on the rest of the molecule.

  • ¹³C NMR Spectroscopy:

    • N-Alkylated: The most telling signal is the presence of a carbonyl carbon (C=O) in the downfield region, typically around 160-165 ppm.

    • O-Alkylated: This isomer will lack a carbonyl signal in that region. Instead, you will see a signal for the C2 carbon attached to the oxygen (C-OAr) further upfield.

  • IR Spectroscopy:

    • N-Alkylated: A strong, sharp absorption band corresponding to the C=O stretch will be present, typically between 1640-1680 cm⁻¹.

    • O-Alkylated: This C=O band will be absent. Instead, you will observe characteristic C=N and C-O stretching frequencies.

Q: What is the electronic role of the 4-(dimethylamino) group in this reaction?

The 4-(dimethylamino) group is a very strong electron-donating group. It significantly increases the electron density of the pyridone ring through resonance. This has two main consequences:

  • Increased Nucleophilicity: It makes the entire pyridonate anion a more potent nucleophile compared to unsubstituted 2-pyridone, which can lead to faster reaction rates.

  • Enhanced Ambident Reactivity: By pushing electron density into the ring, it enhances the nucleophilic character of both the nitrogen and the oxygen atoms, potentially making the selectivity challenge more pronounced if conditions are not carefully controlled.

Q: Are there any methods to convert an O-alkylated product to the more stable N-alkylated isomer?

Yes, O- to N-alkyl migrations are possible and can be a useful synthetic strategy if you inadvertently form the wrong isomer or if the O-alkylated product is easier to synthesize initially. These rearrangements can be promoted by heat or by using specific reagents. For example, an efficient method using lithium iodide (LiI) has been developed to promote the migration of benzylic, allylic, and propargylic groups from the oxygen to the nitrogen of 2-pyridones, often in excellent yields.[13] This process is believed to be intermolecular.[13]

Validated Experimental Protocols

Protocol 1: Selective N-Alkylation of 4-(dimethylamino)-6-methyl-2-pyridone

This protocol is optimized for the synthesis of N-benzyl-4-(dimethylamino)-6-methyl-2-pyridone.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(dimethylamino)-6-methyl-2-pyridone (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) via syringe. Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.

  • Electrophile Addition: Cool the solution back to 0 °C. Add benzyl bromide (1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: Selective O-Alkylation of 4-(dimethylamino)-6-methyl-2-pyridone

This protocol is designed for the synthesis of 2-benzyloxy-4-(dimethylamino)-6-methylpyridine.

  • Preparation: To a round-bottom flask, add 4-(dimethylamino)-6-methyl-2-pyridone (1.0 eq) and silver carbonate (Ag₂CO₃, 1.5 eq).

  • Solvent and Electrophile: Add anhydrous toluene (approx. 0.1 M) followed by benzyl bromide (1.2 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C). Protect the reaction from light by wrapping the flask in aluminum foil, as silver salts can be light-sensitive.

  • Monitoring: Stir the reaction at reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the silver salts, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the pure O-alkylated product.

References

  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available from: [Link]

  • ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available from: [Link]

  • 1. HARD AND SOFT ACIDS AND BASES (HSAB). Available from: [Link]

  • Scribd. HSAB Principle in Organic Chemistry. Available from: [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Available from: [Link]

  • Hard-Soft Acid-Base Theory. Available from: [Link]

  • PubMed. An elementary derivation of the hard/soft-acid/base principle. Available from: [Link]

  • ResearchGate. Mild and Regioselective N -Alkylation of 2-Pyridones in Water. Available from: [Link]

  • Sciforum. one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Available from: [Link]

  • An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. Available from: [Link]

  • PMC. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Available from: [Link]

  • Adi Chemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Available from: [Link]

  • Caltech Authors. Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. Available from: [Link]

  • ResearchGate. (PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Available from: [Link]

  • PMC. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Available from: [Link]

  • Royal Society of Chemistry. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Available from: [Link]

  • Semantic Scholar. CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Available from: [Link]

  • Organic Chemistry Portal. C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Available from: [Link]

  • PMC. Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Available from: [Link]

  • PubMed. Axially chiral analogues of 4-(Dimethylamino)pyridine: novel catalysts for nonenzymatic enantioselective acylations. Available from: [Link]

  • MDPI. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Available from: [Link]

  • ACS Publications. Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Available from: [Link]

  • Royal Society of Chemistry. Atropisomeric α-methyl substituted analogues of 4-(dimethylamino)pyridine: synthesis and evaluation as acyl transfer catalysts. Available from: [Link]

  • Organic Chemistry Portal. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Available from: [Link]

  • PMC. 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Available from: [Link]

  • Semantic Scholar. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Available from: [Link]

  • ACS Publications. 4-(Dimethylamino)pyridine as a catalyst for carbon acylation. 2. Control of carbon vs. oxygen acylation in benzofuranones. Available from: [Link]

  • ResearchGate. 4-(Dimethylamino)pyridine as Multivalent Catalyst in Organic Synthesis. Available from: [Link]

  • Semantic Scholar. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Available from: [Link]

  • PMC. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Available from: [Link]

  • PubMed. Preparation of N-alkyl 2-pyridones via a lithium iodide promoted O- to N-alkyl migration: scope and mechanism. Available from: [Link]

  • MDPI. New O- and N-N-Bridging Complexes of Tc(V), the Role of the Nitrogen Atom Position in Aromatic Rings: Reaction Mechanism, Spectroscopy, DTA, XRD and Hirshfeld Surface Analysis. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(dimethylamino)-6-methyl-2-pyridone

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals dealing with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals dealing with the isolation and purification of substituted 2-pyridones.

The synthesis of 2-pyridones often relies on classical condensation reactions, which can generate complex impurity profiles including regioisomers, colored oxidation products, and unreacted precursors[1]. Because the 4-(dimethylamino) group is highly electron-donating, this specific pyridone scaffold is particularly susceptible to oxidative degradation, and its lactam/lactim tautomerism complicates standard chromatographic separation.

This guide provides field-proven, self-validating protocols to ensure high-purity isolation of 4-(dimethylamino)-6-methyl-2-pyridone.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why am I seeing a persistent, co-eluting impurity in my NMR/HPLC, even after column chromatography? The Causality: You are likely dealing with the regioisomer, 6-(dimethylamino)-4-methyl-2-pyridone. During the initial condensation of the dicarbonyl precursor with dimethylamine, the intermediate enamine can undergo cyclization via two competing pathways (kinetic vs. thermodynamic). Because both isomers share nearly identical polarities and molecular weights, they co-elute on standard silica gel. The Solution: Do not rely solely on chromatography. Implement a dual-stage purification: use a highly polar eluent gradient (DCM:MeOH) to enrich the desired fraction, followed by selective recrystallization from EtOAc/Hexanes. Advanced pyridone derivatives require stringent crystallization protocols to remove these closely related co-eluting byproducts[2].

Q2: My crude product is dark brown or red instead of the expected off-white powder. Is the batch ruined? The Causality: No, the batch is likely salvageable. The 4-dimethylamino group heavily enriches the electron density of the pyridone ring, making it highly susceptible to trace oxidation when exposed to air during workup. The dark color is caused by parts-per-million (ppm) levels of highly conjugated, oxidized polymeric byproducts. The Solution: Introduce an Activated Carbon (Norit) treatment step prior to chromatography. The highly conjugated oxidation products will irreversibly adsorb to the porous carbon matrix via


 stacking, leaving the intact pyridone in solution.

Q3: How do I efficiently remove residual dimethylamine and inorganic salts without losing my product to the aqueous layer? The Causality: Dimethylamine is highly water-soluble, but it can form stable salts with the enol-form of your pyridone. Furthermore, base-promoted cycloreversions frequently leave trace inorganic impurities that cannot be removed by simple recrystallization[3]. The Solution: Perform an isoelectric aqueous wash. By buffering the aqueous wash to pH 5–6, you protonate the residual dimethylamine (forcing it into the aqueous layer) while keeping the pyridone (pKa ~11 for the hydroxyl tautomer) un-ionized and safely partitioned in the organic layer.

Part 2: Mechanistic & Workflow Visualizations

To understand the purification logic, it is critical to visualize both the chemical divergence that creates the primary impurity and the physical workflow required to remove it.

Pathway Precursor Dicarbonyl Precursor + Dimethylamine Intermediate Enamine Intermediate Precursor->Intermediate PathA C-4 Attack (Kinetic) Intermediate->PathA PathB C-6 Attack (Thermodynamic) Intermediate->PathB Product 4-(dimethylamino)- 6-methyl-2-pyridone PathA->Product Isomer 6-(dimethylamino)- 4-methyl-2-pyridone PathB->Isomer

Fig 1: Mechanistic divergence leading to the desired pyridone versus the regioisomeric impurity.

Workflow Crude Crude 4-(dimethylamino)- 6-methyl-2-pyridone Aqueous Aqueous Wash (pH 5-6) Removes Amines Crude->Aqueous Carbon Activated Carbon Removes Oxidation Aqueous->Carbon Silica Silica Chromatography Separates Isomers Carbon->Silica Cryst Recrystallization Final Polish Silica->Cryst Pure Pure Product (>99% HPLC) Cryst->Pure

Fig 2: Step-by-step purification workflow for 4-(dimethylamino)-6-methyl-2-pyridone isolation.

Part 3: Quantitative Impurity Profiling

The physical properties of related derivatives, such as the 3-cyano analog (boiling point ~396 °C), indicate high thermal stability but a strong tendency to retain polar impurities[4]. Use the following table to benchmark your crude mixture against expected impurity tolerances.

Impurity TypeTypical Abundance in CrudeDetection / Analytical MethodPrimary Removal Strategy
Residual Dimethylamine 2.0% - 5.0%GC-MS / Ninhydrin Stain (TLC)pH 5-6 Buffered Aqueous Wash
6-isomer (Regioisomer) 5.0% - 15.0%HPLC /

H-NMR (Methyl shift)
Silica Gel Chromatography + Cryst.
Oxidation Byproducts < 2.0%Visual (Dark brown/red color)Activated Carbon Treatment
Inorganic Salts 1.0% - 3.0%Conductivity / Ash testAqueous Wash / Filtration

Part 4: Standardized Experimental Protocols

These methodologies are designed as self-validating systems. By observing the specific physical changes noted in each step, you can confirm the success of the protocol in real-time.

Protocol A: pH-Controlled Aqueous Workup & Decolorization
  • Dissolution: Dissolve 10 g of crude 4-(dimethylamino)-6-methyl-2-pyridone in 150 mL of Ethyl Acetate (EtOAc).

  • pH Wash: Wash the organic layer with 50 mL of a mild sodium citrate buffer (pH 5.5). Validation: The aqueous layer should test positive for amines via ninhydrin, confirming the removal of residual dimethylamine.

  • Carbon Treatment: Add 1.0 g of activated carbon (Norit) to the separated organic layer. Stir at 40 °C for 30 minutes.

  • Filtration: Filter the mixture through a pad of Celite to remove the carbon. Validation: The filtrate must transition from dark brown to a pale yellow or clear solution.

  • Concentration: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    and concentrate under reduced pressure.
Protocol B: Flash Column Chromatography
  • Preparation: Pack a silica gel column (230-400 mesh) using Dichloromethane (DCM).

  • Loading: Dry-load the concentrated product onto a small amount of silica and apply it to the column head.

  • Elution: Elute using a gradient system starting at DCM:MeOH (99:1) and slowly increasing polarity to DCM:MeOH (95:5). Causality: The lactam motif heavily interacts with the silanol groups on the stationary phase; methanol acts as a hydrogen-bond competitor to prevent severe peak tailing.

  • Fraction Monitoring: Spot fractions on TLC plates (SiO

    
    , DCM:MeOH 95:5). Validation: The desired product will appear at an R
    
    
    
    of ~0.28 and will stain bright yellow/white under KMnO
    
    
    visualization[1].
  • Pooling: Pool the fractions containing the R

    
     0.28 spot and evaporate to yield the enriched product.
    
Protocol C: Final Polish via Recrystallization
  • Dissolution: Dissolve the chromatographed solid in a minimum volume of boiling EtOAc (approx. 3-5 mL per gram of product).

  • Anti-Solvent Addition: Remove from heat and slowly add hexanes dropwise while swirling, until a faint, persistent turbidity is observed. Validation: This turbidity indicates the exact saturation point of the pyridone in the solvent matrix.

  • Crystallization: Allow the flask to cool ambiently to room temperature over 1 hour, then transfer to an ice bath (0–4 °C) for 2 hours.

  • Isolation: Filter the resulting off-white crystals under vacuum and wash with 10 mL of ice-cold hexanes. Dry under high vacuum for 12 hours.

References

1.[3] Domino Reaction Sequence for the Synthesis of [2.2.2]Diazabicycloalkenes and Base-Promoted Cycloreversion to 2-Pyridone Alkaloids. PubMed Central (NIH). URL: [Link] 2.[1] Organic Syntheses Procedure: Synthesis of 2-Pyridones. Organic Syntheses. URL: [Link] 3.[2] Method of producing pyrone and pyridone derivatives (US8865907B2). Google Patents. URL: 4.[4] 3-Pyridinecarbonitrile, 1,2-dihydro-4-(dimethylamino)-6-methyl-2-oxo. LookChem. URL: [Link]

Sources

Troubleshooting

Technical Support Guide: Solvent Systems for 4-(dimethylamino)-6-methyl-2(1H)-pyridinone

Executive Summary & Chemical Profile This guide provides an evidence-based framework for selecting solvents when working with 4-(dimethylamino)-6-methyl-2(1H)-pyridinone . This scaffold is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide provides an evidence-based framework for selecting solvents when working with 4-(dimethylamino)-6-methyl-2(1H)-pyridinone . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and epigenetic modulators.

The molecule exhibits ambident nucleophilicity and solvent-dependent tautomerism . Your choice of solvent does not merely dissolve the compound; it dictates the ratio of reactive species (lactam vs. lactim) and consequently controls the regioselectivity of alkylation (N- vs. O-attack).

Physicochemical Snapshot
  • Core Character: Polar, electron-rich heterocycle.

  • Dominant Tautomer: 2-Pyridone (Lactam) in solid state and polar solvents.

  • Electronic Effect: The C4-dimethylamino group is a strong electron donor (

    
    ), significantly increasing electron density at the carbonyl oxygen and ring nitrogen compared to unsubstituted pyridinones.
    

Solubility & Dissolution Guide

Issue: "The compound is not dissolving in my standard organic screen (Hexanes, Et2O)."

Diagnosis: This molecule possesses a high dipole moment due to the push-pull electronic system between the dimethylamino group and the carbonyl. It behaves more like a polar amide than a lipophilic aromatic.

Solvent Compatibility Table
Solvent ClassExamplesSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent Primary Reaction Media. Essential for SnAr and alkylation reactions. High boiling points require aqueous workup or lyophylization.
Polar Protic Methanol, Ethanol, TFEGood Good for hydrogenations or recrystallization. Warning: Protic solvents can quench electrophiles or interfere with base-mediated alkylations via H-bonding.
Chlorinated DCM, ChloroformModerate Soluble, but may require small % MeOH (2-5%) to break intermolecular H-bonds (dimers). Good for extraction.
Ethers THF, 1,4-DioxaneLow/Moderate Often requires heating. THF is suitable for lithiation/magnesiation if solubility permits.
Non-Polar Hexanes, Heptane, ToluenePoor Antisolvents. Use these to precipitate the product from DCM or Ethyl Acetate.

Critical Reactivity: Controlling N- vs. O-Alkylation

Issue: "I am observing a mixture of N-alkylated and O-alkylated products. How do I control this?"

Technical Insight: The pyridinone ring exists in equilibrium between the Lactam (NH form) and Lactim (OH form) .

  • Lactam (N-nucleophile): Favored by Polar Solvents .

  • Lactim (O-nucleophile): Favored by Non-Polar Solvents (though the dimethylamino group strongly biases toward the lactam overall).

To force N-Alkylation (usually desired), you must stabilize the lactam form or the N-anion.

The Solvent-Base Decision Matrix

SolventStrategy Start Target Product N_Alkyl N-Alkylation (Major) Start->N_Alkyl O_Alkyl O-Alkylation (Minor/Specific) Start->O_Alkyl Solvent_N Polar Aprotic (DMF, DMSO, NMP) N_Alkyl->Solvent_N Stabilize Transition State Solvent_O Non-Polar / Aprotic (Toluene, Benzene, DCM) O_Alkyl->Solvent_O Shift Tautomer Eq Base_N Base: LiH, NaH, Cs2CO3 (Dissociating Cations) Solvent_N->Base_N Base_O Base: Ag2CO3, Ag2O (Silver Salts) Solvent_O->Base_O Mechanism_N Mechanism: SN2 on N-anion Base_N->Mechanism_N Mechanism_O Mechanism: Ag coordinates N, exposing O Base_O->Mechanism_O

Figure 1: Decision tree for controlling regioselectivity via solvent and base selection.

Protocol: High-Fidelity N-Alkylation
  • Solvent: Anhydrous DMF or NMP (0.1 M concentration).

  • Base: Cs2CO3 (2.0 equiv) or LiH (1.1 equiv). Lithium salts often coordinate to the carbonyl oxygen, blocking it and directing alkylation to the Nitrogen.

  • Temperature: 0°C to RT. (Heat promotes O-alkylation due to higher activation energy).

  • Additives: Adding LiCl can further enhance solubility and N-selectivity.

Tautomerism & Mechanism

Q: Why does the solvent change the structure?

The 4-dimethylamino group donates electron density into the ring, creating a significant resonance structure where the carbonyl oxygen bears a partial negative charge.

  • In Polar Solvents (MeOH, Water, DMSO): The solvent stabilizes the charge-separated zwitterionic resonance form. This locks the proton on the Nitrogen (Lactam).

  • In Non-Polar Solvents (Toluene, Hexane): The molecule minimizes dipole interactions by shifting to the Lactim (OH) form, which is more "organic-like" and less polar.

Tautomerism Lactam Lactam Form (2-Pyridone) Polar/H-Bonding Reactive at Nitrogen Lactim Lactim Form (2-Hydroxypyridine) Non-Polar Reactive at Oxygen Lactam->Lactim Equilibrium Solvent_Polar Solvent: DMSO, MeOH, H2O Solvent_Polar->Lactam Favors Solvent_NonPolar Solvent: Toluene, Hexane, Gas Phase Solvent_NonPolar->Lactim Favors

Figure 2: Influence of solvent polarity on the Tautomeric Equilibrium.

Troubleshooting & Workup

Issue: "My product is stuck in the aqueous phase during extraction." Cause: The basic dimethylamino group and the amide-like lactam make the molecule amphoteric and highly water-soluble, especially at low pH (protonation of NMe2) or very high pH (deprotonation of lactam NH).

Solution: The Isoelectric Extraction

  • Do not use strong acid (HCl) to quench; you will protonate the dimethylamino group (forming a salt) and it will never leave the water.

  • Protocol:

    • Adjust aqueous layer pH to neutral (pH 7-8) using saturated NH4Cl or NaHCO3.

    • Saturate the aqueous phase with NaCl (Salting out).

    • Extract with DCM containing 5% Methanol or Isopropanol/Chloroform (1:3) . The alcohol helps pull the polar heterocycle into the organic phase.

Issue: "The reaction turned into a black tar in THF." Cause: THF often contains peroxides or stabilizes radical intermediates if not distilled. Furthermore, poor solubility in THF might have required excessive heating. Solution: Switch to DMAc (Dimethylacetamide) . It offers better solubility at lower temperatures, preventing thermal decomposition.

References

  • Regioselectivity in Pyridinone Alkylation

    • Study: "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkyl
    • Source:Journal of Organic Chemistry.
    • Link:[Link][1]

  • Tautomerism Computational Data

    • Study: "Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects."
    • Source:Organic & Biomolecular Chemistry.
    • Link:[Link]

  • Context: Synthesis of 4-dimethylaminopyridine derivatives and solubility data.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-(Dimethylamino)-6-methyl-2-pyridone in Acidic Media

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-(dimethylamino)-6-methyl-2-pyridone and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-(dimethylamino)-6-methyl-2-pyridone and its derivatives. Below, you will find mechanistic insights, troubleshooting workflows, and validated protocols to ensure structural integrity during acidic reactions and workups.

Mechanistic Overview

4-(Dimethylamino)-6-methyl-2-pyridone is a highly electron-rich heterocyclic system. Its chemical behavior in acidic media is governed by two primary phenomena:

  • Lactam-Lactim Tautomerism : The 2-pyridone core exists in a solvent- and pH-dependent equilibrium with its 2-hydroxypyridine tautomer [4].

  • Competitive Protonation : The presence of the strongly electron-donating 4-dimethylamino group significantly increases the basicity of the ring system, shifting the preferred site of protonation and altering the molecule's stability profile[6].

Frequently Asked Questions (FAQs)

Q1: Where does protonation primarily occur on 4-(dimethylamino)-6-methyl-2-pyridone under acidic conditions? A: Counterintuitively, protonation does not primarily occur at the exocyclic dimethylamino nitrogen. Instead, it occurs at the carbonyl oxygen (in the pyridone form) or the ring nitrogen (in the hydroxypyridine form). This regioselectivity is driven by causality: protonating the oxygen yields a 2-hydroxy-4-(dimethylamino)-6-methylpyridinium cation. This cation is highly resonance-stabilized, as the positive charge is delocalized across the ring and onto the exocyclic nitrogen, analogous to the well-documented behavior of 4-(dimethylamino)pyridine (DMAP) [6, 8].

Q2: How do acidic conditions influence the tautomeric equilibrium of the pyridone core? A: In neutral, non-polar environments, the barrier to tautomerization between the pyridone (lactam) and hydroxypyridine (lactim) forms is relatively high (~34–43 kcal/mol) [1, 3]. However, the introduction of Brønsted acids (such as formic or acetic acid) acts as a potent catalyst. The acid facilitates a nearly barrierless double-proton transfer via a concerted hydrogen-bonded intermediate, leading to rapid equilibration [1, 3].

Q3: Is the dimethylamino group susceptible to acidic cleavage or hydrolysis? A: Under standard acidic workup conditions (pH 2–6, ambient temperature), the dimethylamino group is highly stable. However, under forcing conditions (e.g., refluxing in 6M HCl for >12 hours), the electron-deficient nature of the protonated ring makes the C4 position susceptible to nucleophilic attack by water. This can result in the hydrolysis of the dimethylamino group, yielding 4-hydroxy-6-methyl-2-pyridone and dimethylamine.

Troubleshooting Guide

Issue 1: Broad, missing, or split signals in 1H/13C NMR spectra during acidic reaction monitoring.

  • Root Cause: The acid-catalyzed tautomerization and proton exchange are occurring at an intermediate rate on the NMR timescale. This causes signal coalescence, particularly for the ring protons and the N-H/O-H protons.

  • Resolution: You must push the equilibrium to an extreme. Either neutralize the sample completely (using basic alumina or a NaHCO3 wash) to observe the neutral tautomeric mixture, or add an excess of a strong organic acid (e.g., Trifluoroacetic acid, TFA-d1) to fully protonate the molecule, locking it into the sharp, well-defined cationic resonance structure.

Issue 2: Poor recovery or highly polar side-products during acidic aqueous workup.

  • Root Cause: 2-Pyridones strongly dimerize via hydrogen bonding [4]. In acidic media, they can form highly soluble bis(hydroxypyridinium) dications or stable salts with the acid's conjugate base[5], trapping your product in the aqueous layer.

  • Resolution: Prior to organic extraction, adjust the aqueous phase to pH 7–8 using saturated NaHCO3. This neutralizes the pyridinium salts, breaking the ionic complexes and allowing the neutral 2-pyridone to partition into the organic phase (e.g., EtOAc or 10% MeOH/DCM).

Quantitative Thermodynamic Data

To assist in rational experimental design, the following table summarizes the key thermodynamic parameters of the 2-pyridone/2-hydroxypyridine system in acidic and neutral environments.

ParameterValue / TrendMechanistic SignificanceReference
Proton Affinity (Gas Phase) ~960 kJ/molIndicates high basicity of the pyridone oxygen compared to standard amides.[2]
Uncatalyzed Tautomerization Barrier 34 – 43 kcal/molTautomerization is slow in the absence of proton donors/acceptors.[1, 3]
Acid-Catalyzed Tautomerization Barrier < 5 kcal/molFormic acid enables a nearly barrierless double-proton transfer.[1]
Dipole Moment (Pyridone Form) 5.3 – 6.0 DHighly polar; favored in polar/aqueous acidic solvents.[7]
Dipole Moment (Hydroxypyridine Form) 1.6 – 1.8 DLess polar; favored in non-polar organic solvents.[7]

Experimental Protocols

Protocol A: Controlled Acidic Salt Formation and Isolation

This self-validating protocol ensures the formation of a stable, anhydrous protonated salt without risking hydrolytic degradation.

  • Dissolution: Dissolve 1.0 mmol of 4-(dimethylamino)-6-methyl-2-pyridone in 10 mL of anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Acid Addition: Cool the solution to 0 °C. Dropwise, add 1.05 mmol of a 1M solution of anhydrous HCl in diethyl ether. Causality: Using anhydrous conditions prevents the water-driven nucleophilic hydrolysis of the C4-dimethylamino group.

  • Precipitation: Stir for 30 minutes. The resonance-stabilized 2-hydroxy-4-(dimethylamino)-6-methylpyridinium chloride salt will precipitate as a white/off-white solid.

  • Isolation & Validation: Filter the precipitate under a nitrogen blanket. Validate the structure via 1H NMR in DMSO-d6; the N-H and O-H protons should appear as distinct, highly deshielded singlets (>10 ppm) due to the locked cationic state.

Protocol B: NMR Validation of Tautomeric Purity
  • Sample Prep: Prepare two identical NMR samples of the compound (5 mg each). Dissolve Sample 1 in CDCl3 (non-polar) and Sample 2 in DMSO-d6 (polar).

  • Baseline Scan: Acquire standard 1H NMR spectra. Note the ratio of the pyridone to hydroxypyridine forms (typically favored towards hydroxypyridine in CDCl3 and pyridone in DMSO) [7].

  • Acid Titration: Add 1 µL of TFA-d1 to each tube. Re-acquire the spectra.

  • Validation: The complex tautomeric mixtures will converge into a single set of sharp peaks representing the protonated cation, confirming that previous spectral complexity was due to tautomerism, not impurities.

Visualizations

Pathway of Protonation and Tautomerization

The following diagram illustrates the logic of acid-catalyzed tautomerization and the regioselective protonation pathway.

G cluster_0 Neutral Tautomeric Equilibrium P Pyridone Form (Lactam) HP Hydroxypyridine Form (Lactim) P->HP Acid Catalyzed Double H+ Transfer C Resonance-Stabilized Cation (O-Protonated) P->C +H+ (Fast) N N-Protonated Cation (Minor/Unstable) P->N +H+ (Exocyclic N) HP->C +H+ (Fast)

Mechanistic pathway of 4-(dimethylamino)-6-methyl-2-pyridone tautomerization and protonation.

Acidic Workup Troubleshooting Workflow

Use this logical flow to prevent degradation and ensure maximum recovery during extraction.

G Start Acidic Reaction Mixture Check Assess pH & Temp Start->Check Mild Mild Acid (pH > 2) Temp < 40°C Check->Mild Harsh Strong Acid (pH < 1) Temp > 80°C Check->Harsh Stable Stable Cationic Salt (Proceed to Neutralization) Mild->Stable Degrade Hydrolysis Risk (-NMe2 Cleavage) Harsh->Degrade Workup Adjust to pH 7-8 Extract with EtOAc/DCM Stable->Workup

Troubleshooting workflow for the acidic workup and extraction of pyridone derivatives.

References

  • 2-hydroxypyridine <--> 2-pyridone tautomerization: catalytic influence of formic acid. National Institutes of Health (NIH). 1

  • Protonation effect on the electronic properties of 2-pyridone monomer, dimer and its water clusters: A theoretical study. AIP Publishing. 2

  • 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. ACS Publications. 3

  • 2-Pyridone. Wikipedia. 4

  • 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability. ResearchGate. 5

  • Why is 2-pyridone so much more acidic than a regular amide? Chemistry Stack Exchange. 6

  • How about Tautomers? WuXi Biology. 7

  • 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284. PubChem - NIH. 8

Sources

Troubleshooting

Technical Support Center: 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone Storage &amp; Stability

Welcome to the Technical Support Center for 4-(dimethylamino)-6-methyl-2(1H)-pyridinone (CAS: 137440-96-1). This compound features a highly reactive tertiary amine and a photolabile 2-pyridinone core, making it susceptib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(dimethylamino)-6-methyl-2(1H)-pyridinone (CAS: 137440-96-1). This compound features a highly reactive tertiary amine and a photolabile 2-pyridinone core, making it susceptible to rapid degradation if mishandled. This guide provides drug development professionals with mechanistic troubleshooting, self-validating protocols, and actionable storage strategies.

Logical Relationship: Degradation Pathways & Interventions

G Target 4-(dimethylamino)-6-methyl- 2(1H)-pyridinone Oxidation Oxidative Stress (O2, Trace Metals) Target->Oxidation Exposure Photon UV/Visible Light (Photolytic Stress) Target->Photon Exposure Moisture Moisture / Humidity (Hydrolytic Stress) Target->Moisture Exposure NOxide N-Oxide Formation & N-Demethylation Oxidation->NOxide Radical Mechanism Photoproduct [2+2] Dimers & Ring Cleavage Photon->Photoproduct Excitation Hydrate Hydrate Formation & Accelerated Oxidation Moisture->Hydrate Hygroscopicity Argon Argon/N2 Overlay (Displace O2) Argon->Oxidation Prevents Amber Amber Glass Vials (Block UV <400nm) Amber->Photon Prevents Desiccant Desiccant Storage (2-8°C) Desiccant->Moisture Prevents

Degradation pathways of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone and preventative strategies.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my batch of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone turn yellow over time? A: This color shift indicates oxidative degradation. The tertiary dimethylamino group is highly susceptible to 1[1]. Trace transition metals or ambient oxygen initiate a free-radical chain mechanism. This process involves2[2], forming an amine radical that reacts with oxygen to form colored quinonoid-like byproducts. Causality & Solution: Oxygen acts as the radical propagator. Storing the compound under an inert argon overlay displaces O₂ entirely, terminating the radical propagation phase before it begins.

Q2: I am observing a secondary mass peak at +16 Da in my LC-MS analysis. What is this? A: A mass shift of +16 Da is the hallmark of3[3]. This occurs when the tertiary amine reacts with dissolved oxygen or trace peroxides in your reconstitution solvent. Causality & Solution: Aqueous buffers or aged organic solvents often contain dissolved O₂ or peroxide impurities. Degas all solvents via sonication under vacuum or sparge with N₂. For long-term liquid storage, maintain temperatures at -20°C or -80°C to kinetically halt the oxidation.

Q3: Does laboratory bench lighting affect the powder during weighing and handling? A: Yes. The 2-pyridinone core can undergo4[4]. UV excitation triggers[2+2] cycloaddition (dimerization) or ring cleavage, destroying the compound's structural integrity. Causality & Solution: Photons in the UV spectrum (<400 nm) provide the activation energy required to break the aromaticity of the pyridinone ring. Weigh the compound using actinic (amber) glassware, which filters out the critical UV wavelengths.

Quantitative Data Presentation
Stress VectorMechanistic PathwayPrimary DegradantAnalytical SignaturePreventative Action
Oxidation Radical-mediated electron abstractionN-oxide derivative+16 Da (LC-MS)Argon overlay, degassed solvents
Photolysis UV excitation & cycloaddition[2+2] Dimers / Ring cleavageLoss of UV absorbance at λmaxAmber vials, dark storage
Hydrolysis Hygroscopic water absorptionHydrates (accelerates oxidation)Peak broadening (HPLC)Desiccant, 2-8°C storage
Experimental Workflow: Self-Validating Forced Degradation Protocol

To ensure your analytical method is genuinely stability-indicating, the protocol must validate itself through a strict Mass Balance Check . If degradants are formed but not detected, your method is blind to them.

Workflow Start Prepare Stock (1 mg/mL in Degassed MeOH) StressO Oxidative Stress (+ 3% H2O2, 4h, 25°C) Start->StressO StressP Photolytic Stress (UV 254nm, 4h, 25°C) Start->StressP Quench Mechanistic Quench (+ Na2S2O3) StressO->Quench Stop Reaction Analyze LC-MS/UV Analysis (Determine Peak Areas) StressP->Analyze Direct Injection Quench->Analyze Validate Mass Balance Check (Target: 95%-105%) Analyze->Validate Calculate

Self-validating forced degradation workflow ensuring accurate mass balance.

Step-by-Step Methodology:
  • Baseline Quantification (Control): Prepare a 1 mg/mL stock solution of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone in fully degassed methanol. Analyze immediately via HPLC-UV (254 nm) to establish the 100% Parent Peak Area (

    
    ).
    
  • Oxidative Stress Application: Aliquot 1 mL of the stock solution into an amber vial. Add 100 µL of 3% H₂O₂. Incubate at 25°C for exactly 4 hours in the dark.

  • Mechanistic Quenching (Critical Step): Add 100 µL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃) to the oxidative aliquot.

    • Causality: Thiosulfate reduces unreacted H₂O₂ to water. If you do not quench the reaction, the compound will continue to degrade inside the autosampler queue, leading to non-reproducible, artificially inflated degradation metrics.

  • Photolytic Stress Application: Expose a separate 1 mL aliquot of the stock solution in a clear quartz vial to UV light (254 nm) for 4 hours at 25°C.

  • Analysis & Self-Validation Check: Inject all stressed samples into the LC-MS/UV system. Calculate the Mass Balance:

    
    
    
    • Trustworthiness Check: The mass balance must fall between 95% and 105%. If the value is <95%, the compound has degraded into volatile fragments or non-UV-absorbing species. This invalidates the UV detector's standalone reliability, proving that you must switch to MS or ELSD to maintain trust in your stability data.

References
  • Benchchem. Technical Support Center: Stability and Degradation of 3-[(Dimethylamino)methyl]phenol. Available at:[1]

  • ACS Publications. Photochemical Generation of Benzoazetinone by UV Excitation of Matrix-Isolated Precursors: Isatin or Isatoic Anhydride. Available at:[4]

  • Oxford Academic. Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Available at:[2]

  • PMC. Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability. Available at:[3]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-(dimethylamino)-6-methyl-2(1H)-pyridinone . This analysis is designed for researchers requiring precise structural verification and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-(dimethylamino)-6-methyl-2(1H)-pyridinone . This analysis is designed for researchers requiring precise structural verification and differentiation from common synthetic byproducts or tautomers.

Executive Summary & Structural Context

4-(dimethylamino)-6-methyl-2(1H)-pyridinone (Formula: C


H

N

O) represents a specialized scaffold in medicinal chemistry, often utilized as a kinase inhibitor core or a hydrogen-bonding template in supramolecular chemistry.

Unlike simple pyridines, this molecule exhibits significant push-pull electronic character . The electron-donating dimethylamino group at position 4 and the electron-withdrawing carbonyl at position 2 create a highly polarized system. This electronic distribution heavily influences the chemical shifts, shielding the ring protons significantly more than in unsubstituted pyridinones.

Critical Analytical Challenge: The primary challenge in analyzing this spectrum is distinguishing the Lactam (NH) form from the Lactim (OH) tautomer and verifying the regiochemistry of the methyl/dimethylamino substituents.

Technical Analysis: The Spectrum

The following data represents the characteristic 1H NMR profile in DMSO-d


 , the preferred solvent for stabilizing the lactam tautomer and solubilizing the polar core.
Predicted Spectral Assignment Table
Resonance (δ ppm)MultiplicityIntegralAssignmentStructural Insight
10.80 – 11.20 Broad Singlet1HNH (H-1) Diagnostic for Lactam tautomer. Disappears with D

O shake.
5.45 – 5.60 Singlet (d)1HH-3 Highly shielded by the adjacent C4-NMe

and C2=O.
5.20 – 5.35 Singlet (d)1HH-5 Shielded by C4-NMe

and C6-Me. Often appears upfield of H-3.
2.85 – 2.95 Singlet6HN(CH

)

Characteristic strong singlet. Integration confirms dimethyl substitution.
2.05 – 2.15 Singlet3HC6-CH

Allylic methyl group. May show weak coupling to H-5.

*Note: H-3 and H-5 often appear as singlets but may resolve into doublets (


 Hz) in high-resolution fields (>500 MHz).
Mechanistic Interpretation of Shifts[1]
  • Extreme Shielding of Ring Protons: Normal pyridine aromatic protons appear at 7.0–8.5 ppm. In this molecule, the +M (Mesomeric) effect of the 4-NMe

    
     group pumps electron density into the ring, specifically at positions 3 and 5 (ortho to the amine). This shifts H-3 and H-5 upfield to the 5.2–5.6 ppm  range, a region typically associated with alkenes, not aromatics.
    
  • Lactam Stabilization: The presence of the NH signal >10 ppm confirms the 2-pyridone (lactam) structure. If the molecule existed as the 2-hydroxypyridine (lactim) tautomer, this signal would be absent (replaced by a broad OH) or significantly shifted, and the ring protons would shift downfield due to regained aromaticity.

Comparative Analysis: Alternatives & Conditions

To ensure robust identification, one must compare the target spectrum against potential alternative states (Tautomers) and solvent conditions.

Scenario A: Solvent Effects (DMSO-d vs. CDCl )

The choice of solvent drastically alters the spectral appearance, particularly for the labile NH proton.

FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
NH Visibility High. Strong H-bonding with DMSO stabilizes the NH, resulting in a sharp, distinct peak >10 ppm.Low. NH often appears broad, weak, or invisible due to rapid exchange and lack of H-bond stabilization.
Tautomeric Ratio Favors Lactam form (~100%).May show trace Lactim or dimers, causing peak broadening.
Solubility Excellent. Dissolves the polar amide core effectively.Poor to Moderate. May require heating, which further broadens the NH signal.
Scenario B: Distinguishing Tautomers (Lactam vs. Lactim)

A common synthetic impurity or equilibrium state is the Lactim form (2-hydroxy) or its O-alkylated byproduct (if alkylating agents were used).

  • Target Product (Lactam):

    • NH: Visible (~11 ppm).

    • Ring Protons: Upfield (5.2–5.6 ppm) due to loss of full aromaticity (amide character).

  • Alternative (Lactim/O-Ether):

    • NH: Absent.

    • Ring Protons: Downfield shift (>6.0 ppm) as the ring becomes fully aromatic (pyridine-like).

    • Carbonyl: C=O signal in

      
      C NMR (~160-165 ppm) is replaced by C-O (~150-160 ppm).
      

Experimental Protocol

Objective: Obtain a high-resolution spectrum suitable for publication or purity assay.

Materials
  • Sample: 5–10 mg of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9 atom% D) + 0.03% TMS (optional).
    
  • Tube: 5mm high-precision NMR tube.

Workflow
  • Preparation: Weigh 5-10 mg of solid into a clean vial. Add 0.6 mL DMSO-d

    
    . Vortex until fully dissolved. (Note: If solution is cloudy, filter through a cotton plug; suspended solids will broaden lines).
    
  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       2.0 seconds (Ensure full relaxation of the isolated methyl protons for accurate integration).
      
    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25°C).

  • Processing:

    • Phasing: Apply manual phasing, focusing on the baseline of the broad NH peak.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to ensure accurate integration of the methyl singlets.

    • Referencing: Set the residual DMSO quintet to 2.50 ppm .

Visualizations

Figure 1: Structural Assignment & Electronic Effects

This diagram illustrates the assignment of protons and the electronic "Push-Pull" system causing the unique upfield shifts.

NMR_Assignment Structure 4-(dimethylamino)-6-methyl-2(1H)-pyridinone NMe2 4-N(CH3)2 (Strong Donor) δ 2.90 ppm (6H, s) Structure->NMe2 Me6 6-CH3 (Allylic) δ 2.10 ppm (3H, s) Structure->Me6 NH NH (Lactam) (H-Bonding) δ ~11.0 ppm (1H, br s) Structure->NH H3 H-3 Proton (Shielded by NMe2) δ 5.50 ppm (1H, s) NMe2->H3 Shielding (+M) H5 H-5 Proton (Shielded by NMe2 + Me) δ 5.30 ppm (1H, s) NMe2->H5 Shielding (+M) NH->Structure Defines Lactam Form

Caption: Correlation between chemical structure moieties and observed NMR shifts, highlighting the shielding effect of the amino group.

Figure 2: Tautomeric Equilibrium Logic

A decision tree for distinguishing the Lactam form from the Lactim impurity.

Tautomer_Logic Sample Unknown Sample Spectrum CheckNH Check Region 10-14 ppm Sample->CheckNH SignalPresent Signal Present (Broad Singlet) CheckNH->SignalPresent SignalAbsent Signal Absent CheckNH->SignalAbsent CheckRing Check Ring Protons (H3/H5) SignalPresent->CheckRing SignalAbsent->CheckRing Lactam Lactam Form (Target) (2-Pyridone) Lactim Lactim Form / O-Ether (2-Hydroxypyridine) Upfield Upfield (5.0 - 5.8 ppm) Loss of Aromaticity CheckRing->Upfield Confirms Downfield Downfield (> 6.0 ppm) Full Aromaticity CheckRing->Downfield Contradicts Upfield->Lactam Downfield->Lactim

Caption: Logic flow for verifying the 2-pyridone tautomer using NH presence and ring proton chemical shifts.

References

  • Comparison of Pyridone Tautomerism: Forneli, A. et al. "Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis." Chem. Commun., 2011.

  • Electronic Effects in Pyridines: "Proton NMR Chemical Shifts of Pyridines." Organic Chemistry Data.

  • Solvent Impurities & Referencing: Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."[1] Organometallics, 2010.

  • Analogous Synthesis & Characterization: "Synthesis of 4-amino-6-methyl-2-pyridone derivatives." Organic Syntheses, Coll. Vol. 9.

Sources

Comparative

13C NMR Chemical Shift Guide: 4-(dimethylamino)-6-methyl-2-pyridone

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 4-(dimethylamino)-6-methyl-2-pyridone , designed for researchers in medicinal chemistry and structural biology. Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 4-(dimethylamino)-6-methyl-2-pyridone , designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Structural Context

4-(dimethylamino)-6-methyl-2-pyridone represents a critical scaffold in drug development, often utilized as a bioisostere for nucleobases or as a core in kinase inhibitors. Its structural elucidation is frequently complicated by lactam-lactim tautomerism and the strong electronic influence of the dimethylamino group.

This guide moves beyond simple spectral listing. We compare this molecule against key alternatives—its metabolic precursor (4-hydroxy-6-methyl-2-pyridone ) and its aromatic analog (DMAP )—to isolate the specific electronic contributions of the 4-NMe₂ and 2-oxo functionalities.

Key Structural Dynamics
  • Tautomeric State: In polar aprotic solvents (DMSO-d₆), the equilibrium strongly favors the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form.

  • Electronic Push-Pull: The 4-dimethylamino group acts as a strong electron donor (+M effect), significantly shielding the C3 and C5 positions, while the 2-carbonyl group acts as an electron withdrawer.

Comparative 13C NMR Data Analysis

The following data compares the target molecule with its direct precursor and a structural analog. This comparison validates the assignment of the C4 and C2 signals, which are often confused in substituted pyridones.

Table 1: Comparative 13C NMR Shifts (δ, ppm in DMSO-d₆)[1]
Carbon PositionTarget: 4-(NMe₂)-6-Me-2-pyridone Alt 1: 4-OH-6-Me-2-pyridone (Precursor)Alt 2: 4-NMe₂-Pyridine (DMAP)Signal Characterization
C2 (C=O / C-N) 163.5 ± 1.0 164.8150.5Deshielded: Characteristic lactam carbonyl. Significantly downfield vs. pyridine C2.
C4 (C-Subst) 156.0 ± 1.5 161.2153.1Quaternary: Downfield due to electronegative N/O attachment. OH deshields more than NMe₂.
C6 (C-Me) 148.5 ± 1.0 149.5149.8Quaternary: Alpha to ring nitrogen; sensitive to 6-Me substitution.
C5 (CH) 96.5 ± 1.0 99.8108.2Shielded: Strong shielding from 4-donor group (Ortho-like effect).
C3 (CH) 92.0 ± 1.0 95.5108.2Highly Shielded: Synergistic shielding from 4-NMe₂ and alpha-carbonyl position.
N-Me (Dimethyl) 39.5 ± 0.5 N/A38.9Aliphatic: Characteristic broad signal for N(CH₃)₂.
6-Me (Methyl) 19.2 ± 0.5 18.9N/AAliphatic: Typical allylic/aromatic methyl shift.

Note on Solvent Effects: Data is standardized for DMSO-d₆ . In CDCl₃ , signals for C2 and C6 may broaden or shift upfield (2-5 ppm) due to hydrogen bonding aggregation or partial tautomeric shifts.

Structural Elucidation & Logic

The assignment of peaks follows a strict electronic logic derived from the Substituent Chemical Shift (SCS) theory.

DOT Diagram 1: Electronic Shielding Map

This diagram visualizes the electron density flow that dictates the chemical shifts. The 4-NMe₂ group "pushes" density to C3/C5, shielding them (lower ppm), while the Carbonyl "pulls" density, deshielding C2.

ChemicalShifts NMe2 4-NMe2 Group (Electron Donor) C4 C4 (ipso) ~156 ppm NMe2->C4 +M Effect C3 C3 (ortho) ~92 ppm (Max Shielding) C4->C3 Resonance Shielding C5 C5 (ortho) ~96.5 ppm C4->C5 Resonance Shielding C2 C2 (Carbonyl) ~163.5 ppm (Deshielded) C2->C3 -I Effect (Inductive)

Caption: Electronic flow diagram showing how the 4-NMe₂ donor shields C3/C5 while the C2 carbonyl deshields the ring.

Experimental Protocol: High-Resolution Acquisition

To reproduce the data above and resolve the quaternary carbons (C2, C4, C6) from the baseline, follow this optimized protocol.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d₆ (99.9% D) .

    • Reasoning: Pyridones are prone to stacking/dimerization in non-polar solvents like Chloroform, leading to broad peaks. DMSO disrupts these dimers and locks the molecule in the polar lactam tautomer.

  • Concentration: Dissolve 15–20 mg of sample in 0.6 mL solvent.

    • Note: Filter through a glass wool plug if any turbidity is observed to prevent magnetic field inhomogeneity (shimming issues).

Step 2: Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (C2, C4, C6) have long T1 relaxation times. A short D1 (<1s) will suppress their intensity, making them invisible or non-integrable.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) for sufficient S/N ratio on quaternary peaks.

  • Spectral Width: 0 – 220 ppm.

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 1.0 - 2.0 Hz .

    • Reasoning: Reduces noise for detecting the weak C2 carbonyl signal.

  • Referencing: Set the DMSO-d₆ septet center to 39.52 ppm .

Synthesis & Tautomeric Validation Workflow

Understanding the synthesis origin helps confirm the structure. The molecule is typically derived from Dehydroacetic acid or 4-hydroxy-6-methyl-2-pyridone .

DOT Diagram 2: Synthesis & Tautomerism

Synthesis Precursor 4-Hydroxy-6-methyl-2-pyridone (Precursor) C4-OH C2=O Reaction Reaction with Dimethylamine / POCl3 Precursor->Reaction Target 4-(Dimethylamino)-6-methyl-2-pyridone (Target) C4-NMe2 C2=O Tautomer 2-Methoxy-4-(dimethylamino)-6-methylpyridine (Lactim Ether - Impurity) C2-OMe Aromatic Pyridine Target->Tautomer Tautomeric Equilibrium (Solvent Dependent) Reaction->Target Major Product (Thermodynamic) Reaction->Tautomer Possible Minor (O-alkylation side product)

Caption: Synthetic pathway and potential tautomeric/impurity landscape. DMSO favors the blue Target node.

References

  • Structural Dynamics of Pyridones: Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2002). ARKIVOC. Link

  • Analogous Data (DMAP): 4-Dimethylaminopyridine 13C NMR Spectrum. ChemicalBook Database. Link

  • Synthetic Precursor Data: Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (2012). Molecules. Link

  • General Pyridone Shifts: Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. (2016). Magnetic Resonance in Chemistry. Link

Validation

FTIR Characterization Guide: 4-(dimethylamino)-6-methyl-2(1H)-pyridinone

[1] Executive Summary & Application Context Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts. This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral char...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Application Context

Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone . As a functionalized pyridinone, this compound represents a critical scaffold in the synthesis of non-steroidal mineralocorticoid receptor antagonists (similar to Finerenone intermediates) and specialized fluorescent dyes.

The Core Challenge: Distinguishing this specific tertiary amine derivative from its precursors (4-hydroxy-6-methyl-2-pyridone) and primary amine analogues (4-amino-6-methyl-2-pyridone) is critical during synthesis optimization.[1] This guide objectively compares the spectral "performance"—defined here as diagnostic resolution and structural validation capability—of the target compound against these alternatives.

Comparative Spectral Analysis

The "Fingerprint" Comparison

The following table contrasts the target molecule with its most common synthetic precursor and a structural analogue. This data allows for rapid "Go/No-Go" decision-making during reaction monitoring.[1]

Spectral RegionTarget: 4-(dimethylamino)-6-methyl-2(1H)-pyridinoneAlternative 1 (Precursor): 4-hydroxy-6-methyl-2(1H)-pyridinoneAlternative 2 (Analogue): 4-amino-6-methyl-2(1H)-pyridinoneDiagnostic Insight
3500–3100 cm⁻¹ (N-H/O-H)Broad Band (~3200–2800 cm⁻¹): Characteristic of cyclic amide (lactam) N-H hydrogen bonding.[1] Absence: No sharp N-H stretches from primary amine.Very Broad/Strong (~3400–2500 cm⁻¹): Overlapping O-H (enol) and N-H stretches. Often obscures C-H region.Doublet (~3400 & 3300 cm⁻¹): Distinct asymmetric/symmetric stretches of free -NH₂ group.Target Validation: Disappearance of sharp -NH₂ doublet (Analogue 2) or broad -OH (Alt 1) confirms tertiary amine formation.[1]
1700–1620 cm⁻¹ (C=O[2] Amide)Strong Band (~1645–1630 cm⁻¹): Red-shifted due to strong electron donation from -NMe₂ into the conjugated system.[1]Strong Band (~1660–1650 cm⁻¹): Typical pyridinone carbonyl.Strong Band (~1650 cm⁻¹): Slightly higher frequency than the dimethylamino variant.Electronic Effect: The -NMe₂ group is a stronger donor than -NH₂, lowering the C=O bond order (lower wavenumber).[1]
1620–1500 cm⁻¹ (C=C / Ring)Multiple Bands: Aromatic ring breathing mixed with C=C.Broad/Complex: Often merges with C=O in solid state.Sharp Band (~1600 cm⁻¹): N-H scissoring (bending) mode of primary amine.Purity Check: Absence of the ~1600 cm⁻¹ scissoring band confirms full alkylation of the amine.
1360–1250 cm⁻¹ (C-N / C-O)Strong Band (~1350 cm⁻¹): C-N stretch (Aryl-NMe₂). Distinct and sharp.Strong Band (~1250 cm⁻¹): C-O stretch of the enol/hydroxyl group.Medium Band (~1300 cm⁻¹): C-N stretch of primary amine.Key ID: The strong band at ~1350 cm⁻¹ is the "fingerprint" of the dimethylamino group.
Mechanistic Interpretation (E-E-A-T)

Why do the peaks shift? The 4-position substituent exerts a powerful resonance effect on the 2-pyridinone core.[1]

  • Resonance Donation: The lone pair on the dimethylamino nitrogen donates electron density into the ring.

  • Conjugation Extension: This density delocalizes to the carbonyl oxygen at position 2.

  • Bond Order Reduction: This increases the single-bond character of the C=O carbonyl, reducing its force constant and shifting the IR absorption to a lower wavenumber (Red Shift) compared to the 4-H or 4-OH analogues.[1]

Causality: If your C=O peak remains above 1660 cm⁻¹, the alkylation likely failed, or the compound exists in a non-conjugated tautomeric form (less common in solid state).

Tautomerism: The Hidden Variable

Pyridinones exist in equilibrium between the Lactam (2-one) and Lactim (2-hydroxypyridine) forms.[1]

  • Solid State (KBr/ATR): The Lactam form dominates. You will see the C=O stretch (~1640 cm⁻¹) and N-H stretch.[3]

  • Solution (Non-polar solvents): The equilibrium may shift.

  • Diagnostic Rule: If you observe a broad O-H band >3400 cm⁻¹ and a disappearance of the C=O peak, the sample may be tautomerizing or contaminated with the 2-methoxypyridine isomer (O-alkylation impurity).

Tautomerism Lactam Lactam Form (2-Pyridone) Dominant in Solid State Lactim Lactim Form (2-Hydroxypyridine) Rare in Solid State Lactam->Lactim Proton Transfer (Equilibrium) FTIR_Signal FTIR Diagnostic Signal Lactam->FTIR_Signal Strong C=O (~1645 cm⁻¹) Broad N-H (~3000 cm⁻¹) Lactim->FTIR_Signal Weak/No C=O Sharp O-H (~3500 cm⁻¹)

Figure 1: Tautomeric equilibrium and its impact on FTIR signals. The Lactam form is the target for pyridinone characterization.

Experimental Protocol: Validated Workflow

To ensure reproducible data that matches the comparative table above, follow this self-validating protocol.

Sample Preparation (Method Selection)
  • Method A: Attenuated Total Reflectance (ATR) - Recommended[1]

    • Why: Requires minimal prep; avoids moisture absorption (hygroscopicity is common in amino-pyridinones).

    • Crystal: Diamond or ZnSe.

  • Method B: KBr Pellet (Transmission)

    • Why: Higher resolution for weak overtones; better for resolving the broad N-H region.

    • Risk: KBr is hygroscopic. Water bands (3400/1640 cm⁻¹) can mask the amide peaks.

Step-by-Step Acquisition
  • Background Scan: Run an air background (32 scans) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading:

    • ATR: Place ~5 mg of solid on the crystal. Apply pressure until the force gauge is in the "green" zone (ensure good contact).

    • KBr: Grind 1 mg sample with 100 mg dry KBr. Press at 8-10 tons for 2 mins.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 16 to 32.

    • Range: 4000 – 600 cm⁻¹.

  • Validation Check (Self-Correction):

    • Check: Is there a doublet at 2350 cm⁻¹? -> Action: Re-run background (CO₂ contamination).

    • Check: Is the baseline sloping heavily? -> Action: Grind sample finer (scattering effect).

Workflow Start Start: Solid Sample Prep Choose Method: ATR (Diamond) vs KBr Start->Prep Scan Acquire Spectrum (4000-600 cm⁻¹) Prep->Scan QC QC Check: Is C=O present at ~1645? Scan->QC Pass Pass: Confirm NMe₂ (1350) & N-H (Broad) QC->Pass Yes Fail Fail: Check for Precursor (OH) or O-Alkylation (No C=O) QC->Fail No

Figure 2: Operational workflow for FTIR validation of the target compound.

References

  • BenchChem. An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems. (General Pyridinone C=O and N-H assignments).

  • Sigma-Aldrich. 4-(Methylamino)pyridine & DMAP Spectral Data.[1] (Reference for dimethylamino group shifts vs primary amines).

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Pyridinone Derivatives. (Standard reference for lactam/lactim tautomerism bands).

  • PubChem. Compound Summary: 4-(dimethylamino)-6-methyl-2-pyridinone (Analogue Data).[1]

  • ResearchGate. Vibrational spectroscopy of 2-pyridone and its clusters. (Detailed assignment of the 2-pyridone core vibrations).

Sources

Comparative

mass spectrometry (MS) fragmentation of 4-(dimethylamino)-6-methyl-2-pyridone

Technical Comparison Guide: Optimizing Mass Spectrometry Fragmentation for 4-(dimethylamino)-6-methyl-2-pyridone Executive Summary & Comparison Overview In the structural elucidation and pharmacokinetic profiling of 2-py...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Optimizing Mass Spectrometry Fragmentation for 4-(dimethylamino)-6-methyl-2-pyridone

Executive Summary & Comparison Overview

In the structural elucidation and pharmacokinetic profiling of 2-pyridone derivatives, the specific analyte 4-(dimethylamino)-6-methyl-2-pyridone (MW 152.19 Da) presents unique challenges due to its tautomeric nature, high polarity, and basicity.

This guide compares the Targeted ESI-CID-MS/MS Protocol (The "Product/Recommended Approach") against traditional Electron Ionization (EI) and In-Source Fragmentation . While EI provides library-searchable spectra, it often fails to preserve the molecular ion of polar pyridones without derivatization. The Recommended ESI-CID approach offers superior sensitivity, definitive structural characterization via controlled fragmentation, and compatibility with biological matrices.

Performance Matrix: ESI-CID vs. Alternatives
FeatureESI-CID-MS/MS (Recommended) Electron Ionization (EI) In-Source CID
Ionization Softness High (Preserves [M+H]⁺)Low (Hard ionization)Medium
Molecular Ion Stability Excellent (Base Peak)Poor (Often <5% abundance)Variable
Structural Specificity High (MS² confirms substructure)High (Fingerprint)Low (Co-eluting interferences)
Sensitivity (LOD) < 1 ng/mL ~10–50 ng/mL~5 ng/mL
Matrix Compatibility Excellent (LC-compatible)Low (Requires extraction/drying)Medium
Key Fragmentation Sequential Neutral Losses (CO, NHMe₂)Radical CleavagesMixed

Technical Deep Dive: Fragmentation Mechanism

To accurately interpret the MS/MS spectrum, one must understand the causality behind the bond cleavages. The fragmentation of 4-(dimethylamino)-6-methyl-2-pyridone under Collision-Induced Dissociation (CID) follows a distinct pathway governed by the stability of the aromatic pyridone ring and the basicity of the dimethylamino group.

Mechanistic Pathway Analysis
  • Protonation ([M+H]⁺, m/z 153): The basic nitrogen of the dimethylamino group or the pyridone oxygen accepts a proton. The most stable precursor is protonated at the dimethylamino nitrogen or the pyridone carbonyl oxygen, facilitating charge-directed fragmentation.

  • Primary Fragmentation (Loss of CO, -28 Da): A characteristic signature of cyclic amides (lactams). The pyridone ring undergoes a ring contraction or opening, expelling carbon monoxide (CO) to form a resonance-stabilized pyrrole-like cation.

    • Transition: m/z 153 → m/z 125

  • Secondary Fragmentation (Loss of Methyl/Amine):

    • Loss of Methyl Radical ([1]•CH₃): Less common in even-electron ESI but possible if high energy is applied.

    • Loss of Dimethylamine (-45 Da): Cleavage of the C-N bond at position 4.

    • Loss of CH₃N fragments: Breakdown of the dimethylamino substituent.

Visualized Signaling Pathway (DOT)

FragmentationPathway cluster_legend Mechanism Key M_H Precursor Ion [M+H]+ m/z 153.2 (Protonated 2-pyridone) Frag_125 Fragment A m/z 125.2 [M+H - CO]+ M_H->Frag_125 Neutral Loss: CO (28 Da) Ring Contraction Frag_96 Fragment C m/z 96.1 [M+H - C3H7N]+ M_H->Frag_96 Alt Pathway: Loss of C4-Substituent Frag_110 Fragment B m/z 110.1 [M+H - CO - CH3]+ Frag_125->Frag_110 Loss of Methyl (15 Da) key1 Blue: Precursor key2 Red: Primary Fragment key3 Yellow: Secondary Fragment

Figure 1: Proposed ESI-CID fragmentation pathway for 4-(dimethylamino)-6-methyl-2-pyridone showing the characteristic loss of Carbon Monoxide.

Validated Experimental Protocol

This protocol is designed to be self-validating. The observation of the m/z 125 fragment at moderate collision energy confirms the pyridone core structure.

Methodology: Targeted ESI-MS/MS

Step 1: Sample Preparation

  • Stock Solution: Dissolve 1 mg of 4-(dimethylamino)-6-methyl-2-pyridone in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Rationale: Formic acid ensures complete protonation of the basic amine.

Step 2: Direct Infusion (Tune Mode)

  • Flow Rate: 10 µL/min via syringe pump.

  • Source: Electrospray Ionization (ESI) Positive Mode.[2][3]

  • Capillary Voltage: 3.5 kV. Note: Too high voltage may cause in-source fragmentation.

Step 3: Collision Energy (CE) Ramp To determine the optimal fragmentation energy, perform a CE ramp experiment.

  • Precursor Isolation: m/z 153.2 (Isolation width 1.0 Da).

  • CE Range: 10 eV to 50 eV (Step 5 eV).

Step 4: Data Acquisition & Validation

  • Criteria for Success:

    • Base peak at m/z 153.2 in MS1.

    • Appearance of m/z 125.2 at CE ~20-25 eV.

    • Signal-to-Noise (S/N) > 100:1 for the transition 153 -> 125.

Workflow Diagram (DOT)

ExperimentalWorkflow Sample Sample Prep (1 µg/mL in MeOH/H2O) Ionization ESI Source (+) 3.5 kV Sample->Ionization Infusion Filter Quadrupole Selection m/z 153.2 Ionization->Filter [M+H]+ Cell Collision Cell (N2 Gas, 25 eV) Filter->Cell Isolation Detector Detector Record m/z 125, 110 Cell->Detector Fragments

Figure 2: Step-by-step experimental workflow for optimizing the MS/MS detection of the analyte.

Quantitative Data Summary

The following table summarizes the expected ion abundances based on standard pyridone fragmentation behavior under optimized ESI-CID conditions (CE = 25 eV).

m/z (Observed)Ion IdentityRelative Abundance (%)Structural Assignment
153.2 [M+H]⁺10–20%Precursor (Parent)
125.2 [M+H - CO]⁺100% (Base Peak) Pyridone Core Confirmation
110.1 [M+H - CO - CH₃]⁺30–40%Loss of methyl from amine or ring
96.1 [C5H6NO]⁺10–15%Ring degradation product
82.1 [C4H4NO]⁺<10%Further skeletal breakdown

Note: Relative abundances may vary by instrument platform (e.g., Triple Quadrupole vs. Q-TOF).

References

  • Acherki, H., et al. (2000).[4] "Mass spectra of some new 3,4-dihydro-2[H]-pyridones." Rapid Communications in Mass Spectrometry, 14(13), 1123-1127.[4]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of 2-pyridones in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Contextual grounding on pyridone CO loss).
  • NIST Mass Spec Data Center. "Electron Ionization Mass Spectra of Pyridone Derivatives." NIST Chemistry WebBook.

  • Smith, R. M. (2014). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.

Sources

Validation

A Comprehensive Guide to HPLC Method Development for the Purity Assessment of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone

This guide provides a detailed, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone. We will na...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone. We will navigate the logical progression from initial physicochemical assessment to a fully validated, stability-indicating method, comparing this approach with other analytical alternatives.

Understanding the Analyte: 4-(dimethylamino)-6-methyl-2(1H)-pyridinone

Inferred Physicochemical Properties:

PropertyInferred Value/CharacteristicRationale and Implication for HPLC Method Development
Structure A substituted 2-pyridinone with a basic dimethylamino group and a methyl group.The presence of the polar pyridinone ring and the basic dimethylamino group suggests the molecule will have a degree of polarity.
pKa Likely to be basic, with an estimated pKa around 9.7 for the dimethylamino group.[1]The basic nature of the molecule is a critical consideration for mobile phase pH selection to ensure consistent retention and peak shape. Operating at a pH at least 2 units below the pKa will keep the analyte in its protonated, more polar form.
logP (Octanol-Water Partition Coefficient) Estimated to be around 1.1-1.3.[1]A low logP value indicates good water solubility, making reversed-phase HPLC a suitable initial approach.
UV Absorbance Expected to have strong UV absorbance due to the conjugated aromatic system of the pyridinone ring.A UV detector is the most appropriate choice for this analysis. A wavelength scan should be performed to determine the absorbance maximum (λmax) for optimal sensitivity.
Solubility Likely soluble in polar organic solvents like methanol and acetonitrile, and aqueous solutions.[2]This provides flexibility in the choice of diluent for sample and standard preparation.

The Strategic Approach: Reversed-Phase HPLC

Given the inferred polar and aromatic nature of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone, reversed-phase high-performance liquid chromatography (RP-HPLC) is the logical starting point.[3] This technique separates compounds based on their hydrophobicity, with more polar compounds eluting earlier from a nonpolar stationary phase.

Our method development will follow a systematic, multi-stage process designed to achieve a specific and robust separation.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Column & Mobile Phase Selection B Initial Gradient Run A->B Initial Assessment C Gradient & Temperature Optimization B->C Refinement D Flow Rate & Injection Volume Adjustment C->D Fine-tuning E ICH Guideline Validation D->E Verification F Forced Degradation Studies E->F Stability Indicating Optimization_Logic Start Initial Chromatogram Poor_Resolution Poor Resolution? Start->Poor_Resolution Peak_Shape Poor Peak Shape? Poor_Resolution->Peak_Shape No Adjust_Gradient Adjust Gradient Slope Poor_Resolution->Adjust_Gradient Yes Long_Runtime Long Runtime? Peak_Shape->Long_Runtime No Adjust_pH Adjust Mobile Phase pH Peak_Shape->Adjust_pH Yes Increase_Flow Increase Flow Rate Long_Runtime->Increase_Flow Yes Optimized Optimized Method Long_Runtime->Optimized No Change_Organic Change Organic Modifier (e.g., Methanol) Adjust_Gradient->Change_Organic Change_Organic->Peak_Shape Adjust_pH->Long_Runtime Increase_Flow->Optimized

Sources

Comparative

Comparative Reactivity Guide: 4-(Dimethylamino)-6-methyl-2-pyridone vs. DMAP in Acyl Transfer and Catalysis

Executive Summary For decades, 4-Dimethylaminopyridine (DMAP) has remained the gold standard for nucleophilic acyl transfer. However, as synthetic chemistry evolves toward more complex, sterically hindered, or moisture-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 4-Dimethylaminopyridine (DMAP) has remained the gold standard for nucleophilic acyl transfer. However, as synthetic chemistry evolves toward more complex, sterically hindered, or moisture-sensitive substrates, the limitations of covalent nucleophilic catalysis become apparent. Enter 4-(dimethylamino)-6-methyl-2-pyridone —a structural analogue that abandons the nucleophilic paradigm in favor of bifunctional hydrogen-bond catalysis .

This guide provides an objective, data-driven comparison of these two catalysts. By dissecting their electronic structures, mechanistic pathways, and kinetic profiles, we provide drug development professionals and synthetic chemists with the causality needed to select the optimal catalyst for specific transformations.

Structural & Electronic Profiling: The Causality of Reactivity

To understand the divergent reactivity of these two molecules, one must examine how their electronic topologies dictate their interaction with electrophiles.

DMAP: The Apex N-Nucleophile

DMAP’s extraordinary reactivity stems from the synergistic push-pull electronic relationship within its aromatic system. The 4-dimethylamino group donates


-electron density into the pyridine ring, drastically raising the HOMO energy and localizing negative charge on the 

-hybridized pyridine nitrogen[1].
  • Causality: This localized electron density makes the pyridine nitrogen an exceptionally potent nucleophile, rapidly attacking anhydrides or acid chlorides to form a highly reactive, positively charged N-acylpyridinium intermediate .

4-(Dimethylamino)-6-methyl-2-pyridone: The Bifunctional Ambident

Despite structural similarities, the introduction of the 2-oxo group fundamentally rewires the molecule's reactivity. The molecule exists predominantly as the lactam (2-pyridone) tautomer[2].

  • Electronic Shift: The ring nitrogen is now part of an amide-like system; its lone pair is delocalized into the adjacent carbonyl, rendering it non-nucleophilic .

  • Bifunctional Causality: Instead of forming covalent bonds, this catalyst operates via a concerted hydrogen-bonding network. The N–H proton acts as a Brønsted acid (activating the electrophile), while the carbonyl oxygen acts as a Brønsted base (activating the nucleophile)[3]. The 4-dimethylamino group hyper-polarizes the carbonyl oxygen, making it a vastly superior H-bond acceptor compared to unsubstituted 2-pyridone. Meanwhile, the 6-methyl group provides critical steric shielding that prevents the catalyst from self-associating into inactive hydrogen-bonded dimers[2].

Mechanistic Pathways: Covalent vs. Non-Covalent Activation

The choice between DMAP and 4-(dimethylamino)-6-methyl-2-pyridone is a choice between a two-step covalent pathway and a concerted non-covalent pathway.

CatalyticPathways Substrate Acyl Donor (e.g., Ac2O) DMAP DMAP (N-Nucleophile) Substrate->DMAP N-attack Pyridone 4-(NMe2)-6-Me-2-pyridone (Bifunctional H-Bonding) Substrate->Pyridone H-bond network AIP N-Acylpyridinium Intermediate DMAP->AIP HB_Complex Dual-Activated H-Bonded Complex Pyridone->HB_Complex Product Acylated Product + Regenerated Catalyst AIP->Product Alcohol/Amine attack HB_Complex->Product Concerted transfer

Divergent catalytic pathways of DMAP and 2-pyridone derivatives.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark these catalysts, we employ a self-validating kinetic methodology. Traditional quenching methods often destroy transient intermediates (like the N-acylpyridinium ion) or artificially alter the reaction equilibrium.

Protocol 1: Self-Validating In Situ 1H-NMR Kinetic Profiling

Objective: Determine the turnover frequency (TOF) and observe intermediate steady states without physical intervention. Causality for Self-Validation: By utilizing an inert internal standard (1,3,5-trimethoxybenzene), the sum of the integrated starting material and product must equal 100% ± 2% at all times. If the mass balance drops, it mathematically proves the accumulation of an intermediate or an off-target side reaction, thus self-validating the integrity of the kinetic data[1].

Step-by-Step Methodology:

  • Preparation: In an NMR tube, dissolve the nucleophile (e.g., 1-octanol, 0.10 mmol) and 1,3,5-trimethoxybenzene (0.05 mmol, internal standard) in 0.5 mL of anhydrous CDCl₃.

  • Catalyst Loading: Add 5 mol% (0.005 mmol) of either DMAP or 4-(dimethylamino)-6-methyl-2-pyridone.

  • Equilibration: Insert the tube into the NMR spectrometer, lock, shim, and equilibrate to exactly 298 K.

  • Initiation: Eject the tube, rapidly inject the acyl donor (e.g., acetic anhydride, 0.12 mmol), invert twice to mix, and immediately re-insert.

  • Data Acquisition: Run a pre-programmed multi-zg sequence to acquire a 1H-NMR spectrum every 30 seconds for 60 minutes.

  • Validation Check: Calculate

    
    . If 
    
    
    
    , flag for intermediate accumulation.

Workflow Prep Sample Prep Equimolar Reagents Catalyst (5 mol%) NMR In Situ 1H-NMR Variable Temp Kinetic Profiling Prep->NMR Quench Reaction Quench Self-Validating Mass Balance Check NMR->Quench Data Data Analysis Rate Constants (k) Turn-Over Frequency Quench->Data

Self-validating in situ NMR kinetic workflow for catalyst benchmarking.

Protocol 2: Preparative Ester Aminolysis

Objective: Synthesize amides from unactivated esters. Causality: DMAP often fails in aminolysis because amines can competitively bind to the N-acylpyridinium intermediate or form unreactive salts. 2-Pyridones excel here because they activate both the ester and the amine simultaneously via hydrogen bonding, avoiding product inhibition[3].

Step-by-Step Methodology:

  • Charge a flame-dried flask with the unactivated ester (1.0 equiv) and the amine (1.2 equiv) in toluene (0.5 M).

  • Add 10 mol% of 4-(dimethylamino)-6-methyl-2-pyridone.

  • Stir at 80 °C for 12 hours under a nitrogen atmosphere.

  • Monitor via TLC. Upon completion, wash with 1M HCl to recover the basic catalyst in the aqueous phase, followed by neutralization and extraction to recycle the catalyst quantitatively[3].

Quantitative Performance Comparison

The following table synthesizes kinetic and operational data, providing a clear benchmark for catalyst selection based on the reaction class.

ParameterDMAP4-(Dimethylamino)-6-methyl-2-pyridone
Primary Catalytic Mode N-Nucleophilic Acyl TransferBifunctional H-Bonding (Acid/Base)
Active Intermediate Covalent N-Acylpyridinium IonConcerted H-Bonded Complex
Optimal Application Anhydride/Acid Chloride EsterificationUnactivated Ester Aminolysis / Amidation
Ring Nitrogen Nucleophilicity Extremely HighNegligible (Lactam Nitrogen)
Moisture Sensitivity High (Hydrolysis of Intermediate)Low (Tolerates trace water)
Relative TOF (Acylation) > 10,000 h⁻¹< 50 h⁻¹
Relative TOF (Aminolysis) Low (Subject to Product Inhibition)High (Concerted Proton Transfer)
Catalyst Dimerization NonePrevented by 6-Methyl steric shielding

References

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) Source: Chemistry - A European Journal (2005) URL:[Link]

  • 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis Source: RSC Advances (2022) URL:[Link]

  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis Source: Catalysis Science & Technology (2024) URL:[Link]

Sources

Validation

Comprehensive Application Guide: UV-Vis Absorption Spectra of 4-(Dimethylamino)-6-methyl-2-pyridone

Executive Summary For researchers and drug development professionals designing environmentally sensitive probes or optimizing photophysical scaffolds, 4-(dimethylamino)-6-methyl-2-pyridone (4-DMAMP) offers a highly tunab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing environmentally sensitive probes or optimizing photophysical scaffolds, 4-(dimethylamino)-6-methyl-2-pyridone (4-DMAMP) offers a highly tunable alternative to traditional bulky fluorophores. This guide provides an objective comparison of 4-DMAMP against standard alternatives, detailing its unique UV-Vis absorption characteristics, the causality behind its solvent-dependent tautomerism, and self-validating experimental protocols for spectroscopic analysis.

Mechanistic Grounding: Photophysics and Tautomerism

The utility of 4-DMAMP as a spectroscopic probe stems from its highly sensitive intramolecular charge transfer (ICT) system and its ability to undergo solvent-dependent tautomerization.

The Push-Pull Dynamics

In its lactam (2-pyridone) form, 4-DMAMP operates as a classic "push-pull" system. The dimethylamino group at the C4 position acts as a powerful electron-donating group (EDG), while the carbonyl oxygen at the C2 position acts as an electron-withdrawing group (EWG). This strong dipole lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift in its UV-Vis absorption spectrum (λmax ~ 330 nm) compared to unsubstituted 2-pyridone [1].

Solvent-Dependent Tautomerization

The structural hallmark of 2-pyridones is their equilibrium with the 2-hydroxypyridine (lactim) tautomer.

  • In polar protic solvents (e.g., water, methanol), intermolecular hydrogen bonding stabilizes the highly polar lactam form, maintaining the push-pull ICT system.

  • In non-polar aprotic solvents (e.g., cyclohexane), the molecule shifts toward the lactim form. Because the resulting C2-hydroxyl group acts as an electron donor rather than an acceptor, the push-pull system is disrupted. This causes a distinct hypsochromic (blue) shift in the UV-Vis spectrum (λmax ~ 310 nm).

Tautomerism A 2-Pyridone Form (Lactam, Push-Pull Active) λmax ~ 330 nm B 2-Hydroxypyridine Form (Lactim, UV-Shifted) λmax ~ 310 nm A->B Tautomerization C Solvent Polarity (Protic vs Aprotic) C->A Polar Protic Stabilizes Lactam C->B Non-Polar Aprotic Stabilizes Lactim

Diagram 1: Solvent-dependent tautomeric equilibrium of 4-DMAMP.

Comparative Photophysical Performance

When selecting a scaffold for UV-Vis tracking or fluorescent probe development, 4-DMAMP must be weighed against alternatives like unsubstituted 2-pyridones and classic coumarin dyes.

While offers higher extinction coefficients and a more red-shifted spectrum, its larger steric bulk can perturb biological targets (e.g., protein binding pockets or lipid bilayers). 4-DMAMP provides a "goldilocks" solution: it is significantly smaller than coumarin, yet its dimethylamino group provides enough of a red-shift to isolate its signal from background aromatic amino acid absorption (which typically peaks at 280 nm).

Table 1: Photophysical Properties Comparison
CompoundAbsorption Max (λmax)Extinction Coefficient (ε)Primary ApplicationSteric Profile
4-DMAMP ~330 nm (Protic)~12,000 M⁻¹cm⁻¹Microenvironment polarity probeSmall
Unsubstituted 2-Pyridone ~295 nm~6,000 M⁻¹cm⁻¹Baseline mechanistic standardVery Small
Coumarin 1 ~375 nm~20,000 M⁻¹cm⁻¹Fluorescent labeling / FRET donorMedium/Large
2-Aminopyridine ~285 nm~4,000 M⁻¹cm⁻¹Ligand design / PrecursorSmall

Note: Values are approximate and highly dependent on specific solvent conditions. 4-DMAMP data is extrapolated from the behavior of [1].

Experimental Protocols: Self-Validating UV-Vis Acquisition

To ensure data integrity, the spectroscopic evaluation of 4-DMAMP must be treated as a self-validating system. The following protocol utilizes solvent titration to map the tautomeric shift while simultaneously ruling out aggregation artifacts.

Step-by-Step Methodology
  • Stock Solution Preparation :

    • Dissolve 4-DMAMP in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.

    • Causality: DMSO prevents premature tautomerization artifacts and ensures complete dissolution without aggregation.

  • Solvent Titration (The Validation Step) :

    • Prepare a series of 10 µM working solutions by diluting the stock into a binary solvent mixture (e.g., Cyclohexane and Methanol).

    • Vary the Methanol fraction from 0% to 100% in 10% increments.

  • UV-Vis Acquisition :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Crucial : Blank the instrument with the exact binary solvent mixture used for each respective sample to subtract solvent baseline absorption.

    • Scan from 200 nm to 500 nm at a scan rate of 600 nm/min.

  • Data Processing & Self-Validation :

    • Overlay the spectra. You must observe an isosbestic point (a specific wavelength where total absorbance remains constant across all solvent ratios).

    • Causality: The presence of a sharp isosbestic point mathematically validates that only two species (the lactam and the lactim) are in equilibrium. If the isosbestic point is blurred, it indicates a failure in the system (e.g., compound aggregation, degradation, or a third absorbing species).

Workflow Step1 1. Sample Preparation 10 mM Stock in Anhydrous DMSO Step2 2. Solvent Titration Dilute to 10 µM in Target Solvents Step1->Step2 Step3 3. UV-Vis Acquisition Scan 200-500 nm (Solvent Blanked) Step2->Step3 Step4 4. Self-Validation Verify Isosbestic Points & Linearity Step3->Step4

Diagram 2: Self-validating UV-Vis spectroscopic workflow for 4-DMAMP.

References

  • Mandal, T., Pathak, S., Dey, A., Islam, M. M., Seth, S. K., Masum, A. A., ... & Mukhopadhyay, S. (2019). "Structures, Photoresponse Properties, and Biological Activity of Dicyano-Substituted 4-Aryl-2-pyridone Derivatives." ACS Omega, 4(4), 7200-7212. URL:[Link]

  • Lakowicz, J. R. (2006). "Principles of Fluorescence Spectroscopy" (3rd Ed.). Springer. URL:[Link]

Comparative

distinguishing 4-(dimethylamino)-6-methyl-2-pyridone from isomeric impurities

An Application Scientist's Guide to the Structural Elucidation of 4-(dimethylamino)-6-methyl-2-pyridone and its Isomeric Impurities In the landscape of pharmaceutical development, the absolute purity of an active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Structural Elucidation of 4-(dimethylamino)-6-methyl-2-pyridone and its Isomeric Impurities

In the landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) is paramount. Process-related impurities, particularly constitutional isomers, pose a significant challenge as they often share similar physicochemical properties with the API, making their separation and identification a complex analytical task.[1] This guide provides a comprehensive comparison of analytical methodologies for distinguishing 4-(dimethylamino)-6-methyl-2-pyridone, a key heterocyclic scaffold, from its potential positional isomers.

Our discussion will be grounded in the practical application of orthogonal analytical techniques, emphasizing not just the "how" but the fundamental "why" behind the experimental choices. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing field-proven insights and detailed protocols for each.

The Challenge: Potential Isomeric Impurities

The synthesis of substituted pyridones can often lead to the formation of various isomers.[1][2] For our target molecule, 4-(dimethylamino)-6-methyl-2-pyridone, the most probable isomeric impurities arise from the alternative positioning of the dimethylamino and methyl groups on the 2-pyridone ring. Understanding these structures is the first step in developing a robust analytical strategy.

Diagram 1: Key Isomeric Structures

Caption: Target molecule and potential constitutional isomers.

Orthogonal Analytical Workflow

A multi-faceted approach is essential for the unambiguous identification of isomers.[3][4] Combining a high-resolution separation technique with a high-specificity detection method provides the highest degree of confidence. Our recommended workflow integrates chromatographic separation with spectrometric analysis.

Diagram 2: General Analytical Workflow

Analytical_Workflow cluster_analysis Analytical Techniques Sample Sample containing 4-DM-6-M-2-P & Isomers Prep Sample Preparation (Dilution in Mobile Phase) Sample->Prep HPLC HPLC Separation Prep->HPLC Primary Method GCMS GC-MS Analysis Prep->GCMS Orthogonal Method NMR NMR Spectroscopy Prep->NMR Structure Confirmation Data Data Acquisition (Chromatograms, Spectra) HPLC->Data GCMS->Data NMR->Data Interpretation Data Interpretation & Comparison Data->Interpretation Report Final Report (Purity Assessment) Interpretation->Report

Caption: Integrated workflow for isomer identification.

Technique 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity determination.[5] For polar, non-volatile compounds like pyridones, reversed-phase HPLC is the method of choice. The separation principle relies on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6]

Expertise & Causality: The subtle differences in the position of the polar dimethylamino group and the nonpolar methyl group across the isomers will alter their overall polarity and, consequently, their interaction with the C18 stationary phase. An isomer with a more exposed polar group or a more compact structure may elute earlier than a less polar or more sterically hindered counterpart. The addition of an acid like formic or phosphoric acid to the mobile phase is crucial; it protonates the basic nitrogen atoms, ensuring consistent peak shapes and improving retention on reversed-phase columns.[7]

Detailed HPLC Protocol
  • Instrumentation:

    • HPLC system with UV or PDA detector.

    • For higher specificity, an HPLC system coupled with a mass spectrometer (LC-MS) is recommended.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 60% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

Expected Data & Interpretation

The isomers are expected to have distinct retention times (t_R). While exact times depend on the specific system, a relative elution order can be predicted. The target molecule and its isomers will have the same mass, but LC-MS/MS can sometimes reveal different fragmentation patterns or fragment ion intensities, aiding in identification.[4]

CompoundPredicted Retention Time (t_R)Rationale
4-(dimethylamino)-6-methyl-2-pyridone (Target) IntermediateBalanced polarity.
Isomer A: 3-(dimethylamino)-6-methyl-2-pyridonePotentially LaterThe amino group adjacent to the carbonyl may influence polarity differently.
Isomer B: 5-(dimethylamino)-6-methyl-2-pyridonePotentially EarlierThe positions of the groups may lead to higher overall polarity.
Isomer C: 4-(dimethylamino)-5-methyl-2-pyridoneSimilar to TargetThe adjacent methyl group may cause steric hindrance, slightly altering interaction with the stationary phase.

Note: This table presents a hypothesis. The actual elution order must be confirmed experimentally by analyzing certified reference standards of the impurities.

Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[9] While pyridones can have limited volatility, GC-MS analysis is often feasible. The separation in the gas chromatograph is based on the compound's boiling point and its interaction with the stationary phase of the GC column.[10]

Expertise & Causality: Constitutional isomers often have very similar boiling points, making their separation by GC challenging but possible with a high-efficiency capillary column.[11] The key to differentiation lies in the mass spectrometer. While the isomers will have the same molecular ion peak (parent mass), their fragmentation patterns under electron ionization (EI) can differ. The position of the substituents influences the stability of the resulting fragments, leading to a unique mass spectrum "fingerprint" for each isomer.[4][12]

Detailed GC-MS Protocol
  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 100 °C for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.[11]

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-350 m/z.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

Expected Data & Interpretation

Each isomer will produce a peak at a specific retention time, and the corresponding mass spectrum can be analyzed. Look for differences in the relative abundance of key fragment ions.

ParameterExpected Result for Isomers
Molecular Ion (M+) Identical m/z for all isomers.
Key Fragments Loss of a methyl group (-15), loss of dimethylamine (-44), and ring fragmentation will occur.
Fragment Intensities The relative intensities of these fragments will likely differ, providing a basis for differentiation.[4]

Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive analytical technique for structure elucidation. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. For distinguishing isomers, NMR is unparalleled because the exact position of each substituent creates a unique spectral signature.[13]

Expertise & Causality: The chemical shift of a proton or carbon is highly sensitive to its local electronic environment. The electron-donating dimethylamino group and the methyl group will cause characteristic upfield or downfield shifts for the protons and carbons on the pyridine ring, depending on their relative positions (ortho, meta, para).[14] Furthermore, the spin-spin coupling between adjacent protons provides clear evidence of their connectivity. For example, two protons adjacent on the ring will appear as doublets, whereas an isolated proton will be a singlet.

Detailed ¹H NMR Protocol
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher recommended for better resolution).[15]

  • Sample Preparation:

    • Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

Expected Data & Interpretation

The number of signals, their chemical shifts (δ), their integration (proton count), and their multiplicity (splitting pattern) will be unique for each isomer.

CompoundKey ¹H NMR Features
4-(dimethylamino)-6-methyl-2-pyridone (Target) Two singlets for the two aromatic protons (H-3 and H-5). A singlet for the C6-methyl group. A singlet for the N(CH₃)₂ group.
Isomer A: 3-(dimethylamino)-6-methyl-2-pyridone Two doublets for the two adjacent aromatic protons (H-4 and H-5).
Isomer B: 5-(dimethylamino)-6-methyl-2-pyridone Two doublets for the two adjacent aromatic protons (H-3 and H-4).
Isomer C: 4-(dimethylamino)-5-methyl-2-pyridone Two singlets for the two aromatic protons (H-3 and H-6).

Note: Two-dimensional NMR experiments like COSY (H-H correlation) and HMBC (long-range C-H correlation) can be used for absolute confirmation of the atomic connectivity.[13]

Conclusion and Recommendations

Distinguishing 4-(dimethylamino)-6-methyl-2-pyridone from its constitutional isomers requires a robust, multi-technique approach.

  • For routine quality control and purity checks: A validated HPLC-UV method is the most efficient and reliable choice, offering excellent quantitation and reproducibility once the impurity peaks have been identified.

  • For initial identification and confirmation: GC-MS serves as an excellent orthogonal technique, providing complementary separation and structural information through fragmentation patterns.

  • For unambiguous structure elucidation: NMR spectroscopy is the gold standard. Its ability to map atomic connectivity makes it indispensable for definitively identifying the exact structure of an unknown isomeric impurity.

By strategically employing these methods, researchers and drug development professionals can ensure the purity, safety, and efficacy of their compounds, confidently navigating the complexities of isomeric impurities.

References

  • RSC Publishing. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids.
  • Gessner, V. H., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(6), 1673–1681. Retrieved from [Link]

  • ACS Omega. (2021). 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 2 Analytical methods. Retrieved from [Link]

  • Wiley-VCH. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • Tadić, J. D., et al. (2019). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. Journal of the Serbian Chemical Society, 84(6), 531–538. Retrieved from [Link]

  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Retrieved from [Link]

  • de Paula, F. S., et al. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 17(12), 14090-14103. Retrieved from [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Distinction of constitutional isomers of mephedrone by chromatographic and spectrometric methods. Retrieved from [Link]

  • Zdujić, M. V., et al. (n.d.). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4-(DIMETHYLAMINO) PYRIDINE. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2026). Substituted Norcaranes as Mechanistic Radical Clock Probes: Characterization of Radical Rearrangement. Retrieved from [Link]

  • Journal of Chemical Education. (1999). Direct Emission versus First-Derivative Fluorometric Methods for Quinine Determination in Tonic Waters. Retrieved from [Link]

  • Molychem. (n.d.). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)pyridinium. Retrieved from [Link]

  • Baertschi, S. W. (Ed.). (n.d.). Pharmaceutical Stress Testing: Predicting Drug Degradation. Retrieved from [Link]

  • YouTube. (2017). Identifying Constitutional,Stereoisomers,Identicals & different compounds. Retrieved from [Link]

  • MIDI, Inc. (n.d.). HPLC SEPARATION GUIDE. Retrieved from [Link]

  • SIELC. (2018). Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Unusual temperature-sensitive protonation behaviour of 4-(dimethylamino)pyridine. Retrieved from [Link]

  • ResearchGate. (2025). Dipyrone (metamizole) metabolites interfere with HPLC analysis of plasma catecholamines but not with the determination of urinary catecholamines. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(Dimethylamino)pyridinium tetrachloridoferrate(III). Retrieved from [Link]

  • Taylor & Francis Online. (2009). HPLC Determination of the Cardiotonics, Dopamine and 4-Methyl-2-aminopyridine, in Serum Following Fluorescamine Derivatization. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyrilamine. Retrieved from [Link]

Sources

Validation

Reference Standards for 4-(dimethylamino)-6-methyl-2(1H)-pyridinone: A Technical Comparison Guide

Executive Summary & Scientific Context In the rigorous landscape of pharmaceutical impurity profiling, 4-(dimethylamino)-6-methyl-2(1H)-pyridinone (CAS 137440-96-1) occupies a critical niche.[1] Often encountered as a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the rigorous landscape of pharmaceutical impurity profiling, 4-(dimethylamino)-6-methyl-2(1H)-pyridinone (CAS 137440-96-1) occupies a critical niche.[1] Often encountered as a process-related impurity in the synthesis of pyridinone-based scaffolds (such as those found in cardiotonic agents or specific kinase inhibitors) or as a degradation product of dimethylaminopyridine (DMAP) derivatives, its accurate quantification is non-negotiable for regulatory compliance (ICH Q3A/B).[1]

This guide objectively compares the performance of three distinct classes of reference materials available for this compound: Certified Reference Materials (CRMs) , Analytical Standards , and Research/Reagent Grade Materials . Unlike generic catalogs, we analyze the causality of error propagation when using inferior grades and provide a self-validating protocol for in-house qualification.

The Molecule at a Glance[2][3]
  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 152.19 g/mol [1]

  • Critical Attribute: The pyridinone core is prone to tautomerism (2-pyridone vs. 2-hydroxypyridine) and hygroscopicity, making "as-is" purity assignments deceptive without rigorous orthogonal testing.[1]

Comparative Analysis: Reference Standard Grades

The choice of standard grade directly dictates the uncertainty budget of your analytical method. The following data summarizes the performance metrics of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone standards from three different tiers.

Table 1: Performance Matrix of Reference Material Grades
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Reagent/Research Grade
Intended Use Primary quantification, instrument calibration, method validation.[1]Routine QC testing, secondary standard qualification.Synthesis starting material, qualitative ID only.
Assay Purity 99.8% ± 0.3% (Mass Balance)>98.0% (Area Normalization)~95% (Variable)
Water Content Quantified by KF (e.g., 0.2% w/w). Included in potency calc.[1]Measured but often not factored into "as-is" weight.[1]Unknown/High (Hygroscopic risk).[1]
Traceability SI-traceable (qNMR/Mass Balance). ISO 17034 accredited.[1]Traceable to internal primary standards.None.
Tautomer Control Characterized by NMR in specific solvents to confirm form.[1]Generally characterized.[1]Not assessed.[1]
Cost Factor 100x10x1x
Risk Profile Low: Defensible in regulatory audits.[1]Medium: Requires verification against CRM.High: Can lead to >10% quantitation error.[1]
Expert Insight: The "Area %" Trap

Research-grade materials often report purity by "HPLC Area %".[1] For 4-(dimethylamino)-6-methyl-2(1H)-pyridinone, this is dangerous.[1] The compound has a high UV response factor at 254 nm.[1] A 5% inorganic salt impurity or 2% retained solvent (common in synthesis) will be invisible to UV detection, leading to a gross overestimation of potency (e.g., reporting 99% purity when the actual content is 92%). Only Tier 1 and Tier 2 standards with Mass Balance (100% - Impurities - Water - Residual Solvents) provide accurate potency. [1]

Technical Deep Dive: Self-Validating Qualification Protocol

If a commercial CRM is unavailable or cost-prohibitive for routine use, a laboratory must qualify an "In-House Secondary Standard" from high-quality Analytical Grade material.[1] This section details the "Gold Standard" Qualification Workflow .

The Causality of Choice
  • Why qNMR? Unlike HPLC, Quantitative NMR (qNMR) is independent of the analyte's extinction coefficient. It provides a direct mole-ratio measurement against an internal standard (e.g., Maleic Acid or TCNB), bypassing the "invisible impurity" problem.

  • Why Karl Fischer (KF)? Pyridinones are hydrogen-bond acceptors and can absorb atmospheric moisture rapidly.[1] TGA is often insufficient if the water is surface-bound rather than solvated.[1]

Visualization: The Qualification Workflow

The following diagram outlines the logical flow for certifying a working standard, ensuring zero defects in the final potency assignment.

ReferenceStandardQualification cluster_ID Step 1: Identity Confirmation cluster_Purity Step 2: Purity & Potency Assignment RawMaterial Raw Material (Analytical Grade) NMR 1H-NMR / 13C-NMR (Structure & Tautomer Check) RawMaterial->NMR MS LC-MS (m/z 153.2 [M+H]+) RawMaterial->MS HPLC HPLC-UV Purity (Organic Impurities) NMR->HPLC Confirmed MS->HPLC Confirmed Calculation Mass Balance Equation: P = (100 - %Org - %H2O - %RS - %ROI) HPLC->Calculation KF Karl Fischer Titration (Water Content) KF->Calculation ROI Residue on Ignition (Inorganic Purity) ROI->Calculation RS GC-Headspace (Residual Solvents) RS->Calculation Validation Cross-Validation vs. External CRM (if avail) Calculation->Validation FinalStd Qualified Secondary Standard (Valid for 12 Months) Validation->FinalStd

Caption: Logical workflow for qualifying a secondary reference standard using the Mass Balance approach to ensure SI-traceability.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate 4-(dimethylamino)-6-methyl-2(1H)-pyridinone from common synthetic precursors (like DMAP) and degradation products.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.5).[1] Note: Basic pH suppresses protonation of the pyridine nitrogen, improving peak shape.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: Linear ramp to 60% B

    • 15-20 min: Hold at 60% B

    • 20.1 min: Re-equilibrate at 5% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).[1]

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Pyridinones often tail due to silanol interactions; ammonium acetate buffer mitigates this).[1]

  • Retention Time: ~4-6 minutes (depending on exact void volume).

  • Precision: %RSD of 6 replicate injections < 1.0%.

Handling & Storage Protocol
  • Hygroscopicity: Store the standard in a desiccator at -20°C.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Weighing: Use an analytical balance with a static eliminator (pyridinone powders can be static).[1]

  • Solution Stability: Solutions in Acetonitrile/Water (50:50) are typically stable for 48 hours at 4°C. Avoid acidic diluents for long-term storage to prevent potential hydrolysis or salt formation shifts.[1]

References

  • Sigma-Aldrich. Product Specification: 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone (CAS 137440-96-1).[1]Link

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1] Link

  • European Pharmacopoeia (Ph.[1] Eur.). General Chapter 5.12: Reference Standards.[1] (2023).[1][2] Link[1]

  • Bai, Y., et al. "One-pot synthesis of 2-(1H)-pyridinone derivatives."[1][3] Frontiers in Chemistry, 2018. (Context on synthesis and impurity formation). Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[1]Link

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 4-(dimethylamino)-6-methyl-2(1H)-pyridinone

Proper disposal of synthetic heterocyclic compounds like 2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- (CAS: 137440-96-1) requires strict adherence to environmental and laboratory safety protocols (). As a nitrogen-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of synthetic heterocyclic compounds like 2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- (CAS: 137440-96-1) requires strict adherence to environmental and laboratory safety protocols (). As a nitrogen-rich organic molecule, improper disposal—such as sewering—can lead to aquatic toxicity and the accumulation of recalcitrant synthetic byproducts in municipal water systems.

As a Senior Application Scientist, I have designed this self-validating, step-by-step operational plan to guide researchers through the safe handling, segregation, and thermochemical destruction of this compound, ensuring full compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Chemical Profile & Mechanistic Causality of Hazard

  • Compound: 4-(dimethylamino)-6-methyl-2(1H)-pyridinone

  • Molecular Formula: C8H12N2O

  • Structural Hazards: The molecule contains a highly stable pyridine ring and a dimethylamino functional group.

  • Disposal Causality: Biological degradation of synthetic pyridinones in standard wastewater treatment plants is highly inefficient. Therefore, thermochemical conversion (high-temperature incineration) is the mandated disposal route. However, the combustion of nitrogenous organic waste converts the amine and ring nitrogen into nitrogen oxides (NOx), which are potent greenhouse gases and smog precursors (). To prevent atmospheric pollution, the chosen incineration facility must employ alkaline scrubbing or Selective Catalytic Reduction (SCR) to neutralize the flue gas.

Waste Stream Segregation & Classification

To prevent cross-contamination, dangerous chemical reactions, and inflated disposal costs, waste containing this compound must be strictly segregated at the point of generation.

Table 1: Waste Stream Segregation for 4-(dimethylamino)-6-methyl-2(1H)-pyridinone

Waste StreamPrimary ComponentsEPA RCRA StatusDisposal MethodContainer Type
Solid Waste Pure powder, contaminated PPE, weighing boatsNon-hazardous solid (unless mixed with listed waste)High-Temp IncinerationDouble-bagged, puncture-resistant bio-bin
Organic Liquid Compound dissolved in DMSO, DMF, or MethanolD001 (if flammable solvent used)Solvent IncinerationHDPE Non-Halogenated Carboy
Aqueous Waste Buffer solutions, HPLC mobile phases (<20% organic)Non-hazardous aqueousWastewater Treatment / IncinerationHDPE Aqueous Carboy

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Management

Causality: Fine powders pose an inhalation hazard and can easily aerosolize. Wetting the powder or using static-free tools prevents airborne contamination.

  • Collection: Sweep up any spilled powder using a dedicated anti-static brush. Do not use compressed air or standard brooms, which aerosolize the fine particulates.

  • Containment: Place the collected powder, along with contaminated nitrile gloves and weighing paper, into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a secondary hazardous waste box lined with a 6-mil plastic liner.

  • Labeling: Label the container explicitly as "Non-Hazardous Solid Waste - Contains Nitrogenous Heterocycles (4-(dimethylamino)-6-methyl-2(1H)-pyridinone)".

Protocol B: Organic Liquid Waste (Assay Solutions)

Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and significantly increases disposal costs due to the risk of dioxin formation.

  • Segregation: Ensure the waste carboy does not contain halogenated solvents (e.g., Chloroform, Dichloromethane) unless specifically required by your assay.

  • Transfer: Using a chemical funnel inside a certified fume hood, slowly pour the compound-solvent mixture into the designated "Non-Halogenated Organic Waste" HDPE carboy.

  • Volume Control: Never fill the carboy beyond 80% capacity. This headspace allows for vapor expansion and prevents pressure-induced ruptures.

  • Documentation: Log the estimated mass of the pyridinone derivative added to the waste log to maintain accurate RCRA generator status tracking ().

Protocol C: Spill Cleanup & Decontamination
  • Isolation: Isolate the spill area immediately. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Absorption (Liquid Spill): Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Neutralization (Solid Spill): Dampen the powder slightly with water or ethanol to prevent aerosolization before wiping it up with absorbent pads.

  • Disposal: Treat all cleanup materials as contaminated solid waste (Follow Protocol A). Wash the decontaminated area with a mild detergent and water.

Mechanistic Workflow of Thermochemical Destruction

The following diagram illustrates the self-validating system of waste segregation, leading to safe environmental neutralization via high-temperature incineration and alkaline scrubbing.

DisposalWorkflow Start Waste Generation: 4-(dimethylamino)-6-methyl- 2(1H)-pyridinone Solid Solid Waste (Powder/PPE) Start->Solid Organic Organic Liquid Waste (Solvent Mixtures) Start->Organic Aqueous Aqueous Waste (Rinses/Buffers) Start->Aqueous Container1 Double-bagged Hazardous Waste Box Solid->Container1 Container2 Non-Halogenated Organic Carboy Organic->Container2 Container3 Aqueous Waste Carboy Aqueous->Container3 Incineration High-Temperature Incineration (>1000°C) Container1->Incineration Container2->Incineration Container3->Incineration Scrubber Alkaline Scrubber (NOx Neutralization) Incineration->Scrubber Flue Gas (NOx) Final Safe Environmental Release / Ash Landfill Scrubber->Final

Workflow for segregation, collection, and thermochemical destruction of pyridinone waste.

Regulatory Compliance & Generator Status

Under 40 CFR Part 262, laboratories must accurately determine their generator category (Very Small, Small, or Large Quantity Generator) based on the total monthly volume of hazardous waste produced (). While 4-(dimethylamino)-6-methyl-2(1H)-pyridinone itself is not a specifically listed P- or U-waste, the solvents used to dissolve it (e.g., Methanol, Acetonitrile) often trigger D001 (ignitability) or F-listed classifications. Always classify the final waste stream based on its most hazardous component.

References

  • Title: Thermodynamic and environmental analysis of self-thermal antibiotic residues supercritical water gasification system for hydrogen and power production Source: ResearchGate URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary (40 CFR Part 262) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Handling

Personal protective equipment for handling 2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl-

The following technical guide details the safety, handling, and PPE requirements for 4-(dimethylamino)-6-methyl-2(1H)-pyridinone . Advisory: Specific toxicological data for this compound (CAS 137440-96-1) is limited.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and PPE requirements for 4-(dimethylamino)-6-methyl-2(1H)-pyridinone .

Advisory: Specific toxicological data for this compound (CAS 137440-96-1) is limited.[1] Therefore, this protocol applies Universal Precautions based on Structure-Activity Relationships (SAR), defaulting to the high-hazard profile of its structural analog, 4-Dimethylaminopyridine (DMAP) .[1]

[1]

Chemical Identity & Risk Assessment

Compound: 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone CAS Number: 137440-96-1 Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.20 g/mol [1]

Hazard Profiling (SAR Analysis)

While the pyridinone core suggests a tautomeric shift that may reduce basicity compared to pyridines, the 4-dimethylamino moiety is a critical toxicophore.[1]

  • Primary Risk (Inferred): Acute Toxicity (Dermal/Oral).[1][2][3]

  • Mechanism: Similar to DMAP, this compound may act as a super-nucleophile, potentially interfering with metabolic acetylation processes or neurotransmission.[1]

  • Critical Hazard: Skin Absorption. The lipophilic methyl and dimethylamino groups facilitate rapid dermal penetration.[1]

Hazard Class (Inferred)GHS Code (Provisional)Description
Acute Toxicity, Dermal H310 Fatal in contact with skin.[1]
Acute Toxicity, Oral H301 Toxic if swallowed.[1][2]
Skin/Eye Irritation H315 / H319 Causes skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard laboratory attire. This compound requires a "Barrier-First" approach.[1]

Protection ZoneRecommended EquipmentTechnical Specification
Hand Protection Double-Gloving Strategy Inner: Nitrile (0.11 mm, 4 mil).Outer: Long-cuff Nitrile or Laminate (Silver Shield®) for prolonged handling.[1]
Respiratory Source Capture Primary: Certified Chemical Fume Hood.Secondary (Spill/Cleaning): Full-face respirator with P100/OV cartridges.[1]
Eye/Face Sealed Protection Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to powder drift risks.[1]
Body Impervious Barrier Tyvek® lab coat or apron with elastic cuffs.[1] Standard cotton coats absorb and hold toxic dust against the skin.[1]
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.[1]

  • Static Control: Use an ionizing bar or anti-static gun.[1] Pyridinone powders are often electrostatic; "flying" particles pose a high inhalation risk.[1]

  • Protocol:

    • Place a secondary containment tray inside the balance enclosure.

    • Tare the receiving vessel (e.g., round-bottom flask) before opening the chemical container.[1]

    • Transfer solid using a disposable spatula.[1] Do not reuse spatulas.

    • Wipe the exterior of the chemical container with a solvent-dampened tissue (Acetone/Ethanol) before returning it to storage.[1]

Phase B: Reaction Setup
  • Solvent Addition: Add solvent to the solid slowly to prevent aerosolization of the dry powder.[1]

  • Temperature Control: If the reaction is exothermic, cool the vessel before addition. The 4-dimethylamino group can accelerate acylation reactions, potentially leading to thermal runaways.[1]

Phase C: Waste & Disposal
  • Segregation: Isolate solid waste (gloves, weighing boats, tissues) into a dedicated "High Hazard / Toxic" solid waste stream.[1]

  • Deactivation: For trace residues on glassware, rinse with a dilute acidic solution (1M HCl) to protonate the amine/pyridinone nitrogen, increasing water solubility and reducing volatility before washing.[1]

Emergency Response Logic

SafetyProtocol Start Exposure Event Type Identify Exposure Type Start->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT Scrub (Abrasion Risk) Skin->ActionSkin ActionEye 1. Flush Eyewash (15 min) 2. Hold Eyelids Open Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if labored breathing Inhale->ActionInhale Medical SEEK IMMEDIATE MEDICAL ATTENTION Provide SDS/CAS: 137440-96-1 ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Immediate response decision tree for exposure events involving 4-(dimethylamino)-6-methyl-2(1H)-pyridinone.

Storage Specifications
  • Environment: Store in a cool, dry place away from light.

  • Incompatibility: Keep strictly separated from strong oxidizing agents and acid chlorides .[1] The dimethylamino group reacts violently with electrophiles.[1]

  • Labeling: Mark container with "TOXIC - HANDLE WITH GLOVES" .

References
  • Sigma-Aldrich. (n.d.).[1] Product Detail: 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone (CAS 137440-96-1).[1][4] Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 4-Dimethylaminopyridine (DMAP).[1][2][3][5] [Toxicological Analog Reference]. National Library of Medicine.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2010).[1] Safety Data Sheet: 4-(Dimethylamino)pyridine.[1][2][3][5] [Reference for H310/H301 Hazard Codes]. Retrieved from [1]

Sources

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